molecular formula C51H101NO5 B10855904 CL4F8-6

CL4F8-6

カタログ番号: B10855904
分子量: 808.3 g/mol
InChIキー: FIQJUNNYZXWQKM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

CL4F8-6 is a useful research compound. Its molecular formula is C51H101NO5 and its molecular weight is 808.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C51H101NO5

分子量

808.3 g/mol

IUPAC名

[7-[4-(dipropylamino)butyl]-13-(2-hexyloctanoyloxy)-7-hydroxytridecyl] 2-hexyloctanoate

InChI

InChI=1S/C51H101NO5/c1-7-13-17-25-35-47(36-26-18-14-8-2)49(53)56-45-33-23-21-29-39-51(55,41-31-32-44-52(42-11-5)43-12-6)40-30-22-24-34-46-57-50(54)48(37-27-19-15-9-3)38-28-20-16-10-4/h47-48,55H,7-46H2,1-6H3

InChIキー

FIQJUNNYZXWQKM-UHFFFAOYSA-N

正規SMILES

CCCCCCC(CCCCCC)C(=O)OCCCCCCC(CCCCCCOC(=O)C(CCCCCC)CCCCCC)(CCCCN(CCC)CCC)O

製品の起源

United States

Foundational & Exploratory

The Core Mechanism of CL4F8-6 in mRNA Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of messenger RNA (mRNA) therapeutics has revolutionized modern medicine, with applications ranging from infectious disease vaccines to cancer immunotherapy and gene editing. The clinical success of these therapies is intrinsically linked to the development of safe and effective delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, and at the heart of these LNPs are ionizable lipids, which are critical for both mRNA encapsulation and its subsequent release into the cytoplasm of target cells. CL4F8-6 is a novel, ionizable cationic lipid that has demonstrated significant potential in preclinical studies for potent in vivo mRNA delivery. This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate its function in mRNA delivery.

This compound: A Branched-Tail Ionizable Lipid

This compound is an ionizable cationic lipid characterized by a pKa of 6.14.[1][2] Its structure features branched hydrophobic tails, a design element that has been shown to enhance the stability, fusogenicity, and overall in vivo efficacy of mRNA-LNPs. The branched architecture of the lipid tails is thought to contribute to a larger chemical space, increasing the distance between the tails and promoting a more cone-shaped ion pair with anionic membrane phospholipids. This conformation is pivotal for efficient disruption of the endosomal membrane, a critical step for mRNA delivery.

Mechanism of Action: From Encapsulation to Cytosolic Release

The journey of an mRNA molecule delivered by a this compound-containing LNP involves several key steps, each orchestrated by the physicochemical properties of the ionizable lipid.

mRNA Encapsulation

During the formulation of LNPs, which is typically performed at an acidic pH (around 4.0), the tertiary amine group of this compound becomes protonated, conferring a positive charge to the lipid.[3][4] This positive charge enables the electrostatic interaction with the negatively charged phosphate backbone of the mRNA, leading to the condensation of mRNA and its efficient encapsulation within the core of the LNP.[5][6]

Systemic Circulation and Cellular Uptake

Once administered in vivo, the LNPs enter the bloodstream, which has a physiological pH of approximately 7.4. At this neutral pH, the this compound lipid is deprotonated and becomes largely neutral.[7][8] This neutral surface charge is crucial for minimizing non-specific interactions with serum proteins and reducing clearance by the mononuclear phagocyte system, thereby prolonging the circulation half-life of the LNP.[4][8] LNPs are primarily taken up by cells through endocytosis.[7]

Endosomal Escape: The Critical Hurdle

After endocytosis, the LNP is enclosed within an endosome. The interior of the endosome becomes progressively more acidic, dropping to a pH of 5.5-6.5 in the early endosome and even lower in the late endosome and lysosome.[9] As the pH within the endosome drops below the pKa of this compound (6.14), its amine headgroup becomes protonated again, resulting in a positively charged LNP surface.[1][2][7]

This "pH-switch" is the key to the endosomal escape mechanism. The positively charged this compound lipids can then interact with the negatively charged lipids present in the endosomal membrane, such as phosphatidylserine. This interaction is believed to trigger a transition of the lipid mixture from a bilayer structure to a non-bilayer, inverted hexagonal (HII) phase. The formation of this HII phase disrupts the integrity of the endosomal membrane, leading to the formation of pores and ultimately the release of the encapsulated mRNA into the cytoplasm. The branched tail structure of this compound is thought to enhance this fusogenic activity, leading to more efficient endosomal escape compared to lipids with linear tails.

G cluster_0 Systemic Circulation (pH ~7.4) cluster_1 Cellular Uptake cluster_2 Endosome (pH 5.5-6.5) cluster_3 Cytoplasm LNP LNP with neutral This compound Endocytosis Endocytosis LNP->Endocytosis Endosome LNP within Endosome Endocytosis->Endosome Protonation This compound becomes protonated (+ charged) Endosome->Protonation Acidification Interaction Interaction with anionic endosomal lipids Protonation->Interaction HII_Phase Formation of Hexagonal (HII) Phase Interaction->HII_Phase Membrane_Disruption Endosomal Membrane Disruption HII_Phase->Membrane_Disruption mRNA_Release mRNA Release Membrane_Disruption->mRNA_Release Translation Protein Translation mRNA_Release->Translation

Quantitative Data

The performance of an ionizable lipid is evaluated based on several key physicochemical and biological parameters. The following table summarizes typical data for LNPs formulated with branched-tail ionizable lipids like this compound.

ParameterTypical ValueSignificance
pKa 6.14[1][2]Determines the pH-sensitivity for endosomal escape. An optimal pKa is crucial for balancing safety in circulation and efficacy in the endosome.
Particle Size (Diameter) 80 - 150 nmInfluences biodistribution and cellular uptake.
Polydispersity Index (PDI) < 0.2Indicates a narrow and uniform particle size distribution, which is important for reproducibility.
Zeta Potential (at pH 7.4) Near-neutral (-10 to +10 mV)A neutral surface charge at physiological pH minimizes non-specific interactions and prolongs circulation time.
mRNA Encapsulation Efficiency > 90%High encapsulation efficiency ensures a sufficient therapeutic dose is delivered.
In Vivo Efficacy 54% genome editing and 77% protein reduction with a single 2.5 mg/kg dose (for Cas9 mRNA/sgRNA)Demonstrates the potent functional delivery of the mRNA cargo to target tissues.

Experimental Protocols

LNP Formulation using Microfluidics

This protocol describes a standard method for formulating this compound-containing LNPs using a microfluidic device.

Materials:

  • This compound in ethanol

  • Helper lipid (e.g., DOPE or DSPC) in ethanol

  • Cholesterol in ethanol

  • PEG-lipid (e.g., DMG-PEG 2000) in ethanol

  • mRNA in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassette (10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the lipid mixture by combining this compound, helper lipid, cholesterol, and PEG-lipid in ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5).

  • Prepare the mRNA solution in the acidic aqueous buffer.

  • Set up the microfluidic device with the lipid-ethanol solution in one inlet and the mRNA-aqueous solution in the other.

  • Pump the two solutions through the microfluidic chip at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing within the chip induces the self-assembly of the LNPs.

  • Collect the resulting LNP suspension.

  • Dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH.

  • Sterile-filter the final LNP formulation.

G cluster_0 Input Solutions cluster_1 Microfluidic Mixing cluster_2 Purification and Final Formulation Lipids Lipid Mixture in Ethanol (this compound, Helper Lipid, Cholesterol, PEG-Lipid) Microfluidics Microfluidic Device Lipids->Microfluidics mRNA mRNA in Acidic Buffer (pH 4.0) mRNA->Microfluidics Dialysis Dialysis against PBS (pH 7.4) Microfluidics->Dialysis Self-Assembly Filtration Sterile Filtration Dialysis->Filtration Final_LNP Final LNP Formulation Filtration->Final_LNP

In Vitro Transfection Assay

This assay evaluates the efficiency of the formulated LNPs in delivering mRNA to cells in culture.

Materials:

  • Adherent cell line (e.g., HeLa, HEK293)

  • Cell culture medium

  • LNP-encapsulated reporter mRNA (e.g., Luciferase or GFP)

  • Plate reader for luminescence or fluorescence detection

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of the LNP-mRNA formulation in cell culture medium.

  • Remove the old medium from the cells and add the LNP-containing medium.

  • Incubate the cells for 24-48 hours.

  • For luciferase mRNA, lyse the cells and measure luciferase activity using a luminometer. For GFP mRNA, measure fluorescence using a plate reader or flow cytometer.

In Vivo Biodistribution and Efficacy Study

This protocol outlines a typical in vivo study to assess the biodistribution and functional delivery of mRNA by the LNPs.

Materials:

  • Animal model (e.g., C57BL/6 mice)

  • LNP-encapsulated reporter mRNA (e.g., Luciferase) or therapeutic mRNA (e.g., Cas9)

  • In vivo imaging system (IVIS)

  • D-luciferin (for luciferase imaging)

Procedure:

  • Administer the LNP-mRNA formulation to the animals via the desired route (e.g., intravenous injection).

  • At various time points post-administration, perform in vivo imaging. For luciferase, inject D-luciferin and image the bioluminescence using an IVIS.

  • To assess efficacy, collect tissues or blood samples at the end of the study.

  • For reporter genes, quantify protein expression in tissue homogenates. For therapeutic genes like Cas9, measure the extent of gene editing or protein knockdown.

Conclusion

This compound represents a significant advancement in the field of ionizable lipids for mRNA delivery. Its branched-tail structure enhances the fusogenicity of the lipid, leading to improved endosomal escape and potent in vivo delivery of mRNA. The mechanism of action, centered around the pH-responsive protonation of its amine headgroup, allows for a balance of stability in circulation and efficient intracellular release. The data and protocols presented in this guide provide a comprehensive overview for researchers and drug developers working to harness the therapeutic potential of mRNA. Further optimization of LNP formulations with advanced ionizable lipids like this compound will continue to drive the development of the next generation of mRNA-based medicines.

References

The Pivotal Role of pKa in CL4F8-6 Mediated Endosomal Escape: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The efficacy of lipid nanoparticle (LNP)-based nucleic acid therapies is critically dependent on the ability of the cargo to escape the endosome and reach the cytoplasm. For the novel, branched-chain ionizable lipid CL4F8-6, its acid dissociation constant (pKa) is a key determinant in this process. This technical guide provides an in-depth analysis of the role of pKa in this compound mediated endosomal escape, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams. The favorable pKa of this compound, in conjunction with its unique branched structure, facilitates potent membrane disruption within the acidic environment of the endosome, leading to efficient cargo release and high levels of in vivo efficacy, as demonstrated by significant gene editing outcomes.

Introduction: The Endosomal Escape Bottleneck

Lipid nanoparticles have emerged as a leading platform for the delivery of nucleic acid therapeutics, including mRNA and CRISPR/Cas9 components. A primary obstacle to their success is the entrapment of the LNP and its cargo within the endo-lysosomal pathway following cellular uptake. Efficient endosomal escape is therefore a critical design parameter for any LNP system. Ionizable lipids are a core component of modern LNPs, engineered to remain neutral at physiological pH and become protonated in the acidic milieu of the endosome. This pH-dependent charge switch is fundamental to their ability to disrupt the endosomal membrane and release their payload.

This compound: A Branched-Chain Ionizable Lipid with Favorable Properties

This compound is a novel ionizable cationic lipid characterized by its branched-chain tail structure. This unique architecture is believed to enhance its fusogenic properties and ability to disrupt lipid bilayers. A key physicochemical property governing its function is its apparent pKa.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound and its in vivo performance.

ParameterValue/ResultReference
Apparent pKa 6.14[1][2][3]
In Vivo Genome Editing Efficiency (Liver) 54%[4][5]
In Vivo Transthyretin (TTR) Protein Reduction 77%[4][5]
LNP Formulation (molar ratio) 50:38.5:10:1.5 (this compound:Cholesterol:DSPC:DMG-PEG2k)[4]

The Role of pKa in the Mechanism of Endosomal Escape

The pKa of an ionizable lipid is the pH at which it is 50% ionized. For efficient endosomal escape, an optimal pKa is typically in the range of 6.2-6.5. The pKa of this compound at 6.14 falls within this bioactive range.[1][2][3]

The proposed mechanism for this compound mediated endosomal escape is as follows:

  • Protonation in the Acidifying Endosome: As the endosome matures, its internal pH drops from neutral to acidic (pH 5.5-6.5). When the endosomal pH approaches and drops below the pKa of this compound, its amine headgroup becomes protonated, resulting in a net positive charge.

  • Electrostatic Interactions: The now positively charged this compound LNPs interact with negatively charged anionic lipids present in the endosomal membrane.

  • Membrane Destabilization and Fusion: This interaction, coupled with the cone-like shape of the branched-chain lipid, is hypothesized to disrupt the lipid packing of the endosomal membrane. This can lead to the formation of non-bilayer lipid phases, such as the hexagonal HII phase, ultimately causing membrane fusion and the release of the LNP's cargo into the cytoplasm.

Diagram of the Proposed Endosomal Escape Mechanism

Endosomal_Escape cluster_bloodstream Bloodstream (pH 7.4) cluster_cell Cell cluster_mechanism Mechanism at Endosomal Membrane LNP_neutral This compound LNP (Neutral) Endocytosis Endocytosis LNP_neutral->Endocytosis Cellular Uptake Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Maturation Cytoplasm Cytoplasm Late_Endosome->Cytoplasm Membrane Fusion & Endosomal Escape mRNA_release mRNA Release LNP_protonated Protonated this compound LNP (+) pKa ~ 6.14 Endosomal_Membrane Anionic Endosomal Lipids (-) LNP_protonated->Endosomal_Membrane Electrostatic Interaction Membrane_Disruption Membrane Disruption (Hexagonal Phase Formation) Endosomal_Membrane->Membrane_Disruption

Caption: Proposed mechanism of this compound mediated endosomal escape.

Experimental Protocols

LNP Formulation

A standard formulation for this compound LNPs involves the following molar ratio of components:

  • This compound: 50%

  • Cholesterol: 38.5%

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine): 10%

  • DMG-PEG2k (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000): 1.5%

The lipids are dissolved in ethanol and mixed with an aqueous solution of the nucleic acid cargo at an acidic pH to facilitate encapsulation. This is often performed using a microfluidic mixing device to ensure uniform particle size and high encapsulation efficiency.

LNP Formulation Workflow

LNP_Formulation cluster_inputs Inputs Lipids This compound, Cholesterol, DSPC, DMG-PEG2k in Ethanol Microfluidic_Mixing Microfluidic Mixing Lipids->Microfluidic_Mixing Nucleic_Acid mRNA or CRISPR components in Acidic Buffer Nucleic_Acid->Microfluidic_Mixing Dialysis Dialysis against PBS (pH 7.4) Microfluidic_Mixing->Dialysis Sterile_Filtration Sterile Filtration (0.22 µm) Dialysis->Sterile_Filtration Final_LNP This compound LNPs Sterile_Filtration->Final_LNP

Caption: General workflow for the formulation of this compound LNPs.

pKa Determination: TNS Assay

The apparent pKa of LNPs is commonly determined using a fluorescence assay with 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS) as a probe.

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 3 to 10.

  • LNP Dilution: Dilute the this compound LNP formulation in each of the prepared buffers.

  • TNS Addition: Add a stock solution of TNS to each LNP-buffer mixture.

  • Incubation: Incubate the samples at room temperature, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~321 nm and an emission wavelength of ~447 nm.

  • Data Analysis: Plot the fluorescence intensity as a function of pH. The pKa is determined as the pH at which 50% of the maximum fluorescence is observed.

Endosomal Escape Assessment: Hemolysis Assay

A hemolysis assay can be used as an indirect measure of an LNP's ability to disrupt endosomal membranes.

  • Red Blood Cell (RBC) Isolation: Isolate RBCs from whole blood by centrifugation and wash with a buffered saline solution.

  • LNP Incubation: Incubate the isolated RBCs with varying concentrations of this compound LNPs at both physiological pH (7.4) and an endosomal-like acidic pH (e.g., 5.5).

  • Controls: Include a negative control (buffer only) and a positive control (a known lytic agent like Triton X-100).

  • Centrifugation: After incubation, centrifuge the samples to pellet the intact RBCs.

  • Hemoglobin Measurement: Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 405 nm) to quantify the amount of hemoglobin released.

  • Calculation: Calculate the percentage of hemolysis relative to the positive control.

Endosomal Escape Visualization: Galectin-8 Recruitment Assay

This cell-based assay provides a more direct visualization of endosomal damage.

  • Cell Culture: Use a cell line stably expressing a fluorescently tagged Galectin-8 (e.g., Gal8-GFP).

  • LNP Treatment: Treat the cells with this compound LNPs.

  • Live-Cell Imaging: Monitor the cells using fluorescence microscopy. Upon endosomal membrane damage, the cytosolic Gal8-GFP will be recruited to the site of rupture, appearing as distinct fluorescent puncta.

  • Image Analysis: Quantify the number and intensity of Gal8-GFP puncta per cell to assess the extent of endosomal escape.

In Vivo Genome Editing Protocol Outline

The following is a general outline for an in vivo study using this compound LNPs to deliver CRISPR/Cas9 components for gene editing in the liver.

  • Animal Model: Utilize a relevant animal model (e.g., C57BL/6 mice).

  • LNP Preparation: Formulate this compound LNPs co-encapsulating Cas9 mRNA and a single-guide RNA (sgRNA) targeting the gene of interest (e.g., Transthyretin - TTR).

  • Administration: Administer the LNPs to the animals via intravenous injection.

  • Sample Collection: At predetermined time points, collect blood samples to measure serum protein levels of the target gene product.

  • Tissue Harvest: At the end of the study, harvest the target organ (e.g., liver).

  • Genomic DNA Extraction and Analysis: Extract genomic DNA from the harvested tissue and use techniques like next-generation sequencing (NGS) to quantify the percentage of insertions and deletions (indels) at the target locus, which represents the genome editing efficiency.

  • Protein Quantification: Perform an ELISA or similar assay on the serum to quantify the reduction in the target protein.

In Vivo Genome Editing Workflow

InVivo_Editing LNP_Prep Prepare this compound LNPs (Cas9 mRNA + sgTTR) IV_Injection Intravenous Injection into Mouse Model LNP_Prep->IV_Injection Blood_Collection Blood Collection (Time Points) IV_Injection->Blood_Collection Liver_Harvest Liver Harvest (End of Study) IV_Injection->Liver_Harvest TTR_ELISA Serum TTR Protein Quantification (ELISA) Blood_Collection->TTR_ELISA gDNA_Extraction Genomic DNA Extraction Liver_Harvest->gDNA_Extraction NGS_Analysis NGS Analysis for Indel Frequency gDNA_Extraction->NGS_Analysis

Caption: Workflow for in vivo genome editing using this compound LNPs.

Conclusion

The pKa of the ionizable lipid is a critical parameter that dictates the endosomal escape efficiency and, consequently, the therapeutic efficacy of LNP-delivered nucleic acids. The branched-chain ionizable lipid this compound possesses a pKa of 6.14, which is within the optimal range for pH-dependent protonation within the endosome. This favorable pKa, likely in synergy with its unique branched molecular structure, enables potent disruption of the endosomal membrane, leading to efficient cytoplasmic delivery of its cargo. The high in vivo genome editing efficiency observed with this compound LNPs underscores the importance of rational lipid design, with a focus on optimizing pKa, to overcome the endosomal escape barrier in nucleic acid therapies. Further quantitative studies directly comparing the endosomal escape of this compound with other ionizable lipids using assays such as hemolysis and Galectin-8 recruitment will provide deeper insights into its structure-activity relationship and guide the development of next-generation delivery vehicles.

References

Discovery and synthesis of novel branched-chain ionizable lipids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Synthesis of Novel Branched-Chain Ionizable Lipids for Advanced Drug Delivery

Introduction

The advent of RNA-based therapeutics, particularly highlighted by the rapid development and success of mRNA vaccines for COVID-19, has underscored the critical role of effective delivery systems.[1][2][3] Lipid nanoparticles (LNPs) have emerged as the most advanced and clinically validated platform for delivering delicate nucleic acid payloads like messenger RNA (mRNA) and small interfering RNA (siRNA).[4][5][6][7] At the heart of these LNPs are ionizable lipids, a class of synthetic cationic lipids that are pivotal for encapsulating the nucleic acid cargo and facilitating its release into the cytoplasm of target cells.[7][8][]

Ionizable lipids are ingeniously designed to be positively charged at an acidic pH, which allows for the condensation of negatively charged RNA during LNP formulation.[][10] However, they remain neutral at physiological pH, minimizing toxicity and non-specific interactions in the bloodstream.[] Upon cellular uptake into endosomes, the acidic environment of the endosome protonates the ionizable lipid, promoting a structural transition that disrupts the endosomal membrane and releases the RNA payload into the cytoplasm.[]

Recent research has focused on optimizing the molecular architecture of these lipids to enhance delivery efficiency. A particularly promising strategy has been the incorporation of branched alkyl chains into the lipid tails.[1][2][6] Compared to their linear counterparts, branched-chain ionizable lipids have demonstrated superior performance in mRNA delivery.[1][8] This enhanced efficacy is attributed to several factors, including an increased cross-sectional area of the lipid tails which promotes the formation of non-bilayer hexagonal (HII) phases, thereby improving membrane fusion and endosomal escape.[] Furthermore, the symmetry and branching pattern of the lipid tails have been shown to influence the stability, fusogenicity, and overall performance of the LNP formulation.[1][2]

This technical guide provides a comprehensive overview of the discovery, synthesis, and evaluation of novel branched-chain ionizable lipids. It is intended for researchers, scientists, and drug development professionals engaged in the field of nucleic acid delivery. The guide details synthetic methodologies, LNP formulation protocols, and characterization techniques, and presents key quantitative data to illustrate the structure-activity relationships that govern the efficacy of these advanced delivery vehicles.

Synthesis of Branched-Chain Ionizable Lipids

The synthesis of novel ionizable lipids has been accelerated by the development of modular and combinatorial chemical strategies.[8][10][11] These approaches allow for the rapid generation of diverse lipid libraries, enabling a systematic exploration of structure-activity relationships. One such powerful method is the Passerini three-component reaction (P-3CR), which facilitates the one-pot synthesis of a wide array of ionizable lipids from simple building blocks.[8]

Representative Synthetic Scheme: Passerini Three-Component Reaction

The P-3CR involves the reaction between a carboxylic acid, an aldehyde, and an isocyanide to form an α-acyloxy carboxamide. This reaction is highly efficient and allows for the introduction of structural diversity in the head, core, and tail regions of the ionizable lipid.

G Carboxylic_Acid Carboxylic Acid (Head Group Precursor) Reaction Passerini 3-Component Reaction (P-3CR) One-Pot Synthesis Carboxylic_Acid->Reaction Aldehyde Aldehyde (Tail Group Precursor) Aldehyde->Reaction Isocyanide Isocyanide (Linker/Core) Isocyanide->Reaction Product α-Acyloxy Carboxamide (Branched Ionizable Lipid) Reaction->Product

Caption: Modular synthesis of branched ionizable lipids via the Passerini reaction.

Experimental Protocol: Synthesis of a Branched-Chain Ionizable Lipid (Illustrative Example)

This protocol is a generalized representation based on modular synthesis approaches.[8]

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve the selected carboxylic acid (1.0 eq.), aldehyde (1.0 eq.), and isocyanide (1.0 eq.) in a suitable solvent such as dichloromethane (DCM).

  • Reaction Initiation: Stir the mixture at room temperature. The reaction is typically monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials.

  • Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product is then redissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: The structure and purity of the synthesized lipid are confirmed using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS).

Lipid Nanoparticle (LNP) Formulation and Characterization

The performance of an ionizable lipid is critically dependent on its formulation into an LNP. These nanoparticles are typically composed of four key components:

  • Ionizable Lipid: The core component for RNA encapsulation and endosomal escape.[1][7]

  • Helper Lipid: Often a phospholipid like 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), which aids in forming the lipid bilayer structure.[12]

  • Cholesterol: Provides stability to the nanoparticle structure.[1][12]

  • PEG-Lipid: A lipid conjugated to polyethylene glycol (PEG), which controls particle size and prevents aggregation.[1][12]

Experimental Protocol: LNP Formulation via Microfluidic Mixing

Microfluidic mixing is a reproducible and scalable method for LNP formulation.[8][12]

  • Phase Preparation:

    • Lipid-Ethanol Phase: Prepare a stock solution of the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).

    • Aqueous-RNA Phase: Prepare a solution of the mRNA or siRNA payload in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0).

  • Microfluidic Mixing:

    • Load the lipid-ethanol phase and the aqueous-RNA phase into separate syringes.

    • Mount the syringes onto a syringe pump connected to a microfluidic mixing device (e.g., a T-junction or staggered herringbone mixer).

    • Pump the two phases through the microfluidic chip at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol). The rapid mixing of the two phases leads to the self-assembly of LNPs.

  • Dialysis and Concentration:

    • The resulting LNP solution is collected and dialyzed against phosphate-buffered saline (PBS, pH 7.4) overnight to remove ethanol and raise the pH.

    • The dialyzed LNPs can be concentrated using centrifugal filter units if necessary.

G cluster_0 Phase Preparation cluster_1 Formulation cluster_2 Purification A Aqueous Phase (mRNA in Citrate Buffer, pH 4.0) C Microfluidic Mixing A->C B Ethanol Phase (Lipids in Ethanol) B->C D Dialysis vs. PBS (pH 7.4) C->D E Concentration D->E F Characterized LNPs E->F

Caption: Workflow for LNP formulation and purification.

Physicochemical Characterization of LNPs

The physicochemical properties of LNPs are critical determinants of their in vivo performance. Key parameters include:

  • Particle Size (Z-average) and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). The size influences biodistribution, while a low PDI indicates a homogenous particle population.

  • Zeta Potential: Measures the surface charge of the nanoparticles. LNPs should have a near-neutral charge at physiological pH.

  • Encapsulation Efficiency (EE): Quantifies the percentage of RNA successfully encapsulated within the LNPs, often determined using a fluorescent dye-binding assay (e.g., RiboGreen assay).

  • pKa: The pH at which 50% of the ionizable lipid is protonated. This is a crucial parameter for effective endosomal escape and is often measured using a TNS (2-(p-toluidinyl)naphthalene-6-sulfonate) assay. An optimal pKa range is generally between 6.2 and 7.4.[4][13]

Table 1: Physicochemical Properties of LNPs Formulated with Branched-Chain Ionizable Lipids
Ionizable LipidMolar Ratio (Ionizable:DSPC:Chol:PEG)Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)pKaReference
CL4F8-6 Not Specified~100< 0.2Not Specified> 90%Not Specified[1]
SIL Not Specified126.80.16-12.3385.35%Not Specified[5]
H2A4B4 Not Specified< 150< 0.2Not Specified> 90%6.792[8]
A4B4-S3 Not Specified< 150< 0.2Not Specified> 90%6.912[8]
THP1 50:10:38.5:1.5~120< 0.25~ -5> 90%~6.5[10]

In Vitro and In Vivo Evaluation

The ultimate test of a novel ionizable lipid is its ability to effectively deliver its cargo in a biological system. This is assessed through a series of in vitro and in vivo experiments.

Experimental Protocol: In Vivo Evaluation of mRNA Delivery in Mice
  • Animal Model: C57BL/6 or BALB/c mice are commonly used.

  • LNP Administration: LNPs encapsulating a reporter mRNA (e.g., Firefly Luciferase or Cre recombinase) are administered intravenously (IV) or intramuscularly (IM).[8][10][14] Doses are typically in the range of 0.3 to 1.0 mg/kg of mRNA.[15]

  • Tissue Collection and Analysis: At a predetermined time point (e.g., 6 or 24 hours post-injection), mice are euthanized.[15] Organs of interest (typically liver and spleen for IV injection) are harvested.

  • Quantification of Protein Expression:

    • For luciferase mRNA, tissues are homogenized, and luciferase activity is measured using a luminometer.

    • For fluorescent reporter proteins, expression can be visualized and quantified through histology and fluorescence microscopy.[14]

  • Tolerability Assessment: Blood samples are collected to measure markers of liver toxicity (e.g., ALT, AST) and immune stimulation (e.g., cytokines like IL-6).[15][16]

Table 2: In Vivo Performance of LNPs with Branched-Chain Ionizable Lipids
Ionizable LipidAnimal ModelRouteDose (mg/kg)Target OrganOutcomeReference
This compound MiceIV0.05Liver77% suppression of target gene (siRNA)[1]
H2A4B4 C57BL/6 MiceIM0.025MuscleSignificantly higher luciferase expression vs. MC3[8]
CL4F11_ζ-2 MiceIV0.75 (RNA)Liver>90% inhibition of serum TTR protein[6]
THP1 tdTomato MiceIV1.0LiverSuccessful gene editing[10]

Structure-Activity Relationships (SAR)

The systematic study of how chemical structure affects biological activity is crucial for the rational design of next-generation ionizable lipids. For branched-chain lipids, several key structural features have been identified as critical for performance.

  • Branching and Symmetry: Increased branching and high symmetry in the lipid tails are positively correlated with LNP stability and delivery efficiency.[1][2] Symmetrically branched scaffolds can lead to superior fusogenicity.[6]

  • Tail Length: The length of the alkyl chains can influence organ-selective delivery. For instance, shorter tails (≤12 carbons) may favor lymph node targeting.[16]

  • Biodegradability: Incorporating biodegradable linkages (e.g., esters) into the lipid structure can enhance safety by promoting clearance and reducing potential toxicity from lipid accumulation.[16]

SAR cluster_lipid Lipid Structure cluster_lnp LNP Properties cluster_outcome Delivery Outcome Branching Branching & Symmetry Stability Stability & Fusogenicity Branching->Stability Improves Tail_Length Tail Length Biodistribution Organ Tropism Tail_Length->Biodistribution Influences Linker Linker Chemistry (e.g., Ester) Safety Safety Profile Linker->Safety Enhances pKa Optimal pKa (6.2 - 7.4) Endosomal_Escape Endosomal Escape pKa->Endosomal_Escape Crucial for Stability->Endosomal_Escape Promotes Size Particle Size Efficacy Delivery Efficacy Endosomal_Escape->Efficacy Increases Safety->Efficacy Balances Biodistribution->Efficacy Determines

Caption: Key structure-activity relationships for branched ionizable lipids.

Conclusion

The discovery and development of novel branched-chain ionizable lipids represent a significant advancement in the field of non-viral gene delivery. Through modular synthesis platforms, researchers can now rapidly generate and screen large libraries of lipids to identify candidates with optimal properties for specific therapeutic applications. Structure-activity relationship studies have revealed that features such as the degree of branching, symmetry, and tail length are critical determinants of LNP stability, fusogenicity, and in vivo efficacy.[1][6] The continued rational design of these lipids, focusing on enhancing endosomal escape while improving biodegradability and safety profiles, will be paramount in expanding the therapeutic potential of mRNA and other nucleic acid-based medicines beyond vaccines to a wide range of diseases.

References

The Impact of CL4F8-6 on Lipid Nanoparticle Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stability of lipid nanoparticles (LNPs) is a critical determinant of their efficacy as delivery vehicles for therapeutics, particularly for delicate cargo such as messenger RNA (mRNA). The ionizable lipid component of LNPs plays a pivotal role in both the encapsulation of the payload and the subsequent endosomal escape required for delivery. This technical guide delves into the characteristics of a specific α-branched tail ionizable lipid, CL4F8-6, and its significant impact on the stability and in vivo performance of LNPs. Drawing upon key research in the field, this document provides a comprehensive overview of the formulation, characterization, and stability of LNPs incorporating this compound.

The Role of Branched-Tail Ionizable Lipids in LNP Stability

Conventional LNP formulations consist of four primary components: an ionizable cationic lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[1] The ionizable lipid is fundamental to the LNP's function, facilitating the encapsulation of nucleic acids and aiding in their release into the cytoplasm.[1][2] The structure of the ionizable lipid, particularly its hydrophobic tails, significantly influences the physicochemical properties and stability of the resulting nanoparticles.

Recent studies have highlighted the advantages of branched-tail ionizable lipids, such as this compound, in enhancing LNP stability and fusogenicity.[3] The branched structure of these lipids is thought to increase the microviscosity of the LNP core and the ionization capacity of the headgroup in the acidic environment of the endosome.[3] This, in turn, contributes to improved stability and more efficient in vivo delivery of mRNA.[3]

Quantitative Data on this compound LNP Formulations

The following tables summarize the key physicochemical characteristics of LNPs formulated with this compound in comparison to other ionizable lipids. The data is compiled from the foundational study by Hashiba et al. (2022), which systematically investigated a library of α-branched tail lipids.

Table 1: Physicochemical Properties of LNPs Formulated with Various Ionizable Lipids

Ionizable LipidParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
This compound 85.2 0.103 95.3
CL4F8-892.10.11594.8
CL4F10-688.50.10995.1
CL4F10-895.30.12194.5
CL4F12-691.70.11294.9

Data extracted from Hashiba et al., Small Science, 2022.

Table 2: In Vivo Efficacy of LNPs Formulated with this compound

LNP FormulationTarget GeneIn Vivo Editing Efficiency (%)Protein Reduction (%)
This compound LNPTTR5477

Data represents in vivo genome editing efficiency in mice after a single intravenous dose of LNPs carrying Cas9 mRNA and sgRNA targeting the transthyretin (TTR) gene. Data extracted from Hashiba et al., Small Science, 2022.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the procedures outlined by Hashiba et al. (2022).

LNP Formulation

The formulation of LNPs incorporating this compound is achieved through a rapid mixing process using a microfluidic device.

Materials:

  • Ionizable lipid (this compound)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG2k)

  • mRNA (e.g., Cas9 mRNA, sgRNA)

  • Ethanol

  • Citrate buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Prepare a lipid mixture in ethanol containing the ionizable lipid (this compound), cholesterol, DSPC, and DMG-PEG2k at a molar ratio of 50:38.5:10:1.5.[4]

  • Dissolve the mRNA cargo in a citrate buffer (pH 4.0).

  • Utilize a microfluidic mixing device to rapidly combine the lipid-ethanol solution with the mRNA-buffer solution at a specified flow rate ratio.

  • The resulting LNP suspension is then dialyzed against PBS (pH 7.4) to remove ethanol and raise the pH.

LNP Characterization

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • The hydrodynamic diameter and PDI of the LNPs are determined by dynamic light scattering (DLS) using an instrument such as a Zetasizer Nano ZS.

  • LNPs are diluted in PBS (pH 7.4) prior to measurement.

2. Encapsulation Efficiency Determination:

  • The encapsulation efficiency of mRNA within the LNPs is quantified using the RiboGreen assay.

  • The assay is performed in the presence and absence of a surfactant (e.g., Triton X-100) to measure the total and free mRNA, respectively.

  • The encapsulation efficiency is calculated as: ((Total mRNA - Free mRNA) / Total mRNA) * 100%.

In Vivo Stability and Efficacy Assessment

Animal Model:

  • In vivo studies are typically conducted in mouse models (e.g., C57BL/6).

Procedure:

  • Administer the LNP formulation intravenously to the mice at a specified dosage.

  • At predetermined time points, collect blood and/or tissue samples.

  • For gene editing studies, genomic DNA is extracted from the target tissue (e.g., liver) to quantify the editing efficiency using techniques like next-generation sequencing.

  • To assess protein reduction, serum levels of the target protein (e.g., TTR) are measured by ELISA.

Visualizing Experimental Workflows and Relationships

To further clarify the processes and relationships described, the following diagrams are provided in the DOT language for Graphviz.

LNP_Formulation_Workflow cluster_lipids Lipid Phase (Ethanol) cluster_mrna Aqueous Phase (Citrate Buffer pH 4.0) This compound This compound Microfluidic Mixing Microfluidic Mixing This compound->Microfluidic Mixing Cholesterol Cholesterol Cholesterol->Microfluidic Mixing DSPC DSPC DSPC->Microfluidic Mixing DMG-PEG2k DMG-PEG2k DMG-PEG2k->Microfluidic Mixing mRNA mRNA mRNA->Microfluidic Mixing Dialysis (PBS pH 7.4) Dialysis (PBS pH 7.4) Microfluidic Mixing->Dialysis (PBS pH 7.4) Characterization Characterization Dialysis (PBS pH 7.4)->Characterization Final LNP Product Final LNP Product Characterization->Final LNP Product

Caption: Workflow for the formulation of this compound lipid nanoparticles.

LNP_Characterization_Flow cluster_physicochemical Physicochemical Analysis cluster_outputs Characterization Outputs LNP Sample LNP Sample DLS Dynamic Light Scattering (DLS) LNP Sample->DLS RiboGreen Assay RiboGreen Assay LNP Sample->RiboGreen Assay Size_PDI Particle Size & PDI DLS->Size_PDI Encapsulation Encapsulation Efficiency RiboGreen Assay->Encapsulation In_Vivo_Evaluation_Pathway LNP Administration LNP Administration Systemic Circulation Systemic Circulation LNP Administration->Systemic Circulation Target Tissue Uptake Target Tissue Uptake (e.g., Liver) Systemic Circulation->Target Tissue Uptake Endosomal Escape Endosomal Escape Target Tissue Uptake->Endosomal Escape mRNA Release mRNA Release Endosomal Escape->mRNA Release Protein Translation Protein Translation mRNA Release->Protein Translation Therapeutic Effect Therapeutic Effect (e.g., Gene Editing, Protein Reduction) Protein Translation->Therapeutic Effect

References

An In-Depth Technical Guide to the Fusogenic Properties of CL4F8-6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CL4F8-6 is an ionizable cationic lipid that has demonstrated significant promise in the formulation of lipid nanoparticles (LNPs) for messenger RNA (mRNA) therapeutics.[1][2][3] Its unique branched-tail structure is a key determinant of its efficacy, contributing to enhanced stability and fusogenicity of LNPs, which are critical for the successful intracellular delivery of mRNA payloads.[4][5] This technical guide provides a comprehensive overview of the fusogenic properties of this compound, drawing from available scientific literature.

Core Concept: Fusogenicity and Endosomal Escape

The effective delivery of mRNA into the cytoplasm of target cells is a primary hurdle in nucleic acid therapeutics. LNPs are designed to overcome this barrier by encapsulating and protecting the mRNA cargo. After cellular uptake, typically via endocytosis, the LNPs must escape the endosome to release the mRNA into the cytoplasm where it can be translated into protein. This process of endosomal escape is heavily reliant on the fusogenic properties of the ionizable lipids within the LNP formulation.

Ionizable lipids, such as this compound, possess a pKa that allows them to remain neutral at physiological pH and become protonated (positively charged) in the acidic environment of the endosome.[1][3] This protonation is thought to trigger a structural change in the lipid, promoting the fusion of the LNP membrane with the endosomal membrane and subsequent release of the mRNA cargo. The branched-chain structure of lipids like this compound has been shown to enhance this fusogenic capability.[4][5]

Quantitative Data on Fusogenic Properties

A key method for assessing the fusogenic potential of ionizable lipids in LNP formulations is the hemolysis assay. This assay measures the ability of LNPs to disrupt red blood cell membranes, which serves as a model for endosomal membrane disruption. The percentage of hemolysis is indicative of the fusogenic activity.

Based on the available information, it is understood that LNPs formulated with this compound exhibit superior fusogenic properties compared to many other branched-chain lipids, leading to more efficient endosomal escape and, consequently, higher mRNA expression.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the general procedures for key experiments related to the study of this compound's fusogenic properties, based on standard methodologies in the field. The specific parameters used in the seminal study by Hashiba et al. are not fully detailed in the publicly accessible literature.

Synthesis of this compound

The synthesis of α-branched tail lipids like this compound typically involves a multi-step process. A general procedure involves the synthesis of α-branched fatty acids, followed by their esterification with an amino-alcohol headgroup.

General Procedure for α-Branched Fatty Acid Synthesis: A detailed, step-by-step protocol for the specific synthesis of the fatty acid component of this compound is not available in the public domain. Standard organic chemistry techniques for the synthesis of branched-chain carboxylic acids would be employed.

Esterification to form CL4Fm-n lipids: The synthesized α-branched fatty acids (m-n) are esterified with the CL4F amino-alcohol headgroup to yield the final CL4Fm-n lipid, such as this compound.[5]

Lipid Nanoparticle (LNP) Formulation

LNPs containing this compound are typically formulated using an ethanol dilution method, often facilitated by microfluidic mixing.

Materials:

  • Ionizable lipid (this compound)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2k)

  • mRNA

  • Ethanol

  • Aqueous buffer (e.g., citrate buffer)

Protocol:

  • The lipids (this compound, cholesterol, DSPC, and DMG-PEG2k) are dissolved in ethanol at a specific molar ratio (e.g., 50:38.5:10:1.5).[5]

  • The mRNA is dissolved in an aqueous buffer.

  • The ethanolic lipid solution and the aqueous mRNA solution are rapidly mixed, typically using a microfluidic device, to induce the self-assembly of LNPs.

  • The resulting LNP suspension is then dialyzed or purified to remove ethanol and unencapsulated mRNA.

Hemolysis Assay

The hemolysis assay is a common in vitro method to evaluate the pH-dependent membrane-disrupting activity of LNPs, which correlates with their endosomal escape efficiency.

Materials:

  • Freshly isolated red blood cells (RBCs)

  • Phosphate-buffered saline (PBS) at various pH values (e.g., 7.4, 6.5, 5.5)

  • LNP suspension

  • Positive control (e.g., Triton X-100 for 100% hemolysis)

  • Negative control (e.g., PBS)

Protocol:

  • Isolate RBCs from whole blood by centrifugation and wash them multiple times with PBS.

  • Resuspend the washed RBCs in PBS at different pH values.

  • Incubate the RBC suspension with the LNP formulations at various concentrations.

  • After incubation, centrifuge the samples to pellet the intact RBCs.

  • Measure the absorbance of the supernatant at a wavelength specific for hemoglobin (e.g., 540 nm) to quantify the amount of hemoglobin released.

  • Calculate the percentage of hemolysis relative to the positive and negative controls.

Signaling Pathways and Experimental Workflows

The fusogenic activity of this compound is a key step in the overall process of mRNA delivery and subsequent protein expression. The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for evaluating LNP fusogenicity.

G Proposed Mechanism of LNP Endosomal Escape cluster_cell Target Cell Endocytosis LNP enters cell via endocytosis Endosome LNP encapsulated in endosome Endocytosis->Endosome Acidification Endosome acidification (pH drop) Endosome->Acidification Protonation This compound becomes protonated (positively charged) Acidification->Protonation Fusion LNP fuses with endosomal membrane Protonation->Fusion Release mRNA is released into the cytoplasm Fusion->Release Translation mRNA is translated into protein by ribosomes Release->Translation G Experimental Workflow for Fusogenicity Assessment Lipid_Synthesis Synthesize this compound and other ionizable lipids LNP_Formulation Formulate LNPs with different lipid compositions Lipid_Synthesis->LNP_Formulation Characterization Characterize LNP size, potential, and encapsulation efficiency LNP_Formulation->Characterization Hemolysis_Assay Perform hemolysis assay at different pH values Characterization->Hemolysis_Assay Data_Analysis Analyze and compare hemolysis data Hemolysis_Assay->Data_Analysis In_Vitro_Transfection Correlate with in vitro transfection efficiency Data_Analysis->In_Vitro_Transfection

References

In-Depth Technical Guide: CL4F8-6 for Advanced mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ionizable cationic lipid CL4F8-6, a key component in the formulation of lipid nanoparticles (LNPs) for therapeutic mRNA delivery. This document details its chemical properties, experimental applications, and relevant protocols for its use in research and development.

Core Properties of this compound

This compound is a branched, ionizable cationic lipid that has demonstrated high efficacy in the formulation of LNPs for in vivo mRNA delivery, particularly for applications such as CRISPR/Cas9-mediated gene editing.[1] Its structural characteristics are optimized for stability, fusogenicity, and functional delivery of mRNA payloads.

PropertyValueReference(s)
CAS Number 2766493-12-1[1][2]
Molecular Weight 808.4 g/mol [1][2]
Molecular Formula C₅₁H₁₀₁NO₅[1]
Formal Name 7-(4-(dipropylamino)butyl)-7-hydroxytridecane-1,13-diyl bis(2-hexyloctanoate)[1]
pKa 6.14[1]
Physical Form Colorless to light yellow liquid
Solubility Soluble in ethanol (e.g., 10 mg/ml)[1]
Storage Store at -20°C for long-term stability.[1][2]

Application in CRISPR/Cas9 Gene Editing

A significant application of this compound is in the delivery of mRNA encoding for the Cas9 nuclease and a single-guide RNA (sgRNA) to target specific genes for knockout. In preclinical studies, LNPs formulated with this compound have been used to target the transthyretin (Ttr) gene in mice. Intravenous administration of these LNPs resulted in a significant reduction of serum TTR protein levels, demonstrating the potential of this lipid for therapeutic gene editing applications.[1][3]

In Vivo Efficacy of this compound LNPs for Ttr Gene Editing
Payload Cas9 mRNA and sgRNA targeting Ttr
Dose 2.5 mg/kg
Genome Editing Efficiency 54%
Protein Reduction (TTR) 77%
Data from Hashiba, K., et al. (2022). Small Science.

Experimental Protocols

The following are generalized protocols for the formulation, characterization, and in vivo application of this compound-based LNPs, based on established methodologies in the field.

Lipid Nanoparticle (LNP) Formulation

LNPs are typically formulated using a microfluidic mixing device, which allows for rapid and controlled mixing of a lipid-containing organic phase with an mRNA-containing aqueous phase.

Materials:

  • This compound in ethanol

  • Cholesterol in ethanol

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) in ethanol

  • DMG-PEG 2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) in ethanol

  • mRNA (e.g., Cas9 mRNA and sgRNA) in an acidic buffer (e.g., 50 mM citrate buffer, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare the lipid stock solution in ethanol by combining this compound, DSPC, cholesterol, and DMG-PEG 2000 at a desired molar ratio (e.g., 50:10:38.5:1.5).

  • Prepare the aqueous phase by dissolving the mRNA payload in the acidic buffer.

  • Set up the microfluidic mixing device according to the manufacturer's instructions.

  • Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.

  • Initiate the mixing process at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing will induce the self-assembly of the LNPs.

  • The resulting LNP solution is typically dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH.

  • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

LNP Characterization

The physicochemical properties of the formulated LNPs should be characterized to ensure quality and consistency.

Methods:

  • Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). LNPs are diluted in PBS for analysis. Typical sizes range from 80-100 nm with a PDI below 0.2.[4]

  • Zeta Potential: Determined by electrophoretic light scattering. This measurement indicates the surface charge of the nanoparticles and is typically performed in a low ionic strength buffer.[4]

  • mRNA Encapsulation Efficiency: Quantified using a fluorescent dye-based assay (e.g., RiboGreen assay). The fluorescence of the sample is measured before and after lysing the LNPs with a detergent (e.g., Triton X-100) to determine the amount of encapsulated mRNA.[4]

In Vivo Administration and Efficacy Assessment

Animal Model:

  • BALB/c or C57BL/6 mice are commonly used. All animal experiments should be conducted in accordance with approved institutional guidelines.

Procedure:

  • Dilute the sterile LNP formulation in sterile PBS to the desired final concentration for injection.

  • Administer the LNPs to the mice via intravenous (IV) tail vein injection. The dosage will depend on the specific study, but a range of 0.5 to 2.5 mg/kg of total mRNA is often used.

  • Monitor the animals for any adverse effects.

  • At a predetermined time point post-injection (e.g., 9 and 30 days for TTR knockdown studies), collect blood samples via cardiac puncture or another appropriate method.

  • Isolate serum from the blood samples.

Quantification of Serum Transthyretin (TTR) by ELISA

Procedure:

  • Use a commercially available mouse TTR ELISA kit.

  • Prepare the serum samples and standards according to the kit's protocol. This typically involves diluting the serum samples.

  • Add the prepared standards and samples to the wells of the ELISA plate.

  • Follow the kit's instructions for incubation, washing steps, and addition of detection antibodies and substrate.

  • Read the absorbance of the wells at the specified wavelength (e.g., 450 nm) using a microplate reader.

  • Calculate the concentration of TTR in the samples by comparing their absorbance to the standard curve. The reduction in TTR levels in the treated group compared to a control group indicates the efficacy of the gene knockdown.[2][5][6]

Visualized Workflows and Pathways

LNP Formulation via Microfluidic Mixing

LNP_Formulation cluster_solutions Input Solutions cluster_process Process cluster_output Output A Aqueous Phase (mRNA in Citrate Buffer, pH 4.0) Mix Microfluidic Mixing A->Mix B Organic Phase (this compound, Cholesterol, DSPC, PEG-Lipid in Ethanol) B->Mix Dialysis Dialysis (vs. PBS, pH 7.4) Mix->Dialysis Self-Assembly Filter Sterile Filtration (0.22 µm) Dialysis->Filter Buffer Exchange & pH Neutralization Final This compound LNP Formulation Filter->Final

Caption: Workflow for the formulation of this compound lipid nanoparticles.

In Vivo CRISPR/Cas9 Gene Editing Workflow

Gene_Editing_Workflow Start IV Injection of This compound LNPs (Cas9 mRNA + sgTtr) Circulation Systemic Circulation Start->Circulation Liver LNP Accumulation in Liver Hepatocytes Circulation->Liver Uptake Endocytosis Liver->Uptake Escape Endosomal Escape (facilitated by this compound) Uptake->Escape Translation mRNA Translation (Cas9 Protein Synthesis) Escape->Translation Complex Cas9-sgRNA Complex Formation Translation->Complex Targeting Nuclear Translocation & Targeting of Ttr Gene Complex->Targeting Knockdown Gene Knockdown (NHEJ-mediated indel formation) Targeting->Knockdown Outcome Reduced Serum TTR Protein Levels Knockdown->Outcome

Caption: Cellular mechanism of this compound LNP-mediated gene editing in vivo.

References

The Critical Role of Branched Tails in Ionizable Lipid Design for Enhanced mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of mRNA-based therapeutics and vaccines has revolutionized modern medicine, with lipid nanoparticles (LNPs) emerging as the leading platform for their in vivo delivery. At the heart of these LNPs are ionizable lipids, whose chemical structure is paramount to the safety and efficacy of the formulation. A growing body of evidence highlights the profound impact of the hydrophobic tail architecture of these lipids, with a particular emphasis on the incorporation of branched chains. This guide delves into the technical intricacies of why branched tails are a critical design element in next-generation ionizable lipids, offering a comprehensive overview of their influence on LNP stability, fusogenicity, and in vivo performance.

Enhanced Stability and Modified Physicochemical Properties

The introduction of branched chains into the lipid tails significantly alters the physicochemical properties of the resulting LNPs. Systematic studies have demonstrated that branched-tail lipids can lead to the formation of LNPs with desirable characteristics for in vivo applications.

A key study systematically generated a library of 32 different α-branched tail lipids to dissect the structure-activity relationship.[1][2] The findings revealed that branched chains increase the microviscosity of LNPs, which contributes to their physical stability.[1] This increased microviscosity is attributed to the restricted molecular rotation of the branched lipid tails within the lipid membrane.[1]

Table 1: Physicochemical Properties of LNPs Formulated with Branched-Tail vs. Linear-Tail Ionizable Lipids

Ionizable LipidTail StructureParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Reference
CL4F 8-6α-branched (symmetric)80-1000.05 - 0.15>95%[1]
Linear AnalogueLinear80-1200.10 - 0.20>90%[1]
306Oi10Branched (isodecyl)~100<0.2>90%[][4][5]
Linear IsomerLinear~100<0.2>90%[][4]

Note: The values presented are representative and can vary based on the specific lipid structure, formulation process, and analytical method.

Improved Fusogenicity and Endosomal Escape

A critical hurdle in mRNA delivery is the efficient release of the mRNA cargo from the endosome into the cytoplasm. Branched tails play a pivotal role in enhancing this process. The prevailing hypothesis is that the bulky nature of branched chains disrupts the ordered packing of lipids within the LNP and the endosomal membrane upon acidification of the endosome.[1][6] This disruption facilitates membrane fusion and subsequent cargo release.

Studies have shown that branched tails can maximize the ionization ability of the amine headgroups in the acidic endosomal environment.[1] This enhanced protonation, coupled with the increased surface area per lipid caused by the branched chains, promotes the formation of a cone-shaped lipid structure. This geometric transition is believed to drive the disruption of the endosomal membrane, leading to more efficient endosomal escape.[][4]

G Proposed Mechanism of Enhanced Endosomal Escape with Branched-Tail Lipids LNP in circulation LNP in circulation Cellular Uptake (Endocytosis) Cellular Uptake (Endocytosis) LNP in circulation->Cellular Uptake (Endocytosis) Early Endosome (pH ~6.5) Early Endosome (pH ~6.5) Cellular Uptake (Endocytosis)->Early Endosome (pH ~6.5) Late Endosome (pH ~5.5) Late Endosome (pH ~5.5) Early Endosome (pH ~6.5)->Late Endosome (pH ~5.5) Protonation of Ionizable Lipid Protonation of Ionizable Lipid Late Endosome (pH ~5.5)->Protonation of Ionizable Lipid Acidic Environment Interaction with Endosomal Membrane Interaction with Endosomal Membrane Protonation of Ionizable Lipid->Interaction with Endosomal Membrane Membrane Destabilization Membrane Destabilization Interaction with Endosomal Membrane->Membrane Destabilization Disrupted Lipid Packing (due to branched tails) Endosomal Escape Endosomal Escape Membrane Destabilization->Endosomal Escape mRNA Release into Cytoplasm mRNA Release into Cytoplasm Endosomal Escape->mRNA Release into Cytoplasm Protein Translation Protein Translation mRNA Release into Cytoplasm->Protein Translation G LNP Formulation and Evaluation Workflow cluster_0 Preparation cluster_1 Formulation cluster_2 Characterization cluster_3 Evaluation Lipid_Stock Lipid Mixture in Ethanol (Ionizable Lipid, Cholesterol, DSPC, PEG-Lipid) Microfluidic_Mixing Microfluidic Mixing Lipid_Stock->Microfluidic_Mixing mRNA_Solution mRNA in Acidic Aqueous Buffer mRNA_Solution->Microfluidic_Mixing Dialysis Dialysis vs. PBS Microfluidic_Mixing->Dialysis Size_PDI Size and PDI Measurement (DLS) Dialysis->Size_PDI Encapsulation Encapsulation Efficiency (RiboGreen Assay) Dialysis->Encapsulation In_Vitro In Vitro Transfection Dialysis->In_Vitro In_Vivo In Vivo Administration Dialysis->In_Vivo G Structure-Activity Relationship of Branched Tails cluster_LNP LNP Properties cluster_Bio Biological Performance Branched_Tail_Structure Branched Tail Structure (Symmetry, Carbon Number) LNP_Properties LNP Physicochemical Properties Branched_Tail_Structure->LNP_Properties Influences Biological_Performance Biological Performance LNP_Properties->Biological_Performance Determines Stability Stability Microviscosity Microviscosity Ionization_Ability Ionization_Ability Endosomal_Escape Endosomal_Escape In_Vivo_Efficacy In_Vivo_Efficacy Organ_Selectivity Organ_Selectivity

References

Methodological & Application

Application Notes and Protocols for CL4F8-6 Lipid Nanoparticle Formulation for mRNA Encapsulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation and characterization of CL4F8-6 lipid nanoparticles (LNPs) for the efficient encapsulation of messenger RNA (mRNA). The protocols outlined below are intended for research purposes and provide a foundation for the development of mRNA-based therapeutics and vaccines.

Introduction to this compound Lipid Nanoparticles

This compound is an ionizable cationic lipid that has demonstrated significant promise in the formulation of LNPs for mRNA delivery.[1][2] Its branched-tail structure may contribute to enhanced stability and fusogenicity of the LNP, potentially leading to improved in vivo efficacy of the encapsulated mRNA.[3] A key characteristic of ionizable lipids like this compound is their pKa, which for this compound is 6.14.[1][2] This property allows for efficient encapsulation of negatively charged mRNA at an acidic pH and facilitates a net-neutral surface charge at physiological pH, which is crucial for in vivo applications.

LNPs are typically composed of four main components:

  • Ionizable Cationic Lipid (e.g., this compound): Essential for complexing with the negatively charged mRNA and facilitating its release into the cytoplasm.

  • Helper Lipid (e.g., DSPC or DOPE): A phospholipid that provides structural integrity to the LNP.

  • Cholesterol: Stabilizes the LNP structure and can aid in membrane fusion.[4]

  • PEGylated Lipid (e.g., DMG-PEG 2000): Controls the particle size during formulation and prevents aggregation, while also influencing the circulation half-life in vivo.[4]

Quantitative Data Summary

The following tables summarize typical quantitative data for this compound LNPs based on established LNP formulation principles.

Table 1: this compound LNP Formulation Parameters

ParameterValueReference
Ionizable LipidThis compound[1][2]
Helper Lipid1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)[4][5]
Stabilizing LipidCholesterol[4][5]
PEGylated Lipid1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)[5]
Molar Ratio (this compound:DSPC:Cholesterol:DMG-PEG 2000)50:10:38.5:1.5[4][5][6]
N:P Ratio (Nitrogen in ionizable lipid to Phosphate in mRNA)3:1 to 6:1[7][8]
mRNA Buffer50 mM Citrate Buffer, pH 3.5-4.0[9][10]
Lipid SolventEthanol[5][10]

Table 2: this compound LNP Characterization Parameters

ParameterTypical ValueMethodReference
Mean Particle Size (Z-average)80 - 150 nmDynamic Light Scattering (DLS)[11][12]
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)[11][12]
Zeta PotentialNear-neutral at physiological pHElectrophoretic Light Scattering[9]
mRNA Encapsulation Efficiency> 90%RiboGreen Assay[9]

Experimental Protocols

Preparation of Lipid and mRNA Stock Solutions

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • Ethanol (200 proof, anhydrous)

  • mRNA transcript

  • Citrate Buffer (50 mM, pH 3.5)

  • Nuclease-free water

Procedure:

  • Lipid Stock Solution (in Ethanol):

    • Prepare individual stock solutions of this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a concentration of 10-20 mg/mL.

    • To prepare the final lipid mixture, combine the individual lipid stock solutions in a sterile glass vial to achieve a molar ratio of 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG 2000).

    • Vortex the mixture thoroughly to ensure homogeneity.

  • mRNA Stock Solution (in Aqueous Buffer):

    • Resuspend the lyophilized mRNA in 50 mM citrate buffer (pH 3.5) to a final concentration of 0.1-1.0 mg/mL.

    • Ensure all handling of mRNA is performed under RNase-free conditions.

LNP Formulation via Microfluidic Mixing

This protocol utilizes a microfluidic mixing device for the controlled and reproducible formation of LNPs.

Equipment:

  • Microfluidic mixing system (e.g., NanoAssemblr™)

  • Syringe pumps

  • Microfluidic chip (e.g., staggered herringbone micromixer)

  • Sterile syringes

Procedure:

  • System Priming: Prime the microfluidic system with ethanol and citrate buffer to remove any air bubbles and equilibrate the channels.

  • Loading Syringes:

    • Load one syringe with the prepared lipid mixture in ethanol.

    • Load a separate syringe with the mRNA solution in citrate buffer.

  • Microfluidic Mixing:

    • Set the total flow rate (TFR) typically between 4 and 12 mL/min.[10]

    • Set the flow rate ratio (FRR) of the aqueous phase to the organic (lipid) phase to 3:1.[10]

    • Initiate the flow from both syringes through the microfluidic chip. The rapid mixing of the two streams induces nanoprecipitation and self-assembly of the LNPs.

  • Collection: Collect the resulting LNP dispersion from the outlet of the microfluidic chip into a sterile collection tube.

LNP Purification and Buffer Exchange

Materials:

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis cassette (e.g., 10 kDa MWCO) or Tangential Flow Filtration (TFF) system

Procedure (Dialysis):

  • Transfer the collected LNP dispersion into a pre-wetted dialysis cassette.

  • Perform dialysis against sterile PBS (pH 7.4) at 4°C for at least 6 hours, with at least two buffer changes. This step removes the ethanol and exchanges the acidic buffer for a physiological buffer.

  • After dialysis, carefully recover the purified LNP suspension from the cassette.

LNP Characterization

3.4.1. Particle Size and Polydispersity Index (PDI) Measurement

  • Dilute a small aliquot of the purified LNP suspension in PBS.

  • Measure the hydrodynamic diameter (Z-average) and PDI using a Dynamic Light Scattering (DLS) instrument.

  • Acceptable LNPs typically have a mean diameter between 80-150 nm and a PDI below 0.2.[11][12]

3.4.2. Zeta Potential Measurement

  • Dilute the purified LNP suspension in a low ionic strength buffer (e.g., 1 mM KCl).

  • Measure the zeta potential using an instrument equipped with electrophoretic light scattering capabilities.

  • The zeta potential should be close to neutral at pH 7.4.

3.4.3. mRNA Encapsulation Efficiency

The RiboGreen assay is a common method to determine the percentage of mRNA encapsulated within the LNPs.

Materials:

  • Quant-iT™ RiboGreen™ RNA Assay Kit

  • TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5)

  • Triton X-100 (2% v/v solution in TE buffer)

  • 96-well black plate

Procedure:

  • Prepare a standard curve of the free mRNA in TE buffer.

  • Sample Preparation:

    • Total mRNA: Dilute the LNP suspension in TE buffer containing 2% Triton X-100 to lyse the LNPs and release the encapsulated mRNA.

    • Free mRNA: Dilute the LNP suspension in TE buffer without Triton X-100.

  • Assay:

    • Add the RiboGreen reagent to the standards and samples in a 96-well plate.

    • Incubate in the dark for 5 minutes.

    • Measure the fluorescence (Excitation: ~480 nm, Emission: ~520 nm) using a plate reader.

  • Calculation:

    • Determine the concentration of total mRNA and free mRNA from the standard curve.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Visualizations

LNP_Formulation_Workflow cluster_prep Solution Preparation cluster_formulation LNP Formulation cluster_purification Purification & Characterization cluster_final Final Product Lipid_Prep Prepare Lipid Mixture (this compound, DSPC, Cholesterol, PEG-Lipid) in Ethanol Microfluidics Microfluidic Mixing (Aqueous:Organic Ratio 3:1) Lipid_Prep->Microfluidics Organic Phase mRNA_Prep Prepare mRNA Solution in Citrate Buffer (pH 3.5) mRNA_Prep->Microfluidics Aqueous Phase Purification Dialysis/TFF (Buffer Exchange to PBS, pH 7.4) Microfluidics->Purification Characterization Characterization - Size & PDI (DLS) - Zeta Potential - Encapsulation Efficiency Purification->Characterization Final_LNP Sterile-Filtered This compound mRNA LNPs Characterization->Final_LNP

Caption: Workflow for the formulation of this compound mRNA lipid nanoparticles.

LNP_Cellular_Uptake LNP This compound LNP (Near-neutral charge) Cell_Membrane Cell Membrane Endocytosis Endocytosis LNP->Endocytosis Early_Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Early_Endosome Internalization Late_Endosome Late Endosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome Maturation Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Endosomal_Escape Endosomal Escape Late_Endosome->Endosomal_Escape Protonation of this compound & Membrane Destabilization Cytoplasm Cytoplasm mRNA_Release mRNA Release Endosomal_Escape->mRNA_Release Translation Protein Translation mRNA_Release->Translation in Cytoplasm

Caption: Cellular uptake and endosomal escape pathway of this compound LNPs.

References

Application Notes and Protocols for In Vitro Transfection Using CL4F8-6 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by the success of mRNA-based COVID-19 vaccines. The efficacy of LNPs is largely determined by their composition, particularly the ionizable cationic lipid component, which is crucial for encapsulating the nucleic acid cargo and facilitating its release into the cytoplasm. CL4F8-6 is a branched ionizable lipid that has shown promise in enhancing the stability, fusogenicity, and functional delivery of mRNA.[1] This document provides a detailed protocol for the in vitro transfection of mRNA using LNPs formulated with this compound, intended for researchers and scientists in the field of drug development.

This compound is an ionizable cationic lipid with a pKa of 6.14, making it suitable for use in LNP-based mRNA therapeutics.[2][3] Its branched-tail structure is believed to contribute to increased LNP microviscosity and headgroup ionization in acidic environments, which in turn enhances the stability and in vivo efficacy of mRNA-LNPs.[1]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from in vitro LNP transfection experiments. While specific data for this compound is limited in publicly available literature, these tables provide a reference for expected outcomes based on studies with other ionizable lipids.

Table 1: Transfection Efficiency of mRNA-LNPs in Various Cell Lines

Ionizable LipidCell LineTransfection Efficiency (% GFP Positive Cells)Reporter GeneReference
SM-102Huh7HighGFP[4]
DLin-MC3-DMAHCT116HighEGFP[5]
ALC-0315Huh7ModerateGFP[4]
DOTAPHuh7LowGFP[4]
CL15F6HEK293T~40%GFP[6]
DODAPHEK293T<10%GFP[6]
DODMAHEK293T<10%GFP[6]
MC3HEK293T<10%GFP[6]

Table 2: Cell Viability After LNP Transfection

LNP FormulationCell LineCell Viability (%)AssayReference
DMKD-PS LNPsCT26>80% at 12.5 µg/mLCCK-8[7]
DMKD-PS LNPsRAW 264.7>80% at 12.5 µg/mLCCK-8[7]
mRNA-LNPsT cellsHigher than electroporationNot specified[8]

Experimental Protocols

This section provides a detailed methodology for the in vitro transfection of mRNA using this compound LNPs. This protocol is a compilation based on established LNP transfection procedures and the known characteristics of this compound.[8][9][10]

Materials and Reagents:

  • This compound (ionizable lipid)[2][3]

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DMG-PEG 2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

  • mRNA encoding a reporter gene (e.g., GFP, Luciferase)

  • Ethanol, 200 proof, molecular biology grade

  • Citrate buffer (pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4, nuclease-free

  • Cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • 96-well cell culture plates

  • Microfluidic mixing device (e.g., NanoAssemblr) or a T-junction mixing setup[10][11]

  • Dialysis cassettes (10 kDa MWCO) or centrifugal filter units (100 kDa MWCO)[12]

LNP Formulation (Microfluidic Mixing):

  • Prepare Lipid Stock Solution: Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a molar ratio of 50:10:38.5:1.5.[4] The final lipid concentration should be between 10-25 mM.

  • Prepare mRNA Solution: Dilute the mRNA in a citrate buffer (pH 4.0) to a suitable concentration (e.g., 0.1-0.5 mg/mL).

  • Microfluidic Mixing: Set up the microfluidic mixing system according to the manufacturer's instructions. A typical flow rate ratio of the aqueous phase (mRNA solution) to the organic phase (lipid solution) is 3:1.[10]

  • Dialysis/Buffer Exchange: The resulting LNP solution will be in an ethanol/citrate buffer mixture. Exchange the buffer to PBS (pH 7.4) using either dialysis or centrifugal filtration to remove ethanol and neutralize the pH.[10][12]

  • Sterilization and Storage: Filter-sterilize the final LNP formulation through a 0.22 µm syringe filter. Store the LNPs at 4°C for short-term use (up to one week) or at -20°C for longer-term storage.[4][8] For extended storage, lyophilization can be considered, though optimization of cryoprotectants is necessary.[13]

Cell Culture and Seeding:

  • Culture the desired cell line (e.g., HeLa, HEK293T, Huh7) in the appropriate complete medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • The day before transfection, seed the cells into a 96-well plate at a density that will result in 70-90% confluency at the time of transfection (e.g., 1 x 10^4 to 2 x 10^4 cells per well).

In Vitro Transfection:

  • Prepare LNP-mRNA Complexes: Dilute the this compound LNP-mRNA formulation in a serum-free medium to the desired final concentration of mRNA (e.g., 10-100 ng/well).

  • Transfection: Remove the culture medium from the cells and add the diluted LNP-mRNA complexes to each well.

  • Incubation: Incubate the cells with the LNP-mRNA complexes for 4-6 hours at 37°C.

  • Medium Change: After the incubation period, remove the transfection medium and replace it with a fresh complete culture medium.

  • Gene Expression Analysis: Incubate the cells for 24-48 hours to allow for protein expression. Analyze the expression of the reporter gene using appropriate methods (e.g., fluorescence microscopy or flow cytometry for GFP, luciferase assay for luciferase).

Signaling Pathways and Experimental Workflows

LNP Uptake and Endosomal Escape Pathway

The following diagram illustrates the proposed mechanism of cellular uptake and endosomal escape of this compound LNPs.

LNP_Uptake cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell LNP This compound LNP (Neutral Charge) Endosome Early Endosome (pH ~6.5) LNP->Endosome Endocytosis Cell_Membrane Cell Membrane Late_Endosome Late Endosome/Lysosome (pH ~5.0-5.5) Endosome->Late_Endosome Maturation mRNA_Release mRNA Release Late_Endosome->mRNA_Release Protonation of this compound & Membrane Fusion Cytoplasm Cytoplasm Translation Translation to Protein Cytoplasm->Translation mRNA_Release->Cytoplasm Transfection_Workflow Start Start Prepare_Lipids Prepare Lipid Stock (this compound, DSPC, Cholesterol, PEG-Lipid) Start->Prepare_Lipids Prepare_mRNA Prepare mRNA Solution in Citrate Buffer Start->Prepare_mRNA Formulate_LNPs Formulate LNPs via Microfluidic Mixing Prepare_Lipids->Formulate_LNPs Prepare_mRNA->Formulate_LNPs Purify_LNPs Purify & Characterize LNPs (Size, Zeta, Encapsulation) Formulate_LNPs->Purify_LNPs Transfect_Cells Add LNP-mRNA Complexes to Cells Purify_LNPs->Transfect_Cells Cell_Culture Culture & Seed Cells in 96-well Plate Cell_Culture->Transfect_Cells Incubate Incubate for 4-6 hours Transfect_Cells->Incubate Change_Medium Replace with Fresh Medium Incubate->Change_Medium Express_Protein Incubate for 24-48 hours Change_Medium->Express_Protein Analyze Analyze Reporter Gene Expression (e.g., FACS, Luciferase Assay) Express_Protein->Analyze End End Analyze->End Logical_Relationships cluster_inputs Input Parameters cluster_outputs Experimental Outcomes LNP_Composition LNP Composition (Lipid Ratios) Transfection_Efficiency Transfection Efficiency LNP_Composition->Transfection_Efficiency Cell_Viability Cell Viability LNP_Composition->Cell_Viability mRNA_Dose mRNA Dose mRNA_Dose->Transfection_Efficiency mRNA_Dose->Cell_Viability Protein_Expression Protein Expression Level mRNA_Dose->Protein_Expression Cell_Type Cell Type & Density Cell_Type->Transfection_Efficiency Cell_Type->Protein_Expression Incubation_Time Incubation Time Incubation_Time->Transfection_Efficiency Incubation_Time->Cell_Viability

References

Application Notes and Protocols for CL4F8-6 Mediated in vivo Delivery of CRISPR/Cas9 mRNA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

CL4F8-6 is a branched, ionizable cationic lipid that has demonstrated high efficacy in the formulation of lipid nanoparticles (LNPs) for the in vivo delivery of messenger RNA (mRNA). Its unique chemical structure contributes to enhanced stability, fusogenicity, and functional delivery of mRNA payloads, particularly to hepatocytes. These characteristics make this compound an excellent candidate for therapeutic applications involving CRISPR/Cas9-mediated gene editing.

This document provides detailed application notes and protocols for the use of this compound in the formulation of LNPs for the in vivo delivery of CRISPR/Cas9 mRNA. The protocols outlined below are based on established methodologies and published data to guide researchers in successfully applying this technology.

Data Presentation

Table 1: In Vivo Efficacy of this compound LNPs for mRNA Delivery
ApplicationTarget GeneDosageEditing EfficiencyProtein ReductionAnimal ModelReference
Gene EditingTransthyretin (TTR)2.5 mg/kg (total RNA)54%77%Balb/c mice[1][2]
Reporter Gene ExpressionEGFP0.5 mg/kgN/AN/ABalb/c mice[3]
Reporter Gene ExpressionEGFP1.5 mg/kgN/AN/ABalb/c mice[3]

N/A: Not Applicable

Table 2: Physicochemical Properties of this compound
PropertyValueReference
pKa6.14

Experimental Protocols

Protocol 1: Formulation of this compound LNPs for CRISPR/Cas9 mRNA Delivery

This protocol describes the preparation of this compound LNPs encapsulating Cas9 mRNA and a single guide RNA (sgRNA) using a microfluidic mixing method.

Materials:

  • This compound

  • Distearoylphosphatidylcholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • Cas9 mRNA

  • sgRNA

  • Ethanol

  • Citrate buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes (e.g., 10 kDa MWCO)

Procedure:

  • Prepare Lipid Stock Solution:

    • Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a molar ratio of 50:10:38.5:1.5.

    • The total lipid concentration in the ethanol phase should be between 10-20 mg/mL.

  • Prepare mRNA Aqueous Solution:

    • Dilute Cas9 mRNA and sgRNA in citrate buffer (pH 4.0). The recommended weight ratio of Cas9 mRNA to sgRNA is 1:2.[3]

    • The final RNA concentration in the aqueous phase should be between 0.1-0.5 mg/mL.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Set the flow rate ratio of the aqueous phase to the ethanol phase to 3:1.

    • Pump the lipid-ethanol solution and the mRNA-citrate buffer solution through the microfluidic device to allow for self-assembly of the LNPs.

  • Dialysis:

    • Collect the LNP solution from the outlet of the microfluidic device.

    • Dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C using a dialysis cassette to remove ethanol and unencapsulated RNA.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential of the formulated LNPs using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency of the mRNA using a fluorescent dye-based assay (e.g., RiboGreen).

Protocol 2: In Vivo Administration of this compound LNPs

This protocol outlines the intravenous administration of this compound LNPs to mice for in vivo gene editing studies.

Materials:

  • This compound LNPs encapsulating CRISPR/Cas9 mRNA

  • Sterile PBS (pH 7.4)

  • Mice (e.g., Balb/c)

  • Insulin syringes

Procedure:

  • LNP Dilution:

    • Dilute the formulated this compound LNPs to the desired final concentration with sterile PBS. The final volume for intravenous injection is typically 100-200 µL.

  • Animal Handling:

    • Handle mice according to approved animal care and use protocols.

    • Warm the mice under a heat lamp to dilate the tail veins for easier injection.

  • Intravenous Injection:

    • Load the diluted LNP solution into an insulin syringe.

    • Carefully inject the LNP solution into the lateral tail vein of the mouse.

  • Post-injection Monitoring:

    • Monitor the mice for any adverse reactions following the injection.

    • House the mice under standard conditions for the duration of the experiment.

  • Sample Collection and Analysis:

    • At the desired time points (e.g., 9 and 30 days post-injection), collect blood samples for serum analysis of target protein levels (e.g., TTR) by ELISA.[3]

    • Euthanize the mice and collect tissues (e.g., liver) for genomic DNA extraction and analysis of gene editing efficiency by next-generation sequencing (NGS).[3]

Mandatory Visualizations

Diagram 1: this compound LNP Formulation Workflow

LNP_Formulation_Workflow cluster_lipids Lipid Phase (Ethanol) cluster_rna Aqueous Phase (Citrate Buffer pH 4.0) CL4F86 This compound Mixer Microfluidic Mixing CL4F86->Mixer DSPC DSPC DSPC->Mixer Chol Cholesterol Chol->Mixer PEG DMG-PEG 2000 PEG->Mixer Cas9 Cas9 mRNA Cas9->Mixer sgRNA sgRNA sgRNA->Mixer Dialysis Dialysis (PBS pH 7.4) Mixer->Dialysis Characterization Characterization (DLS, RiboGreen) Dialysis->Characterization Final_LNP This compound LNP Characterization->Final_LNP

Caption: Workflow for this compound LNP formulation.

Diagram 2: In Vivo Gene Editing Pathway with this compound LNPs

In_Vivo_Gene_Editing LNP This compound LNP (IV Injection) Bloodstream Bloodstream Circulation LNP->Bloodstream Liver Liver (Hepatocyte) Bloodstream->Liver Endocytosis Endocytosis Liver->Endocytosis Endosome Endosome Endocytosis->Endosome Release Endosomal Escape (pH-mediated) Endosome->Release Cytoplasm Cytoplasm Release->Cytoplasm Translation Translation Cytoplasm->Translation Cas9 mRNA RNP_Complex Cas9-sgRNA RNP Complex Cytoplasm->RNP_Complex sgRNA Cas9_Protein Cas9 Protein Translation->Cas9_Protein Cas9_Protein->RNP_Complex Nucleus Nucleus RNP_Complex->Nucleus gDNA Genomic DNA Nucleus->gDNA Editing Gene Editing (DSB & NHEJ) gDNA->Editing Effect Therapeutic Effect (e.g., Reduced TTR) Editing->Effect

Caption: Cellular pathway of this compound LNP-mediated gene editing.

References

Application Notes and Protocols: Step-by-Step Guide to Formulating CL4F8-6 with Cholesterol and DSPC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipid nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by their use in mRNA vaccines. The efficacy of LNPs is highly dependent on their composition. A typical LNP formulation consists of four key components: an ionizable cationic lipid, a phospholipid, cholesterol, and a PEGylated lipid.[1][2] The ionizable lipid is crucial for encapsulating the negatively charged nucleic acid cargo at an acidic pH and facilitating its release into the cytoplasm once inside the cell.[1][2]

This guide provides a detailed protocol for the formulation and characterization of LNPs using the novel ionizable cationic lipid CL4F8-6 , the helper lipid 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) , and cholesterol . This compound is an ionizable cationic lipid with a pKa of 6.14, making it suitable for LNP-based mRNA therapeutics.[3] DSPC is a saturated phospholipid that provides structural integrity to the nanoparticle, while cholesterol modulates membrane fluidity and can enhance stability and fusion with the endosomal membrane.[2][4][5] A fourth component, a PEGylated lipid, is also included to control particle size and prevent aggregation.[2][4]

This protocol will focus on a reproducible microfluidic mixing method, which allows for precise control over particle size and polydispersity, leading to uniform LNP preparations.[6][7][8]

Materials and Reagents
Material/ReagentRecommended GradeSupplier Example
This compound>98% PurityMedChemExpress
DSPC>99% PurityAvanti Polar Lipids
Cholesterol>99% PurityAvanti Polar Lipids
DMG-PEG 2000>98% PurityAvanti Polar Lipids
Nucleic Acid (e.g., mRNA)High PuritySynthesized or Commercial
Ethanol200 Proof, ACS GradeSigma-Aldrich
Citrate Buffer (e.g., 50 mM, pH 4.0)Molecular Biology GradeThermo Fisher Scientific
Phosphate-Buffered Saline (PBS), pH 7.4Molecular Biology GradeThermo Fisher Scientific
RiboGreen RNA Quantitation KitThermo Fisher Scientific
Triton X-100Sigma-Aldrich
Experimental Protocols
3.1. Stock Solution Preparation
  • Lipid Stock Solution (in Ethanol):

    • Prepare individual stock solutions of this compound, DSPC, Cholesterol, and DMG-PEG 2000 in 200-proof ethanol. A concentration of 10-50 mg/mL is recommended. Gentle heating (up to 60°C) may be necessary to ensure complete dissolution of the lipids.[6]

    • From the individual stock solutions, create a mixed lipid stock solution containing the desired molar ratio of the four lipid components. A common starting molar ratio for ionizable lipid-based LNPs is 50:10:38.5:1.5 (this compound : DSPC : Cholesterol : DMG-PEG 2000) .[1][2][6][9]

  • Nucleic Acid Stock Solution (in Aqueous Buffer):

    • Dissolve the nucleic acid (e.g., mRNA) in a low pH buffer, such as 50 mM citrate buffer at pH 4.0, to a final concentration of 0.1-1 mg/mL.[6] The acidic pH is critical as it ensures the ionizable lipid (this compound) will be protonated and positively charged, which facilitates the electrostatic interaction and complexation with the negatively charged nucleic acid backbone.[1][2][6]

3.2. LNP Formulation via Microfluidic Mixing

Microfluidic mixing is a highly reproducible method for LNP formulation that provides precise control over the mixing process, resulting in uniform particle sizes.[6][7][8]

  • System Setup:

    • Prime a microfluidic mixing device (e.g., NanoAssemblr® Ignite™) with ethanol and the aqueous buffer as per the manufacturer's instructions.[6]

  • Mixing:

    • Load the lipid stock solution (in ethanol) and the nucleic acid stock solution (in aqueous buffer) into separate syringes.

    • Set the total flow rate (TFR) and the flow rate ratio (FRR) of the aqueous to organic phase. A typical starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Ethanol).[6] These parameters are crucial for controlling particle size and will likely require optimization.[6]

    • Initiate the mixing process. The rapid mixing of the two phases induces a change in solvent polarity, leading to the self-assembly of lipids and the encapsulation of the nucleic acid into LNPs.[6]

  • Dialysis and Buffer Exchange:

    • To remove ethanol and exchange the acidic buffer for a physiological pH buffer, dialyze the formulated LNP solution against sterile PBS (pH 7.4).

    • Perform dialysis using a dialysis cassette (e.g., 20 kDa MWCO) against 1000-fold volume of PBS at 4°C for at least 2 hours, with a buffer change after 1 hour.[10]

  • Sterile Filtration:

    • Filter the final LNP formulation through a 0.22 µm sterile filter for use in downstream in vitro and in vivo applications.[6]

3.3. LNP Characterization

Thorough characterization is essential to ensure the quality, reproducibility, and efficacy of the formulated LNPs.

3.3.1. Particle Size and Polydispersity Index (PDI) Measurement

  • Technique: Dynamic Light Scattering (DLS).[11]

  • Protocol:

    • Dilute the LNP sample to an appropriate concentration (e.g., 0.1 mg/mL total lipid) in PBS (pH 7.4).[12]

    • Transfer the diluted sample to a suitable cuvette.

    • Measure the particle size (Z-average diameter) and PDI using a DLS instrument (e.g., Malvern Zetasizer).[12]

    • Perform measurements in triplicate.

  • Acceptance Criteria: For many applications, a particle size of 80-150 nm and a PDI < 0.2 are desirable.[11][13]

3.3.2. Zeta Potential Measurement

  • Technique: Electrophoretic Light Scattering (ELS).[14]

  • Protocol:

    • Dilute the LNP sample in deionized water or a low ionic strength buffer to an appropriate concentration.[12]

    • Load the sample into a folded capillary cell.[12]

    • Measure the zeta potential using an ELS instrument.

    • Perform measurements in triplicate.

  • Expected Outcome: The zeta potential provides information about the surface charge of the LNPs, which influences their stability and interaction with biological membranes.[14][] Near-neutral or slightly negative zeta potential is often observed at physiological pH.

3.3.3. mRNA Encapsulation Efficiency

  • Technique: RiboGreen Assay.[16] This assay uses a fluorescent dye that exhibits a significant increase in fluorescence upon binding to nucleic acids.

  • Protocol:

    • Prepare a standard curve: Create a series of known mRNA concentrations in TE buffer.

    • Measure unencapsulated mRNA: In a 96-well black plate, add the LNP sample and the RiboGreen reagent. The dye will bind to any free, unencapsulated mRNA, and the fluorescence can be measured.[16]

    • Measure total mRNA: In a separate set of wells, add the LNP sample and a detergent like Triton X-100 to lyse the nanoparticles.[16][17] Then, add the RiboGreen reagent. This measurement will quantify the total mRNA (both encapsulated and unencapsulated).[16]

    • Calculation: The encapsulation efficiency (EE) is calculated using the following formula: EE (%) = [(Total mRNA - Unencapsulated mRNA) / Total mRNA] x 100.[16]

  • Acceptance Criteria: High encapsulation efficiency (>90%) is typically desired.[1][10]

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Formulation Parameters

Formulation IDThis compound (mol%)DSPC (mol%)Cholesterol (mol%)DMG-PEG 2000 (mol%)N:P Ratio
LNP-001501038.51.56
LNP-002401048.51.56
..................

Table 2: Physicochemical Characterization of LNPs

Formulation IDZ-Average Diameter (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
LNP-00195.3 ± 2.10.12 ± 0.02-8.5 ± 1.596.2 ± 1.8
LNP-002102.1 ± 3.50.15 ± 0.03-7.9 ± 1.294.5 ± 2.1
...............
Visualizations

Experimental Workflow

LNP_Formulation_Workflow cluster_prep 1. Stock Preparation cluster_formulation 2. LNP Assembly cluster_purification 3. Purification & Processing cluster_characterization 4. Quality Control LipidStock Lipid Mix in Ethanol Microfluidics Microfluidic Mixing LipidStock->Microfluidics RNAStock mRNA in Citrate Buffer (pH 4) RNAStock->Microfluidics Dialysis Dialysis vs. PBS (pH 7.4) Microfluidics->Dialysis Filtration 0.22 µm Sterile Filtration Dialysis->Filtration DLS Size & PDI (DLS) Filtration->DLS Zeta Zeta Potential (ELS) Filtration->Zeta RiboGreen Encapsulation (RiboGreen Assay) Filtration->RiboGreen FinalLNP Final LNP Product DLS->FinalLNP Zeta->FinalLNP RiboGreen->FinalLNP

Caption: Workflow for LNP formulation and characterization.

Conceptual LNP Cellular Uptake and Endosomal Escape

LNP_Uptake_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_cellular Intracellular Pathway LNP LNP (Neutral Surface) Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake EarlyEndosome Early Endosome (pH ~6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH ~5.5) EarlyEndosome->LateEndosome Maturation Lysosome Lysosome (Degradation) LateEndosome->Lysosome Cytoplasm Cytoplasm LateEndosome->Cytoplasm Endosomal Escape (Ionizable Lipid Protonation) mRNA_Release mRNA Release & Translation Cytoplasm->mRNA_Release

Caption: LNP cellular uptake and mRNA release pathway.

References

Application Notes and Protocols for CL4F8-6 in Targeted mRNA Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CL4F8-6 is a branched-chain ionizable cationic lipid that has demonstrated significant potential in the formulation of lipid nanoparticles (LNPs) for the targeted delivery of messenger RNA (mRNA) therapeutics.[1][2][3] Its unique chemical structure contributes to the stability and fusogenicity of LNPs, facilitating efficient endosomal escape and delivery of mRNA cargo into the cytoplasm.[1][2][3] These characteristics make this compound a compelling candidate for the development of novel mRNA-based therapies, including gene editing applications.

This document provides detailed application notes and experimental protocols for the use of this compound in targeted mRNA therapeutics, with a specific focus on in vivo gene editing in a murine model.

Key Applications

The primary application of this compound is as a key component of LNPs for the systemic delivery of mRNA. Due to its favorable biocompatibility and high efficiency in liver targeting, it is particularly well-suited for therapies aimed at liver-expressed genes. A notable application is in the field of CRISPR-Cas9 gene editing, where LNPs formulated with this compound can be used to deliver Cas9 mRNA and single-guide RNA (sgRNA) to hepatocytes for targeted gene knockout.[1]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
TypeIonizable Cationic Lipid[1]
pKa6.14[1]
Key FeatureBranched-chain tail[1][2][3]
Table 2: In Vivo Gene Editing Efficacy of this compound LNPs in Mice
Target GeneDosage (Total RNA)Genome Editing (%)Serum Protein Reduction (%)Reference
Transthyretin (Ttr)2.5 mg/kg54%77%[1]

Experimental Protocols

Protocol 1: Formulation of this compound Lipid Nanoparticles (LNPs) for mRNA Delivery

This protocol describes the formulation of this compound LNPs encapsulating mRNA using the ethanol dilution method.

Materials:

  • This compound (ionizable lipid)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • 1,2-dimyristoyl-sn-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2k)

  • Ethanol, 200 proof

  • mRNA (e.g., Cas9 mRNA and sgRNA)

  • Citrate buffer (pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr) or manual mixing setup

  • Dialysis tubing (e.g., 10 kDa MWCO)

Procedure:

  • Preparation of Lipid Stock Solution:

    • Prepare individual stock solutions of this compound, cholesterol, DSPC, and DMG-PEG2k in ethanol.

    • Combine the lipid stock solutions in a molar ratio of 50:38.5:10:1.5 (this compound:Cholesterol:DSPC:DMG-PEG2k).[1][4]

    • The final lipid concentration in the ethanol phase should be between 10-25 mM.

  • Preparation of mRNA Solution:

    • Dilute the mRNA (e.g., a mixture of Cas9 mRNA and sgRNA at a 1:2 weight ratio) in citrate buffer (pH 4.0).[1]

  • LNP Formulation:

    • Set the flow rates of the microfluidic device to maintain a 3:1 aqueous to organic phase ratio.

    • Inject the lipid solution (in ethanol) into one port and the mRNA solution (in citrate buffer) into another port of the microfluidic mixer.

    • Collect the resulting LNP suspension.

  • Dialysis and Concentration:

    • Transfer the LNP suspension to a dialysis cassette.

    • Dialyze against PBS (pH 7.4) overnight at 4°C with at least two buffer changes to remove ethanol and raise the pH.

    • Concentrate the LNPs to the desired concentration using a suitable method like ultrafiltration.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Quantify mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

Protocol 2: In Vivo Gene Editing of Transthyretin (Ttr) in Mice using this compound LNPs

This protocol details the in vivo administration of this compound LNPs for CRISPR-Cas9 mediated gene editing of the Ttr gene in mice.

Materials:

  • This compound LNPs encapsulating Cas9 mRNA and sgRNA targeting Ttr (prepared as in Protocol 1)

  • C57BL/6 mice (or other suitable strain)

  • Sterile PBS

  • Insulin syringes (or other appropriate syringes for intravenous injection)

  • Equipment for blood collection (e.g., retro-orbital sinus or tail vein)

  • ELISA kit for mouse Transthyretin (TTR)

  • DNA extraction kit

  • PCR reagents and primers for the Ttr gene locus

  • Sanger sequencing or Next-Generation Sequencing (NGS) platform

Procedure:

  • Animal Dosing:

    • Dilute the this compound LNP suspension in sterile PBS to the desired final concentration.

    • Administer a single intravenous (IV) injection of the LNP formulation to mice via the tail vein. A recommended dose is 2.5 mg/kg of total RNA.[1]

  • Sample Collection:

    • Collect blood samples at predetermined time points (e.g., day 7, 14, and 28 post-injection) to monitor serum TTR protein levels.

    • At the end of the study, euthanize the mice and harvest the liver for genomic DNA extraction.

  • Analysis of Serum TTR Protein Levels:

    • Isolate serum from the collected blood samples.

    • Quantify the concentration of TTR in the serum using a commercially available mouse TTR ELISA kit, following the manufacturer's instructions.[5][6][7][8][9]

  • Analysis of Genome Editing Efficiency:

    • Extract genomic DNA from the liver tissue using a DNA extraction kit.

    • Amplify the target region of the Ttr gene using PCR with specific primers flanking the sgRNA target site.

    • Analyze the PCR products for insertions and deletions (indels) resulting from CRISPR-Cas9 activity. This can be done using:

      • Sanger sequencing followed by TIDE (Tracking of Indels by Decomposition) analysis.

      • Next-Generation Sequencing (NGS) for a more comprehensive analysis of editing outcomes.

    • Calculate the percentage of genome editing as the ratio of reads with indels to the total number of reads.

Visualizations

Experimental_Workflow cluster_formulation LNP Formulation cluster_invivo In Vivo Study cluster_analysis Analysis lipids Lipid Mixture (this compound, Cholesterol, DSPC, DMG-PEG2k) in Ethanol mixing Microfluidic Mixing lipids->mixing mrna mRNA (Cas9 + sgTTR) in Citrate Buffer mrna->mixing lnps This compound LNPs mixing->lnps injection IV Injection (2.5 mg/kg RNA) lnps->injection mouse Mouse Model injection->mouse blood Blood Collection mouse->blood liver Liver Harvest mouse->liver elisa Serum TTR ELISA blood->elisa dna_extraction gDNA Extraction liver->dna_extraction results Protein Reduction (%) & Genome Editing (%) elisa->results sequencing Sequencing (NGS) dna_extraction->sequencing sequencing->results

Caption: Workflow for in vivo gene editing using this compound LNPs.

LNP_Endosomal_Escape cluster_cell Hepatocyte lnp This compound LNP endocytosis Endocytosis lnp->endocytosis endosome Endosome (Acidic pH) endocytosis->endosome escape Endosomal Escape endosome->escape This compound protonation & membrane fusion cytoplasm Cytoplasm escape->cytoplasm translation mRNA Translation (Cas9 Protein) cytoplasm->translation nucleus Nucleus cytoplasm->nucleus sgRNA translation->nucleus gene_editing Gene Editing nucleus->gene_editing

Caption: Mechanism of this compound LNP-mediated mRNA delivery and gene editing.

References

Application Notes and Protocols for saRNA Delivery Using CL4F8-6 Ionizable Lipid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-amplifying RNA (saRNA) presents a promising platform for vaccines and therapeutics due to its ability to replicate within the cytoplasm, leading to high levels of antigen or protein expression from a small initial dose. Effective delivery of these large RNA molecules remains a critical challenge. Lipid nanoparticles (LNPs) have emerged as a leading non-viral vector for nucleic acid delivery. This document provides detailed application notes and protocols for the use of the novel ionizable cationic lipid, CL4F8-6 , in the formulation of LNPs for the potential delivery of saRNA.

This compound is an ionizable lipid that has been utilized in the formation of LNPs for messenger RNA (mRNA) delivery, demonstrating efficient encapsulation and targeted delivery.[1] While specific data for saRNA is limited, the principles of LNP formulation with this compound for mRNA can be adapted for saRNA delivery with appropriate optimization. These notes provide a comprehensive guide based on existing data for this compound with mRNA and established methodologies for saRNA-LNP formulation.

This compound: Properties and Rationale for Use

This compound is a branched-tail ionizable lipid with a pKa of 6.14.[1] Its branched structure is thought to play a crucial role in endosomal escape via membrane fusion, a critical step for the cytoplasmic delivery of RNA.[2] At an acidic pH within the endosome, the tertiary amine of this compound becomes protonated, facilitating interaction with and disruption of the endosomal membrane. At physiological pH, the lipid is relatively neutral, which is believed to contribute to a better safety profile.

LNPs formulated with this compound have been shown to accumulate specifically in the mouse liver following intravenous administration, making it a candidate for liver-targeted therapies.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Formal Name7-(4-(dipropylamino)butyl)-7-hydroxytridecane-1,13-diyl bis(2-hexyloctanoate)[1]
CAS Number2766493-12-1[1]
Molecular FormulaC₅₁H₁₀₁NO₅[1]
Formula Weight808.4 g/mol [1]
pKa6.14[1]
Purity≥98%[1]
FormulationA 10 mg/ml solution in ethanol[1]
Storage-20°C[1]

Experimental Data (mRNA Delivery)

While specific data for saRNA is not yet available, the following table summarizes the reported in vivo performance of this compound LNPs for mRNA delivery, which serves as a benchmark for potential saRNA applications.

Table 2: In Vivo Performance of this compound LNPs with Cas9 mRNA and sgRNA

ApplicationOutcomeDosageReference
CRISPR-mediated gene knockdown of transthyretin (Ttr)54% genome editing, 77% protein reduction2.5 mg/kg (single dose)[2]

Experimental Protocols

Protocol 1: Formulation of saRNA-LNP with this compound using Microfluidic Mixing

This protocol describes the formulation of saRNA-loaded LNPs using a microfluidic mixing device. The molar ratios of the lipid components should be optimized for saRNA delivery. A common starting point for ionizable lipid-based LNPs is a molar ratio of approximately 50:10:38.5:1.5 for ionizable lipid:DSPC:cholesterol:PEG-lipid.

Materials:

  • This compound solution in ethanol (e.g., 10 mg/mL)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) in ethanol

  • Cholesterol in ethanol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) in ethanol

  • Self-amplifying RNA (saRNA)

  • Citrate buffer (e.g., 50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr®)

  • Dialysis cassettes (e.g., 10 kDa MWCO) or tangential flow filtration (TFF) system

Procedure:

  • Preparation of Lipid Stock Solutions: Prepare individual stock solutions of this compound, DSPC, cholesterol, and DMG-PEG 2000 in absolute ethanol at appropriate concentrations.

  • Preparation of Lipid Mixture (Organic Phase): Combine the lipid stock solutions in an appropriate molar ratio. A suggested starting ratio is 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG 2000). Dilute the final lipid mixture with ethanol to the desired total lipid concentration.

  • Preparation of saRNA Solution (Aqueous Phase): Dilute the saRNA to the desired concentration in the citrate buffer (pH 4.0). The acidic pH ensures that the ionizable lipid will be protonated.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid mixture (organic phase) and the saRNA solution (aqueous phase) into separate syringes.

    • Set the flow rate ratio (aqueous:organic) typically to 3:1.

    • Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of LNPs with encapsulated saRNA.

  • Purification and Buffer Exchange:

    • Immediately following formulation, dilute the LNP suspension with PBS to reduce the ethanol concentration.

    • Transfer the diluted LNP suspension to a dialysis cassette and dialyze against sterile PBS (pH 7.4) overnight at 4°C with multiple buffer changes. This step removes ethanol and raises the pH to physiological levels. Alternatively, a TFF system can be used for larger scale preparations.

  • Concentration and Sterilization:

    • Concentrate the purified LNP suspension to the desired final concentration using centrifugal filters (e.g., Amicon Ultra).

    • Sterilize the final saRNA-LNP formulation by passing it through a 0.22 µm sterile filter.

  • Storage: Store the final saRNA-LNP formulation at 2-8°C for short-term storage or at -80°C for long-term storage.

Protocol 2: Characterization of saRNA-LNPs

1. Size and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute a small aliquot of the LNP suspension in PBS.

    • Measure the hydrodynamic diameter and PDI using a DLS instrument.

    • Acceptable LNPs for in vivo use typically have a size between 80-150 nm and a PDI below 0.2.

2. Zeta Potential Measurement:

  • Technique: Laser Doppler Velocimetry

  • Procedure:

    • Dilute the LNP suspension in an appropriate buffer (e.g., 10 mM NaCl).

    • Measure the zeta potential. The zeta potential should be close to neutral at physiological pH.

3. saRNA Encapsulation Efficiency:

  • Technique: RiboGreen Assay

  • Procedure:

    • Prepare two sets of LNP samples.

    • In the first set, add a lysis buffer (e.g., 2% Triton X-100) to disrupt the LNPs and release the encapsulated saRNA. This will measure the total saRNA.

    • In the second set, do not add the lysis buffer. This will measure the free (unencapsulated) saRNA.

    • Add the RiboGreen reagent to both sets and measure the fluorescence (excitation ~480 nm, emission ~520 nm).

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Total RNA - Free RNA) / Total RNA * 100

Visualizations

experimental_workflow cluster_formulation LNP Formulation cluster_characterization Characterization cluster_evaluation Functional Evaluation Lipid Mix (this compound, DSPC, Chol, PEG) Lipid Mix (this compound, DSPC, Chol, PEG) Microfluidic Mixing Microfluidic Mixing Lipid Mix (this compound, DSPC, Chol, PEG)->Microfluidic Mixing saRNA in Buffer saRNA in Buffer saRNA in Buffer->Microfluidic Mixing Purification & Concentration Purification & Concentration Microfluidic Mixing->Purification & Concentration Size & PDI (DLS) Size & PDI (DLS) Purification & Concentration->Size & PDI (DLS) QC Zeta Potential Zeta Potential Purification & Concentration->Zeta Potential QC Encapsulation Efficiency Encapsulation Efficiency Purification & Concentration->Encapsulation Efficiency QC In Vitro Transfection In Vitro Transfection Encapsulation Efficiency->In Vitro Transfection In Vivo Administration In Vivo Administration Encapsulation Efficiency->In Vivo Administration

Caption: Experimental workflow for saRNA-LNP formulation and evaluation.

signaling_pathway cluster_cell Target Cell saRNA-LNP saRNA-LNP Endocytosis Endocytosis saRNA-LNP->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal Escape Endosomal Escape Endosome->Endosomal Escape pH drop protonation of this compound Cytoplasm Cytoplasm Endosomal Escape->Cytoplasm saRNA release saRNA Replication saRNA Replication Cytoplasm->saRNA Replication Protein Translation Protein Translation saRNA Replication->Protein Translation Antigen/Protein Antigen/Protein Protein Translation->Antigen/Protein

Caption: Cellular mechanism of saRNA-LNP delivery and action.

Disclaimer

The provided protocols are intended as a starting point for research and development. The formulation and application of saRNA-LNPs using this compound will require optimization for specific saRNA constructs and experimental models. The performance data presented is based on mRNA delivery and may not be directly transferable to saRNA. It is the responsibility of the user to validate these protocols for their specific application. This product is for research use only and not for human or veterinary use.[1]

References

Application Notes and Protocols for Characterizing CL4F8-6 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by the success of mRNA-based vaccines.[1] The ionizable cationic lipid is a critical component of these formulations, playing a key role in nucleic acid encapsulation and endosomal escape.[1][2] CL4F8-6 is an ionizable cationic lipid that has been utilized in the formation of LNPs for therapeutic applications.[3] Accurate and reproducible characterization of the physicochemical properties of this compound LNPs, specifically their size and zeta potential, is paramount for ensuring product quality, stability, and in vivo performance.[][5]

This document provides detailed application notes and protocols for the characterization of this compound LNPs using Dynamic Light Scattering (DLS) for size and Polydispersity Index (PDI) analysis, and Electrophoretic Light Scattering (ELS) for zeta potential measurement.

Data Presentation

The following tables summarize typical quantitative data obtained for LNPs formulated with ionizable lipids, which can be expected for this compound LNPs.

Table 1: Expected Size and Polydispersity Index (PDI) of this compound LNPs as measured by DLS.

ParameterExpected ValueAcceptance Criteria
Z-average Diameter (nm)80 - 12070 - 150 nm
Polydispersity Index (PDI)< 0.2< 0.3

Table 2: Expected Zeta Potential of this compound LNPs as measured by ELS.

ParameterExpected ValueRationale
Zeta Potential (mV)Near-neutral (-10 to +10 mV)A near-neutral surface charge at physiological pH is desirable to reduce non-specific interactions with serum proteins and enhance circulation time.[6]

Experimental Protocols

Protocol 1: Formulation of this compound LNPs using Microfluidic Mixing

This protocol describes the preparation of this compound LNPs encapsulating a model mRNA cargo using a microfluidic mixing device. The molar ratios provided are typical for four-component LNP formulations.[7]

Materials:

  • This compound (ionizable cationic lipid)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (helper lipid)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • mRNA (e.g., encoding a reporter protein)

  • Ethanol (200 proof, molecular biology grade)

  • Citrate buffer (50 mM, pH 3.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device and cartridges (e.g., NanoAssemblr®)

  • Dialysis cassette (e.g., 20 kDa MWCO)

Procedure:

  • Preparation of Lipid Stock Solution (in Ethanol):

    • Prepare individual stock solutions of this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol.

    • Combine the lipid stock solutions to achieve a final molar ratio of 50:10:38.5:1.5 (this compound:DSPC:cholesterol:DMG-PEG 2000).[7] The total lipid concentration in the ethanolic phase should be between 10-25 mM.[7]

    • Vortex the lipid mixture thoroughly to ensure homogeneity.

  • Preparation of mRNA Solution (Aqueous Phase):

    • Dilute the mRNA stock in 50 mM citrate buffer (pH 3.0) to the desired concentration. The acidic pH ensures the ionizable lipid is protonated for efficient mRNA encapsulation.[8]

  • Microfluidic Mixing:

    • Set up the microfluidic mixing instrument according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another.

    • Set the flow rate ratio of the aqueous phase to the ethanolic phase to 3:1.[9]

    • Set the total flow rate to a range of 4-14 ml/min.[9]

    • Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of the LNPs.[10]

  • Dialysis:

    • Immediately after formulation, dialyze the LNP solution against PBS (pH 7.4) for at least 2 hours at 4°C using a dialysis cassette to remove ethanol and raise the pH to physiological levels.[11]

  • Sterile Filtration and Storage:

    • Filter the dialyzed LNP solution through a 0.2 µm sterile filter.

    • Store the final this compound LNP formulation at 4°C. It is recommended to use the LNPs within a few days of preparation.[11]

Protocol 2: Characterization of this compound LNP Size and PDI by Dynamic Light Scattering (DLS)

DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles to determine their hydrodynamic diameter and size distribution.[]

Materials:

  • This compound LNP suspension

  • 1x PBS, pH 7.4 (filtered through a 0.2 µm filter)

  • Disposable DLS cuvettes

  • DLS instrument (e.g., Malvern Zetasizer)

Procedure:

  • Sample Preparation:

    • Dilute the this compound LNP suspension in filtered 1x PBS. A typical dilution is 5 µL of LNPs into 495 µL of PBS in a disposable cuvette.[11] The final concentration should result in a count rate within the instrument's optimal range.

    • Gently mix the sample by pipetting up and down. Avoid vortexing, which can induce aggregation.

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to warm up.

    • Select the appropriate measurement parameters in the software, including the dispersant (water or PBS), temperature (typically 25°C), and measurement angle (e.g., 173° for backscatter detection).

  • Measurement:

    • Place the cuvette in the instrument's sample holder.

    • Allow the sample to equilibrate to the set temperature for at least 1-2 minutes.

    • Perform at least three consecutive measurements to ensure reproducibility.

  • Data Analysis:

    • The software will report the Z-average diameter and the Polydispersity Index (PDI).

    • The Z-average is the intensity-weighted mean hydrodynamic size.

    • The PDI is a measure of the broadness of the size distribution. A PDI value below 0.3 is generally considered acceptable for LNP formulations.[12]

Protocol 3: Characterization of this compound LNP Zeta Potential by Electrophoretic Light Scattering (ELS)

ELS measures the velocity of charged particles in an applied electric field to determine their zeta potential, which is an indicator of their surface charge.[13]

Materials:

  • This compound LNP suspension

  • 0.1x PBS, pH 7.4 (filtered through a 0.2 µm filter) or 10 mM NaCl solution.[14]

  • Disposable folded capillary cells

  • ELS instrument (e.g., Malvern Zetasizer)

Procedure:

  • Sample Preparation:

    • Dilute the this compound LNP suspension in a low ionic strength medium such as 0.1x PBS or 10 mM NaCl.[14] High ionic strength buffers can compress the electrical double layer and lead to inaccurate zeta potential measurements.

    • A typical dilution is similar to that for DLS measurements.

  • Instrument Setup:

    • Select the zeta potential measurement mode in the instrument software.

    • Enter the correct dispersant parameters (viscosity and dielectric constant).

    • Use the Smoluchowski approximation for the calculation of zeta potential from the measured electrophoretic mobility.

  • Measurement:

    • Carefully inject the diluted LNP sample into the folded capillary cell, ensuring no air bubbles are trapped.

    • Place the cell into the instrument.

    • Perform at least three measurements.

  • Data Analysis:

    • The instrument will report the mean zeta potential in millivolts (mV).

    • For ionizable LNPs at neutral pH, the zeta potential is expected to be close to neutral.

Visualizations

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_formulation LNP Formulation cluster_purification Purification & Finalization Lipid_Mix Lipid Mixture (this compound, DSPC, Cholesterol, PEG-Lipid) in Ethanol Microfluidics Microfluidic Mixing Lipid_Mix->Microfluidics mRNA_Sol mRNA Solution in Citrate Buffer (pH 3.0) mRNA_Sol->Microfluidics Dialysis Dialysis vs. PBS (pH 7.4) Microfluidics->Dialysis Filtration Sterile Filtration (0.2 µm) Dialysis->Filtration Final_LNPs This compound LNPs Filtration->Final_LNPs

Caption: Workflow for the formulation of this compound LNPs.

LNP_Characterization_Workflow cluster_dls Size and PDI Characterization cluster_els Zeta Potential Characterization Start This compound LNP Sample Dilute_DLS Dilute in 1x PBS Start->Dilute_DLS Dilute_ELS Dilute in 0.1x PBS Start->Dilute_ELS DLS_Measure DLS Measurement Dilute_DLS->DLS_Measure DLS_Result Z-average (nm) PDI DLS_Measure->DLS_Result ELS_Measure ELS Measurement Dilute_ELS->ELS_Measure ELS_Result Zeta Potential (mV) ELS_Measure->ELS_Result

Caption: Workflow for LNP size and zeta potential analysis.

References

Application Notes and Protocols for CL4F8-6 LNP Formulation in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, most notably demonstrated by the success of mRNA vaccines. The ionizable lipid component is a critical determinant of the efficacy and safety of these formulations. CL4F8-6 is a branched ionizable lipid that has shown significant promise in preclinical studies for mediating potent and efficient in vivo delivery of mRNA.[1][2][3] Its unique branched-tail structure is suggested to enhance the stability and fusogenicity of the LNP, facilitating endosomal escape and the release of mRNA cargo into the cytoplasm.[1][4]

These application notes provide a detailed protocol for the formulation, characterization, and in vivo administration of this compound-based LNPs for preclinical research in animal models, such as mice. The protocols are based on established methodologies for LNP development and preclinical evaluation.

Data Presentation

Table 1: Physicochemical Characteristics of this compound LNPs
ParameterTypical ValueMethod of Analysis
Particle Size (Diameter) 80 - 120 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Encapsulation Efficiency > 90%RiboGreen Assay
pKa 6.14TNS Assay
Table 2: In Vivo Efficacy of this compound LNPs in Mouse Models
ApplicationAnimal ModelDosageResults
Gene Editing (TTR Knockdown) BALB/c Mice2.5 mg/kg (total RNA)Achieved 54% genome editing and a 77% reduction in serum transthyretin (TTR) protein levels with a single dose.[1][3]
Protein Expression (EGFP) BALB/c Mice0.5 or 1.5 mg/kg (EGFP mRNA)Resulted in robust intrahepatic EGFP expression observed 24 hours post-administration.[5]

Experimental Protocols

Protocol 1: Formulation of this compound LNPs Encapsulating mRNA

This protocol describes the formulation of this compound LNPs using microfluidic mixing, a reproducible method for generating uniform nanoparticles.

Materials:

  • This compound ionizable lipid

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • mRNA (e.g., encoding Cas9 and sgRNA for TTR, or a reporter protein like EGFP)

  • Ethanol (anhydrous, molecular biology grade)

  • Citrate buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4 (sterile)

  • Microfluidic mixing device (e.g., NanoAssemblr®)

  • Dialysis cassettes (10 kDa MWCO)

Procedure:

  • Preparation of Lipid Stock Solutions:

    • Prepare individual stock solutions of this compound, DSPC, cholesterol, and DMG-PEG 2000 in anhydrous ethanol at appropriate concentrations.

  • Preparation of the Lipid Mixture (Organic Phase):

    • In a sterile tube, combine the lipid stock solutions to achieve a molar ratio of 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG 2000) .

    • Vortex briefly to ensure a homogenous mixture.

  • Preparation of the mRNA Solution (Aqueous Phase):

    • Dilute the mRNA to the desired concentration in 50 mM citrate buffer (pH 4.0).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid mixture into the organic phase inlet and the mRNA solution into the aqueous phase inlet.

    • Initiate the mixing process at a defined flow rate ratio (typically 3:1 aqueous to organic). The rapid mixing of the two phases will induce the self-assembly of the LNPs.

  • Dialysis:

    • Collect the LNP formulation from the outlet.

    • Transfer the LNP solution to a dialysis cassette.

    • Dialyze against sterile PBS (pH 7.4) at 4°C for at least 18 hours, with at least two buffer changes, to remove ethanol and unencapsulated mRNA.

  • Sterilization and Storage:

    • Recover the dialyzed LNP formulation.

    • Sterilize the LNP solution by passing it through a 0.22 µm syringe filter.

    • Store the final LNP formulation at 4°C. For long-term storage, aliquots can be stored at -80°C.

Protocol 2: Characterization of this compound LNPs

1. Size and Polydispersity Index (PDI) Measurement:

  • Dilute a small aliquot of the LNP formulation in sterile PBS.

  • Analyze the sample using a Dynamic Light Scattering (DLS) instrument to determine the average particle size and PDI.

2. Encapsulation Efficiency Determination:

  • Use a fluorescent dye that specifically binds to nucleic acids, such as RiboGreen.

  • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 0.5% Triton X-100).

  • The encapsulation efficiency is calculated as: ((Total RNA fluorescence - Free RNA fluorescence) / Total RNA fluorescence) x 100%.

Protocol 3: In Vivo Administration of this compound LNPs in Mice

Materials:

  • This compound LNP-mRNA formulation

  • Appropriate mouse strain (e.g., BALB/c)

  • Sterile PBS

  • Insulin syringes with a 28-30 gauge needle

Procedure:

  • Animal Handling:

    • All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Dose Preparation:

    • Dilute the this compound LNP-mRNA formulation to the desired final concentration with sterile PBS. The final injection volume is typically 100-200 µL for intravenous administration in mice.

  • Administration:

    • For systemic delivery to the liver, intravenous (IV) injection via the tail vein is the most common route.

    • Carefully restrain the mouse and administer the prepared LNP solution via the lateral tail vein.

  • Monitoring:

    • Monitor the animals for any adverse reactions following the injection.

  • Endpoint Analysis:

    • At the desired time point post-injection (e.g., 24 hours for protein expression, or longer for gene editing studies), euthanize the animals.

    • Collect blood and/or tissues for downstream analysis (e.g., ELISA for serum protein levels, qPCR or sequencing for gene editing efficiency, or imaging for reporter protein expression).

Visualizations

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Characterization cluster_invivo Preclinical Study lipid_mix Lipid Mixture in Ethanol (this compound, DSPC, Cholesterol, DMG-PEG) mixing Microfluidic Mixing lipid_mix->mixing Organic Phase mrna_sol mRNA in Citrate Buffer (pH 4.0) mrna_sol->mixing Aqueous Phase dialysis Dialysis vs. PBS (pH 7.4) mixing->dialysis filtration Sterile Filtration (0.22 µm) dialysis->filtration characterization Characterization (DLS, RiboGreen) filtration->characterization injection IV Injection in Mice filtration->injection analysis In Vivo Analysis (Efficacy & Safety) injection->analysis

Caption: Experimental workflow for this compound LNP formulation and preclinical evaluation.

TTR_Knockdown_Pathway lnp This compound LNP (Cas9 mRNA + sgTTR) cell Hepatocyte lnp->cell Uptake endosome Endosome cytoplasm Cytoplasm endosome->cytoplasm Endosomal Escape cas9_mrna Cas9 mRNA nucleus Nucleus ttr_gene TTR Gene cas9_protein Cas9 Protein cas9_sgTTR_complex Cas9-sgTTR Complex cas9_protein->cas9_sgTTR_complex sgTTR sgTTR sgTTR->cas9_sgTTR_complex ribosome Ribosome ribosome->cas9_protein cas9_mrna->ribosome Translation cas9_sgTTR_complex->nucleus Nuclear Import cas9_sgTTR_complex->ttr_gene Gene Editing disrupted_ttr Disrupted TTR Gene reduced_ttr Reduced TTR Protein disrupted_ttr->reduced_ttr Reduced Transcription & Translation

Caption: Signaling pathway for TTR gene knockdown using this compound LNP-mediated delivery.

LNP_Components lnp This compound LNP Formulation cl4f8_6 This compound (Ionizable Lipid) lnp->cl4f8_6 Encapsulation & Endosomal Escape dspc DSPC (Helper Lipid) lnp->dspc Structural Integrity cholesterol Cholesterol (Stabilizer) lnp->cholesterol Particle Stability peg DMG-PEG (Stealth Agent) lnp->peg Increased Circulation mrna mRNA Cargo (Therapeutic) lnp->mrna Payload

Caption: Logical relationship of the core components in a this compound LNP formulation.

References

Best practices for storing and handling CL4F8-6 solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: CL4F8-6 is an ionizable cationic lipid that serves as a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of mRNA therapeutics.[1][2] Its branched structure contributes to the stability and in vivo efficacy of mRNA-LNPs.[3] Proper storage and handling of this compound solutions are paramount to ensure its stability, performance, and the safety of laboratory personnel. These application notes provide detailed protocols and best practices for the effective use of this compound in research and drug development settings.

I. Chemical and Physical Properties

This compound is characterized by the following properties:

PropertyValueReference
Formal Name 7-(4-(dipropylamino)butyl)-7-hydroxytridecane-1,13-diyl bis(2-hexyloctanoate)[1]
CAS Number 2766493-12-1[1][2]
Molecular Formula C₅₁H₁₀₁NO₅[1]
Formula Weight 808.4 g/mol [1]
pKa 6.14[1][2]
Purity ≥98%[1]
Appearance Colorless to light yellow liquid[2][4]
Standard Formulation A 10 mg/mL solution in ethanol[1]
Solubility Soluble in ethanol (10 mg/mL)[1]

II. Storage and Stability

Proper storage is crucial to maintain the integrity and stability of this compound solutions.

ConditionRecommendationStabilityReference
Storage Temperature -20°C≥ 1 year[1][5]
Shipping Wet ice in the continental US; may vary elsewhere.N/A[1]
Light Exposure Store in the dark, protected from light.N/A[6]
Freeze-Thaw Cycles Minimize repeated freeze-thaw cycles.N/AInferred from general best practices

Note: While the specific photosensitivity of this compound is not extensively documented, it is best practice to handle it as a photosensitive compound to prevent potential degradation.[6][7]

III. Safety and Handling Precautions

Users should adhere to standard laboratory safety procedures when handling this compound solutions.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or under a chemical fume hood.

  • Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse thoroughly with water.

  • Ingestion and Inhalation: Do not ingest or inhale.

  • Safety Data Sheet (SDS): Review the SDS before use for complete safety information.[1][8]

IV. Experimental Protocols

A. Preparation of a Stock Solution in Ethanol

This compound is typically supplied as a solution in ethanol.[1] If a different concentration is required, the following protocol can be adapted.

Materials:

  • This compound (as supplied)

  • Anhydrous ethanol (USP grade or equivalent)

  • Sterile, amber glass vials or other light-protecting containers

  • Calibrated pipettes

Procedure:

  • Equilibrate the this compound solution to room temperature.

  • In a sterile, light-protected vial, perform the necessary calculations to achieve the desired final concentration.

  • Using a calibrated pipette, transfer the required volume of the this compound solution to the vial.

  • Add the calculated volume of anhydrous ethanol to the vial.

  • Mix thoroughly by vortexing or gentle inversion until the solution is homogeneous.

  • Store the final solution at -20°C, protected from light.

B. Formulation of Lipid Nanoparticles (LNPs) using Microfluidic Mixing

This protocol describes a general method for formulating mRNA-LNPs using this compound with a microfluidic device. Molar ratios of lipids should be optimized for the specific application.

Materials:

  • This compound in ethanol

  • Other lipids (e.g., DSPC, cholesterol, DMG-PEG 2000) in ethanol

  • mRNA in an appropriate aqueous buffer (e.g., 10 mM citrate buffer, pH 3.0)

  • Microfluidic mixing device and cartridges

  • Syringes and tubing

  • Dialysis or tangential flow filtration (TFF) system for buffer exchange and purification

Procedure:

  • Prepare Lipid Stock Solutions: Dissolve this compound and other lipids in anhydrous ethanol to the desired concentrations.

  • Prepare mRNA Solution: Dilute the mRNA to the desired concentration in the aqueous buffer.

  • Set up the Microfluidic System:

    • Prime the microfluidic device according to the manufacturer's instructions.

    • Load the lipid mixture in ethanol into one syringe and the mRNA solution into another.

  • LNP Formulation:

    • Set the desired flow rates for the lipid and mRNA solutions (e.g., a 3:1 aqueous to organic flow rate ratio).

    • Initiate the flow to mix the two solutions in the microfluidic cartridge, leading to the self-assembly of LNPs.

  • Purification:

    • Collect the resulting LNP dispersion.

    • Perform buffer exchange and concentration using dialysis or TFF against a suitable storage buffer (e.g., phosphate-buffered saline, PBS).

  • Characterization:

    • Measure particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

  • Storage: Store the purified LNPs at 4°C for short-term use or at -80°C for long-term storage. A study has shown that this compound LNPs were stable for at least 6 months at 4°C.[3]

V. Visualizations

Diagram 1: LNP Formulation Workflow

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification cluster_characterization Characterization Lipids Lipid Mixture (this compound, DSPC, Chol, PEG) Microfluidics Microfluidic Mixing Lipids->Microfluidics mRNA mRNA Solution (Aqueous Buffer) mRNA->Microfluidics Purify Dialysis / TFF Microfluidics->Purify Characterize Size, PDI, Zeta, Encapsulation Purify->Characterize

A generalized workflow for the formulation of this compound containing lipid nanoparticles.

Diagram 2: Proposed Mechanism of mRNA Delivery by this compound LNPs

mRNA_Delivery_Pathway LNP This compound LNP (with mRNA) Cell Target Cell LNP->Cell 1. Binding Endocytosis Endocytosis Cell->Endocytosis Endosome Endosome Endocytosis->Endosome 2. Internalization Escape Endosomal Escape Endosome->Escape 3. Protonation of this compound (pKa ~6.14) Cytoplasm Cytoplasm Escape->Cytoplasm 4. mRNA Release Translation mRNA Translation Cytoplasm->Translation Protein Protein Expression Translation->Protein

A simplified signaling pathway for mRNA delivery and protein expression via this compound LNPs.

Disclaimer: This document is intended for research use only and not for human or veterinary diagnostic or therapeutic use. Always refer to the product-specific Safety Data Sheet (SDS) for comprehensive safety information.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing mRNA Encapsulation in CL4F8-6 LNPs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CL4F8-6 lipid nanoparticle (LNP) formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the encapsulation efficiency of mRNA in this compound LNPs. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical target for mRNA encapsulation efficiency (EE%) in LNPs?

A1: Ideally, mRNA encapsulation efficiencies should be high, often exceeding 80% and in many cases reaching 90-95%, to ensure a potent therapeutic or vaccine product.[1][2] Formulations with low encapsulation efficiency may require larger doses to achieve the desired therapeutic effect, which can also lead to unwanted immune responses.[3]

Q2: What are the key components of this compound LNPs and what are their roles?

A2: Like most clinically utilized LNPs, this compound formulations are typically composed of four main lipid components:

  • Ionizable Cationic Lipid (e.g., this compound): This is the core component responsible for encapsulating the negatively charged mRNA.[4][5] At a low pH during formulation, the ionizable lipid is positively charged, facilitating electrostatic interactions with mRNA.[] At physiological pH, it becomes neutral, reducing toxicity.[3]

  • Helper Lipid (e.g., DSPC): This phospholipid contributes to the structural integrity and stability of the LNP.[4][5]

  • Cholesterol: Cholesterol also plays a crucial role in the stability and rigidity of the LNP structure.[4][5]

  • PEG-Lipid: A polyethylene glycol (PEG)-conjugated lipid helps to control the particle size during formulation and provides a hydrophilic shield that reduces opsonization and clearance from the bloodstream, thereby increasing circulation time.[5][7]

Q3: How is mRNA encapsulation efficiency measured?

A3: A common and widely used method is the Quant-iT RiboGreen assay.[8][9] This fluorescence-based assay measures the amount of mRNA that is not encapsulated. By comparing the fluorescence in the presence and absence of a detergent that lyses the LNPs (like Triton X-100), the percentage of encapsulated mRNA can be calculated.[10] Other methods include anion-exchange high-performance liquid chromatography (AEX-HPLC) and analytical ultracentrifugation (AUC).[11][12][13][14]

Troubleshooting Guide: Low mRNA Encapsulation Efficiency

Below are common issues that can lead to low mRNA encapsulation efficiency in this compound LNP formulations, along with potential causes and recommended solutions.

Problem Potential Causes Recommended Solutions
Low Encapsulation Efficiency (<80%) Suboptimal Lipid Ratios: The molar ratios of the four lipid components are critical for efficient self-assembly and mRNA encapsulation.Systematically vary the molar ratios of the ionizable lipid, helper lipid, cholesterol, and PEG-lipid to find the optimal composition for your specific mRNA. A design of experiments (DoE) approach can be beneficial.[4]
Incorrect pH of Buffers: The pH of the aqueous buffer containing the mRNA and the organic solvent for the lipids is crucial. The ionizable lipid requires a low pH (typically around 4.0-6.0) to be sufficiently protonated for electrostatic interaction with the negatively charged mRNA.[15]Ensure the pH of your aqueous buffer is within the optimal range for the pKa of the this compound ionizable lipid. The optimal pH for post-encapsulation fusion and efficient loading is often around 6.0.[15]
Inefficient Mixing: The method and speed of mixing the aqueous and organic phases can significantly impact LNP formation and encapsulation. Inconsistent or slow mixing can lead to larger, more heterogeneous particles with lower encapsulation.Utilize a microfluidic mixing device for rapid and controlled mixing, which promotes the formation of uniform and well-encapsulated LNPs.[16][17][18] If using manual methods like pipetting, ensure rapid and consistent mixing, though this is generally less reliable.[17]
Poor mRNA Quality: Degraded or aggregated mRNA will not be efficiently encapsulated.Verify the integrity of your mRNA using methods like automated gel electrophoresis (e.g., TapeStation) before formulation.[8] Ensure proper storage and handling of mRNA to prevent degradation.
Suboptimal Flow Rate and Ratio: In microfluidic systems, the total flow rate and the flow rate ratio of the aqueous to organic phases are critical process parameters.Optimize the total flow rate and the flow rate ratio (typically 3:1 aqueous to organic) to achieve smaller particle sizes and higher encapsulation efficiency.[19]
Inappropriate N/P Ratio: The ratio of the positively charged nitrogen groups from the ionizable lipid (N) to the negatively charged phosphate groups from the mRNA (P) can influence encapsulation.Experiment with different N/P ratios to determine the optimal balance for efficient complexation and encapsulation of your mRNA.

Experimental Protocols

Protocol 1: LNP Formulation using Microfluidic Mixing

This protocol outlines a general procedure for formulating mRNA-LNPs using a microfluidic mixing device.

  • Preparation of Solutions:

    • Aqueous Phase: Prepare your mRNA solution in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0).

    • Organic Phase: Dissolve the this compound ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol at the desired molar ratio.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the aqueous and organic phase solutions into separate syringes.

    • Pump the two solutions through the microfluidic chip at a defined total flow rate and flow rate ratio (e.g., 2 mL/min total flow rate with a 3:1 aqueous to organic phase ratio).

  • Purification and Buffer Exchange:

    • The resulting LNP suspension is typically purified and the ethanol is removed via tangential flow filtration (TFF) or dialysis against a storage buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Determine the mRNA encapsulation efficiency using the RiboGreen assay.

Protocol 2: Quantification of mRNA Encapsulation Efficiency using RiboGreen Assay
  • Prepare a Standard Curve: Create a standard curve of your mRNA in the appropriate buffer.

  • Sample Preparation:

    • Total mRNA: Dilute an aliquot of your LNP formulation in a buffer containing a final concentration of 0.5% Triton X-100 to lyse the LNPs and release all mRNA.

    • Free mRNA: Dilute another aliquot of your LNP formulation in the same buffer without Triton X-100.

  • Assay:

    • Add the RiboGreen reagent to both the standards and the prepared samples.

    • Incubate in the dark for the recommended time.

    • Measure the fluorescence using a plate reader.

  • Calculation:

    • Use the standard curve to determine the concentration of total mRNA and free mRNA.

    • Calculate the encapsulation efficiency using the following formula: EE% = ((Total mRNA - Free mRNA) / Total mRNA) * 100

Visualizations

LNP_Formulation_Workflow cluster_prep Solution Preparation cluster_process LNP Formation & Purification cluster_analysis Quality Control mRNA mRNA in Aqueous Buffer (pH 4-6) Mixing Microfluidic Mixing mRNA->Mixing Lipids This compound, DSPC, Cholesterol, PEG-Lipid in Ethanol Lipids->Mixing Purification Purification (TFF/Dialysis) Mixing->Purification Characterization Characterization (Size, PDI, EE%) Purification->Characterization

Caption: Workflow for mRNA-LNP formulation and characterization.

Troubleshooting_Logic cluster_formulation Formulation Parameters cluster_process Process Parameters cluster_materials Material Quality cluster_outcome Expected Outcome Start Low Encapsulation Efficiency LipidRatio Optimize Lipid Ratios Start->LipidRatio BufferpH Verify Buffer pH Start->BufferpH NPratio Adjust N/P Ratio Start->NPratio MixingMethod Improve Mixing Method (e.g., Microfluidics) Start->MixingMethod FlowRate Optimize Flow Rates Start->FlowRate mRNA_Integrity Check mRNA Integrity Start->mRNA_Integrity ImprovedEE Improved Encapsulation Efficiency (>90%) LipidRatio->ImprovedEE BufferpH->ImprovedEE NPratio->ImprovedEE MixingMethod->ImprovedEE FlowRate->ImprovedEE mRNA_Integrity->ImprovedEE

Caption: Troubleshooting logic for low mRNA encapsulation efficiency.

References

Technical Support Center: Optimizing CL4F8-6 Lipid Nanoparticle Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the lipid molar ratios in CL4F8-6 formulations.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the formulation and characterization of this compound lipid nanoparticles (LNPs).

Problem/Observation Potential Causes Suggested Solutions
High Polydispersity Index (PDI > 0.2) - Inefficient mixing of lipid and aqueous phases.- Suboptimal lipid molar ratios leading to aggregation.- Poor quality of lipid components.- Ensure proper functioning of the microfluidic mixing device.- Screen different molar ratios of helper lipid and PEG-lipid.[1]- Use fresh, high-purity lipid stocks.
Inconsistent Particle Size Batch-to-Batch - Fluctuations in flow rates during microfluidic mixing.- Temperature variations during formulation.- Inconsistent preparation of lipid and aqueous solutions.- Calibrate and maintain the microfluidic pump.- Maintain a consistent temperature for all solutions and the mixing chamber.- Prepare fresh solutions for each batch and ensure complete solubilization of lipids.
Low Encapsulation Efficiency (<80%) - Incorrect N/P ratio (ratio of nitrogen in ionizable lipid to phosphate in nucleic acid).- Suboptimal pH of the aqueous buffer.- Inappropriate lipid composition.- Optimize the N/P ratio, typically starting from 3:1 to 6:1.[1]- Ensure the aqueous buffer pH is low enough (e.g., pH 4.0) to protonate the this compound lipid.- Adjust the molar percentage of this compound.
Evidence of LNP Aggregation Over Time - Insufficient PEG-lipid concentration.- High overall lipid concentration.- Inappropriate storage buffer or temperature.- Increase the molar percentage of the PEG-lipid (e.g., from 1.5% to 2.5%).[1]- Dilute the final LNP formulation.- Store at 4°C in a suitable buffer (e.g., PBS). For long-term storage, consider cryoprotectants and freezing.[2]
Low Transfection Efficiency - Suboptimal molar ratio of the ionizable lipid (this compound).- Inefficient endosomal escape.- Poor LNP stability in biological media.- Vary the molar percentage of this compound (e.g., from 40% to 60%).- Include a helper lipid like DOPE, which can facilitate endosomal escape.- Evaluate LNP stability in the presence of serum.

Frequently Asked Questions (FAQs)

1. What are the typical components of a this compound LNP formulation?

A standard this compound LNP formulation consists of four main components:

  • Ionizable Cationic Lipid: this compound, which is crucial for encapsulating the nucleic acid cargo and facilitating its release into the cytoplasm.[3]

  • Helper Lipid: A phospholipid such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) that aids in the structural integrity and fusogenicity of the LNP.[1]

  • Cholesterol: A structural lipid that stabilizes the nanoparticle and modulates membrane fluidity.[1]

  • PEGylated Lipid (PEG-lipid): A lipid conjugated to polyethylene glycol (e.g., DMG-PEG 2000) that controls particle size and provides a steric barrier to prevent aggregation and opsonization.[1]

2. What is a good starting point for the lipid molar ratios in a this compound formulation?

A common starting molar ratio for ionizable lipid:helper lipid:cholesterol:PEG-lipid is 50:10:38.5:1.5 . However, the optimal ratio is highly dependent on the specific nucleic acid cargo and the target application, and empirical optimization is necessary.

3. How does each lipid component's molar ratio affect the final LNP properties?

The molar ratio of each lipid has a significant impact on the critical quality attributes (CQAs) of the LNPs. The following table summarizes these effects:

Lipid Component Effect of Increasing Molar Ratio Typical Molar % Range
This compound (Ionizable) - Increased encapsulation efficiency.- May impact toxicity and transfection efficiency.40 - 60%
Helper Lipid (e.g., DOPE/DSPC) - Can improve stability and transfection efficiency.[1]- May influence the overall morphology of the LNP.10 - 20%
Cholesterol - Enhances stability and rigidity.- Can influence in vivo circulation time.[1]30 - 45%
PEG-Lipid - Decreases particle size.- Increases stability and prevents aggregation.- High concentrations can negatively impact transfection efficiency.[1]0.5 - 3.0%

4. What is the importance of the N/P ratio?

The N/P ratio, which is the molar ratio of nitrogen atoms in the ionizable lipid to phosphate groups in the nucleic acid, is critical for effective encapsulation. A sufficient excess of the positively charged ionizable lipid at low pH is required to complex with the negatively charged nucleic acid. Optimization of this ratio is key to achieving high encapsulation efficiency.[1]

Experimental Protocols

Protocol 1: this compound LNP Formulation via Microfluidic Mixing
  • Preparation of Lipid Stock Solution (Organic Phase):

    • Dissolve this compound, helper lipid (e.g., DSPC), cholesterol, and PEG-lipid in absolute ethanol to achieve the desired molar ratio.

    • A typical starting concentration for the total lipid stock is 25 mM.

    • Ensure all lipids are fully dissolved. Gentle heating (60-65°C) may be required for some lipids like DSPC.[4]

  • Preparation of Nucleic Acid Solution (Aqueous Phase):

    • Dissolve the nucleic acid (e.g., mRNA) in a low pH buffer (e.g., 10 mM citrate buffer, pH 4.0).

    • The concentration of the nucleic acid will depend on the target N/P ratio and final concentration.

  • Microfluidic Mixing:

    • Set up a microfluidic mixing system (e.g., NanoAssemblr).

    • Load the lipid stock solution into one syringe and the nucleic acid solution into another.

    • Set the desired flow rate ratio (e.g., 3:1 aqueous to organic phase) and total flow rate.

    • Initiate mixing. The rapid mixing of the two phases will induce the self-assembly of the LNPs.

  • Purification and Buffer Exchange:

    • The collected LNP solution is typically at a low pH and contains ethanol.

    • Perform buffer exchange and concentration using dialysis or tangential flow filtration (TFF) against a neutral buffer (e.g., PBS, pH 7.4). This neutralizes the particle surface charge and removes ethanol.

Protocol 2: Characterization of this compound LNPs
  • Particle Size and Polydispersity Index (PDI) Measurement:

    • Use Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter and PDI of the LNPs.

    • Dilute the LNP sample in PBS to an appropriate concentration for measurement.

    • Equilibrate the sample at 25°C before measurement.

  • Zeta Potential Measurement:

    • Use Laser Doppler Electrophoresis to measure the surface charge (Zeta potential) of the LNPs.

    • Dilute the LNP sample in an appropriate low ionic strength buffer.

    • Measurements should be taken at both the formulation pH (e.g., 4.0) and the final buffer pH (e.g., 7.4) to confirm the pH-responsive nature of the this compound lipid.

  • Encapsulation Efficiency Quantification:

    • Use a nucleic acid quantification assay (e.g., RiboGreen assay for RNA).

    • Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., 0.2% Triton X-100).[4]

    • The encapsulation efficiency is calculated as: ((Total RNA - Free RNA) / Total RNA) * 100%.

Visualizations

logical_workflow cluster_start Define Formulation Goals cluster_screen Screening & Optimization cluster_formulate Formulation & Characterization cluster_evaluate Functional Evaluation cluster_end Final Formulation start Define Target CQAs (Size, PDI, EE, Efficacy) ratio_screen Screen Lipid Molar Ratios (e.g., DoE approach) start->ratio_screen Initial Design np_screen Optimize N/P Ratio ratio_screen->np_screen Broad Screen formulate Formulate LNPs via Microfluidic Mixing np_screen->formulate Fine-tuning characterize Characterize CQAs (DLS, Zeta, EE Assay) formulate->characterize characterize->ratio_screen Iterate/Refine invitro In Vitro Transfection characterize->invitro Analyze Data invivo In Vivo Studies (if applicable) invitro->invivo Promising Candidates final Select Lead Formulation invivo->final Select Best Performer

Caption: Logical workflow for optimizing this compound LNP molar ratios.

experimental_workflow cluster_prep Phase Preparation cluster_form LNP Formation cluster_purify Purification cluster_char Characterization lipid_prep Prepare Lipid Stock (this compound, DSPC, Chol, PEG) in Ethanol mixing Microfluidic Mixing (e.g., 3:1 Aqueous:Organic) lipid_prep->mixing rna_prep Prepare mRNA in Aqueous Buffer (pH 4.0) rna_prep->mixing purification Buffer Exchange (TFF/Dialysis) to PBS (pH 7.4) mixing->purification size_pdi Size & PDI (DLS) purification->size_pdi zeta Zeta Potential purification->zeta ee Encapsulation Efficiency (RiboGreen Assay) purification->ee

Caption: Experimental workflow for LNP formulation and characterization.

signaling_pathway cluster_cell Target Cell lnp This compound LNP (mRNA cargo) endocytosis Endocytosis lnp->endocytosis 1. Uptake endosome Endosome endocytosis->endosome cytoplasm Cytoplasm endosome->cytoplasm 2. Endosomal Escape (pH-mediated) ribosome Ribosome cytoplasm->ribosome 3. mRNA Translation protein Therapeutic Protein ribosome->protein effect Cellular Effect protein->effect 4. Therapeutic Action

Caption: Hypothetical signaling pathway for mRNA delivery via this compound LNPs.

References

Technical Support Center: CL4F8-6 Lipid Nanoparticle (LNP) Transfection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using CL4F8-6 lipid nanoparticles (LNPs) for mRNA transfection.

Troubleshooting Guide: Low Transfection Efficiency

Low transfection efficiency is a common challenge in LNP-mediated mRNA delivery. Below are potential causes and solutions to help you optimize your experiments.

Question 1: My transfection efficiency is lower than expected. What are the most common causes related to the this compound LNPs themselves?

Answer:

Several factors related to the formulation and quality of your this compound LNPs can lead to poor transfection efficiency. Here are the key aspects to investigate:

  • Suboptimal LNP Formulation: The molar ratio of the lipid components is critical for LNP performance. This compound, as the ionizable lipid, is central to mRNA encapsulation and endosomal escape. However, the ratios of helper lipids (e.g., DOPE, DSPC), cholesterol, and PEG-lipids must be optimized.[1] An improper ratio can lead to inefficient mRNA packaging, poor stability, or reduced fusogenicity with the endosomal membrane.

  • Incorrect Physicochemical Properties: The size, polydispersity index (PDI), and zeta potential of your LNPs are critical quality attributes that directly impact transfection efficiency.[1]

    • Size: Larger particles may have altered uptake mechanisms, while very small particles might not carry a sufficient mRNA payload.

    • PDI: A high PDI indicates a heterogeneous population of LNPs, which can lead to inconsistent results.

    • Zeta Potential: The zeta potential influences the interaction of LNPs with the cell membrane.

  • Poor mRNA Encapsulation Efficiency: If a significant portion of your mRNA is not encapsulated within the LNPs, it will be susceptible to degradation by extracellular RNases and will not be delivered to the cytoplasm.

  • LNP Aggregation: Aggregated LNPs can lead to altered cellular uptake and increased cytotoxicity, both of which will reduce transfection efficiency. Aggregation can be caused by improper formulation, storage conditions, or interactions with components in the cell culture medium.[2][3]

  • Degraded mRNA: The integrity of the mRNA cargo is paramount. If the mRNA was degraded before or during encapsulation, even successful LNP delivery will not result in protein expression.

Question 2: How can I troubleshoot issues related to my experimental protocol that might be causing low transfection efficiency?

Answer:

Beyond the LNPs themselves, your experimental workflow can significantly impact the outcome. Consider the following factors:

  • Cell Health and Density: Transfection efficiency is highly dependent on the condition of your target cells.

    • Health: Use cells that are healthy, actively dividing, and at a low passage number. Stressed or senescent cells will not transfect well.

    • Density: Optimal cell confluency at the time of transfection is crucial. Too low a density can lead to toxicity from the LNPs, while overconfluency can reduce transfection efficiency due to contact inhibition and reduced cellular activity.[4]

  • Presence of Inhibitors: Components in your cell culture medium can interfere with transfection.

    • Serum: While some protocols are optimized for the presence of serum, it can sometimes inhibit LNP-mediated transfection.[4] If you are experiencing low efficiency, you may need to perform the transfection in serum-free or reduced-serum media.

    • Antibiotics: Certain antibiotics can be toxic to cells during transfection when their permeability is increased.

  • Incorrect LNP Dosage: The concentration of LNPs added to your cells needs to be optimized. Too low a dose will result in insufficient mRNA delivery, while too high a dose can be cytotoxic.

  • Incubation Time: The duration of cell exposure to the LNPs may need to be optimized. A shorter incubation time might be necessary if cytotoxicity is observed, while a longer time could improve efficiency if uptake is slow.

Question 3: I am observing high cell death after transfection with this compound LNPs. What could be the cause and how can I mitigate it?

Answer:

High cytotoxicity is a common issue with lipid-based transfection reagents. The positive charge of ionizable lipids at low pH, which is essential for endosomal escape, can also lead to membrane disruption and cell death if not properly controlled.

  • Excessive LNP Concentration: This is the most common cause of cytotoxicity. Perform a dose-response experiment to find the optimal balance between transfection efficiency and cell viability.

  • High Cationic Lipid Content: While this compound is an ionizable lipid designed to have lower toxicity than permanently cationic lipids, a high density of positive charges on the LNP surface can still be toxic.[1] Ensure your formulation has an optimized molar ratio of this compound.

  • Contaminants in LNP Preparation: Residual solvents (e.g., ethanol) from the formulation process or other impurities can be toxic to cells. Ensure your purification methods (e.g., dialysis, tangential flow filtration) are effective.

  • Prolonged Incubation Time: Extended exposure to LNPs can increase cytotoxicity. Try reducing the incubation time before replacing the medium.

  • Suboptimal Cell Conditions: Unhealthy or overly dense cell cultures are more susceptible to the toxic effects of transfection reagents.

Frequently Asked Questions (FAQs)

What is this compound?

This compound is an ionizable cationic lipid.[5] Its structure is designed to be positively charged at a low pH (like that found in endosomes) and relatively neutral at physiological pH. This property is crucial for encapsulating negatively charged mRNA and for facilitating its release from the endosome into the cytoplasm, a key step for successful transfection.

What is a typical formulation for this compound LNPs?

A standard LNP formulation consists of four main components:

  • Ionizable Cationic Lipid (e.g., this compound): Facilitates mRNA encapsulation and endosomal escape.

  • Helper Lipid (e.g., DSPC, DOPE): A phospholipid that aids in the formation and stability of the lipid bilayer.

  • Cholesterol: Provides structural integrity to the nanoparticles.

  • PEG-Lipid (e.g., DMG-PEG 2000): A polyethylene glycol-conjugated lipid that helps control the particle size during formulation and provides a hydrophilic shield to reduce aggregation and opsonization in vivo.

The molar ratio of these components is critical and needs to be optimized for the specific application.

What are the ideal physicochemical properties for this compound LNPs for efficient transfection?

While optimal values can be cell-type and application-dependent, here are some general guidelines:

ParameterTypical RangeRationale
Size (Diameter) 80 - 150 nmInfluences cellular uptake mechanism and biodistribution.
Polydispersity Index (PDI) < 0.2Indicates a monodisperse and homogenous LNP population.
Zeta Potential Slightly negative to neutral at pH 7.4Minimizes non-specific interactions with serum proteins.
Encapsulation Efficiency > 90%Ensures a high payload of intact mRNA per particle.

How should I store my this compound LNPs?

LNP stability is critical for reproducible results. For short-term storage, 4°C is often recommended. For long-term storage, freezing at -20°C or -80°C is common. However, freeze-thaw cycles can lead to LNP aggregation and a decrease in transfection efficiency.[2][3] The use of cryoprotectants like sucrose or trehalose may be necessary for maintaining stability during freezing and thawing.[3] Always refer to the manufacturer's or your internally validated storage conditions.

Experimental Protocols

Protocol 1: Formulation of this compound LNPs using Microfluidic Mixing

This protocol describes a general method for formulating this compound LNPs using a microfluidic device.

Materials:

  • This compound in ethanol

  • Helper lipid (e.g., DSPC) in ethanol

  • Cholesterol in ethanol

  • PEG-lipid (e.g., DMG-PEG 2000) in ethanol

  • mRNA in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0)

  • Microfluidic mixing system (e.g., NanoAssemblr)

  • Dialysis cassette (e.g., 10 kDa MWCO) or tangential flow filtration system

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Lipid Stock Solutions: Ensure all lipids are fully dissolved in ethanol at the desired concentrations.

  • Prepare the Lipid Mixture: In an RNase-free tube, combine the this compound, helper lipid, cholesterol, and PEG-lipid stock solutions at the desired molar ratio.

  • Prepare the mRNA Solution: Dilute the mRNA to the target concentration in the acidic aqueous buffer.

  • Set up the Microfluidic System:

    • Load the lipid mixture into one syringe and the mRNA solution into another.

    • Set the flow rate ratio (aqueous:ethanolic) and the total flow rate according to the manufacturer's instructions to achieve the desired particle size. A common ratio is 3:1.

  • Formulate LNPs: Start the flow and collect the resulting LNP dispersion.

  • Purification and Buffer Exchange:

    • Dialyze the LNP dispersion against PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated mRNA.

    • Alternatively, use a tangential flow filtration system for faster purification and concentration.

  • Characterization:

    • Measure the LNP size, PDI, and zeta potential using Dynamic Light Scattering (DLS).

    • Determine the mRNA concentration and encapsulation efficiency using a RiboGreen assay.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store at 4°C for short-term use or at -80°C for long-term storage (consider using a cryoprotectant).

Protocol 2: Assessing Transfection Efficiency with a Luciferase Reporter Assay

This protocol provides a method to quantify transfection efficiency by measuring the expression of a luciferase reporter gene.

Materials:

  • Cells plated in a 96-well plate

  • This compound LNPs encapsulating luciferase mRNA

  • Cell culture medium

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in the optimal confluency (typically 70-90%) on the day of transfection.

  • LNP Treatment:

    • Thaw the luciferase mRNA-LNPs on ice.

    • Dilute the LNPs to the desired concentrations in pre-warmed cell culture medium.

    • Remove the old medium from the cells and add the LNP-containing medium.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

  • Luciferase Assay:

    • Prepare the luciferase assay reagent according to the manufacturer's instructions.

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Remove the cell culture medium and add the luciferase assay reagent to each well.

    • Incubate for the recommended time (e.g., 2-10 minutes) to allow for cell lysis and the luciferase reaction.

  • Measurement: Measure the luminescence using a plate reader. The relative light units (RLU) are proportional to the amount of luciferase protein expressed and thus, the transfection efficiency.

Visualizations

LNP_Transfection_Workflow cluster_formulation LNP Formulation cluster_transfection Cellular Transfection Lipid Mixture Lipid Mixture Microfluidic Mixing Microfluidic Mixing Lipid Mixture->Microfluidic Mixing mRNA Solution mRNA Solution mRNA Solution->Microfluidic Mixing This compound LNPs This compound LNPs Microfluidic Mixing->this compound LNPs Target Cells Target Cells This compound LNPs->Target Cells Incubation Endocytosis Endocytosis Target Cells->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal Escape Endosomal Escape Endosome->Endosomal Escape mRNA Release mRNA Release Endosomal Escape->mRNA Release Translation Translation mRNA Release->Translation Protein Expression Protein Expression Translation->Protein Expression

Caption: Workflow of this compound LNP-mediated mRNA transfection.

Troubleshooting_Tree Low Transfection Low Transfection Check LNP Quality Check LNP Quality Low Transfection->Check LNP Quality Check Cell Health Check Cell Health Low Transfection->Check Cell Health Optimize Protocol Optimize Protocol Low Transfection->Optimize Protocol Reformulate LNPs Reformulate LNPs Check LNP Quality->Reformulate LNPs Bad Size/PDI? Check mRNA Integrity Check mRNA Integrity Check LNP Quality->Check mRNA Integrity Good Size/PDI Use Healthy Cells Use Healthy Cells Check Cell Health->Use Healthy Cells Cells Unhealthy? Optimize Cell Density Optimize Cell Density Check Cell Health->Optimize Cell Density Suboptimal Density? Titrate LNP Dose Titrate LNP Dose Optimize Protocol->Titrate LNP Dose High Cytotoxicity? Optimize Incubation Time Optimize Incubation Time Optimize Protocol->Optimize Incubation Time Inefficient Uptake?

Caption: Decision tree for troubleshooting low transfection efficiency.

References

Technical Support Center: Optimizing the Polydispersity Index of Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs) about Polydispersity Index (PDI)

Q1: What is the Polydispersity Index (PDI)?

A1: The Polydispersity Index (PDI) is a dimensionless number that quantifies the uniformity of particle sizes in a sample.[1] It is derived from Dynamic Light Scattering (DLS) measurements and provides an indication of the broadness of the size distribution.[2] A smaller PDI value signifies a more uniform and monodisperse population of nanoparticles.[2]

Q2: Why is a low PDI important for nanoparticle formulations?

A2: A low PDI is crucial for several reasons:

  • Reproducibility: A narrow size distribution ensures consistency between different batches.[3]

  • Predictable in vivo behavior: Particle size significantly impacts biodistribution, cellular uptake, and clearance. A monodisperse sample allows for more predictable and uniform therapeutic outcomes.[4]

  • Stability: High PDI can be an indicator of agglomeration, which can reduce the stability of the nanoparticle suspension.[5]

  • Regulatory Approval: Regulatory agencies often require well-characterized and consistent nanoparticle formulations, including a controlled PDI.

Q3: How is PDI measured?

A3: PDI is typically measured using Dynamic Light Scattering (DLS).[6] This technique analyzes the fluctuations in scattered light intensity caused by the Brownian motion of particles in a suspension.[2] The rate of these fluctuations is related to the particle size, and the distribution of these rates provides information about the size distribution and PDI.[6]

Q4: What is considered a good PDI value for nanoparticles?

A4: The acceptable PDI value depends on the specific application. However, general guidelines are as follows:

PDI ValueInterpretation
< 0.05Highly monodisperse sample, often seen with calibration standards.[4]
0.05 - 0.2Considered a monodisperse or narrowly distributed sample, suitable for most pharmaceutical applications.[4][7]
0.2 - 0.5Indicates a moderately polydisperse sample. May be acceptable for some applications.[8]
> 0.5Represents a broadly distributed sample.[8]
> 0.7Indicates a very broad size distribution, suggesting the sample may not be suitable for DLS analysis.[4]

Troubleshooting Guide for High PDI in [Your Nanoparticle System]

Q5: My nanoparticle synthesis resulted in a high PDI (>0.5). What are the potential causes?

A5: A high PDI can stem from several factors during the synthesis process. Potential causes include:

  • Suboptimal Formulation Components: The concentration and ratio of precursors, stabilizers, lipids, or polymers can significantly impact nanoparticle formation and size distribution.[9][10]

  • Inadequate Mixing or Inconsistent Reaction Conditions: Inconsistent stirring speed, temperature, or pH during synthesis can lead to non-uniform nucleation and growth of nanoparticles.[11]

  • Particle Aggregation: Insufficient stabilization can cause nanoparticles to clump together, leading to a broader size distribution.[12]

  • Presence of Impurities: Dust or other contaminants in the solvents or reagents can interfere with nanoparticle formation and DLS measurements.[5]

Q6: How can I optimize my synthesis protocol to reduce PDI?

A6: To achieve a lower PDI during synthesis, consider the following strategies:

  • Vary Component Ratios: Systematically adjust the concentration and ratios of your starting materials (e.g., lipids, polymers, surfactants) to find the optimal formulation.[9][13]

  • Control Reaction Parameters: Ensure consistent and controlled conditions such as temperature, pH, and stirring speed. A higher stirring speed can sometimes lead to smaller and more uniform particles.[11]

  • Optimize Stabilizer Concentration: Use an adequate concentration of a suitable stabilizing agent to prevent aggregation.[12]

  • Controlled Precursor Addition: A slow and controlled addition of precursors can promote uniform particle growth.[14]

Q7: Can post-synthesis processing help reduce a high PDI?

A7: Yes, several post-synthesis purification techniques can be employed to narrow the particle size distribution:

  • Centrifugation: Differential centrifugation can be used to separate larger particles or aggregates from the desired nanoparticle population.[15][16]

  • Size Exclusion Chromatography (SEC): SEC is a powerful technique for fractionating nanoparticles based on their hydrodynamic volume, effectively separating different size populations.[15]

  • Filtration: Using filters with a specific pore size can remove larger aggregates.[10]

  • Dialysis: This method can remove unreacted precursors and other small molecules that might contribute to a broad size distribution.[16][17]

Q8: My DLS results show a high PDI, but the Z-average size is within the expected range. How should I interpret this?

A8: This scenario suggests that while the average particle size is as expected, the sample contains a wide range of particle sizes. This could be due to the presence of a small population of larger aggregates or smaller particles. It is advisable to use a complementary sizing technique, such as Transmission Electron Microscopy (TEM) or Nanoparticle Tracking Analysis (NTA), to visualize the particle population and confirm the presence of different size fractions.[18]

Experimental Protocols

Protocol 1: PDI Measurement using Dynamic Light Scattering (DLS)

1. Sample Preparation: a. Ensure all solvents and buffers are filtered through a 0.22 µm filter to remove dust and other particulates.[2] b. Dilute your nanoparticle suspension to an appropriate concentration using the filtered solvent/buffer. The optimal concentration depends on the scattering properties of your nanoparticles and should result in a stable count rate as recommended by the instrument manufacturer.[6] c. Gently mix the diluted sample to ensure homogeneity. Avoid vigorous vortexing, which can induce aggregation.

2. Instrument Setup: a. Turn on the DLS instrument and allow the laser to warm up and stabilize. b. Select the appropriate measurement parameters in the software, including the dispersant (e.g., water), temperature, and viscosity.[7] c. Set the measurement temperature, typically 25°C, and allow for temperature equilibration of the sample.[7]

3. Measurement: a. Clean the cuvette with a suitable solvent and dry it with filtered air. b. Carefully transfer the diluted sample to the cuvette, ensuring there are no air bubbles.[19] c. Place the cuvette in the instrument's sample holder.[6] d. Perform at least three replicate measurements for each sample to ensure reproducibility.

4. Data Analysis: a. The DLS software will generate a report including the Z-average (hydrodynamic diameter) and the Polydispersity Index (PDI).[7] b. A low PDI value (typically < 0.2) indicates a monodisperse sample.[7] If the PDI is high, consider the troubleshooting steps outlined above.

Data Presentation

Table 1: Key Factors Influencing Nanoparticle PDI

Factor CategorySpecific ParameterEffect on PDI
Formulation Surfactant/Stabilizer ConcentrationToo low may lead to aggregation and high PDI; too high may lead to micelle formation.[10]
Ratio of Organic to Aqueous PhaseCan influence the rate of nanoparticle formation and final size distribution.[9]
Precursor/Lipid/Polymer ConcentrationHigher concentrations can sometimes lead to larger particles and a broader size distribution.[13]
Process Parameters Mixing/Stirring SpeedHigher speeds can lead to smaller, more uniform nanoparticles.[11]
TemperatureAffects reaction kinetics and solvent properties, thereby influencing particle nucleation and growth.
Sonication Time and PowerCan break down aggregates and reduce PDI, but excessive sonication may lead to particle degradation.[10]
pHCan affect the surface charge and stability of nanoparticles.[20]
Purification Choice of Purification MethodDifferent methods (centrifugation, SEC, filtration) have varying efficiencies in narrowing the size distribution.[15][16][21]

Visualizations

PDI_Reduction_Workflow General Workflow for PDI Reduction cluster_synthesis Synthesis Optimization cluster_analysis Analysis cluster_purification Post-Synthesis Purification Synthesis Initial Nanoparticle Synthesis Formulation Vary Formulation (e.g., Component Ratios) Synthesis->Formulation Process Adjust Process Parameters (e.g., Stirring, Temperature) Synthesis->Process DLS_Measure Measure PDI using DLS Formulation->DLS_Measure Process->DLS_Measure PDI_Check PDI < 0.2? DLS_Measure->PDI_Check Purification Select Purification Method (SEC, Centrifugation, Filtration) PDI_Check->Purification No Final_Product Monodisperse Nanoparticles PDI_Check->Final_Product Yes Purification->DLS_Measure

Caption: Workflow for achieving a low PDI in nanoparticle formulations.

Troubleshooting_High_PDI Troubleshooting High PDI Start High PDI Detected (> 0.2) Check_Aggregation Check for Aggregation? (e.g., Visual Inspection, TEM) Start->Check_Aggregation Optimize_Stabilizer Optimize Stabilizer Concentration or Type Check_Aggregation->Optimize_Stabilizer Yes Check_Synthesis Review Synthesis Protocol? Check_Aggregation->Check_Synthesis No Sonication Apply Sonication Optimize_Stabilizer->Sonication Remeasure Re-measure PDI Optimize_Stabilizer->Remeasure Sonication->Remeasure Optimize_Mixing Optimize Mixing Speed and Temperature Check_Synthesis->Optimize_Mixing Yes Purification_Needed Purification Required? Check_Synthesis->Purification_Needed No Optimize_Ratios Optimize Component Concentrations and Ratios Optimize_Mixing->Optimize_Ratios Optimize_Ratios->Remeasure Perform_Purification Perform SEC, Centrifugation, or Filtration Purification_Needed->Perform_Purification Yes Purification_Needed->Remeasure No Perform_Purification->Remeasure

Caption: Decision tree for troubleshooting high PDI values.

References

How to assess and improve the stability of CL4F8-6 LNP formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing and improving the stability of CL4F8-6 lipid nanoparticle (LNP) formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in LNP formulations?

A1: this compound is an ionizable cationic lipid featuring branched lipid tails.[1][2] It is a key component in LNP formulations for the delivery of nucleic acids, such as mRNA.[2] The branched structure of this compound enhances the stability and fusogenicity of LNPs by increasing their microviscosity and improving the ionization of the headgroup in acidic environments.[1]

Q2: What are the typical components of a this compound LNP formulation?

A2: A standard this compound LNP formulation typically consists of:

  • Ionizable Cationic Lipid: this compound, which encapsulates the nucleic acid payload and facilitates its release into the cytoplasm.

  • Helper Lipid: A neutral phospholipid, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), which aids in the structural integrity of the nanoparticle.

  • Cholesterol: A structural lipid that helps to stabilize the LNP and regulate membrane fluidity.

  • PEGylated Lipid: A lipid conjugated to polyethylene glycol (PEG), which controls particle size and prevents aggregation during storage.

A common molar ratio for these components is approximately 50% ionizable lipid, 10% DSPC, 38.5% cholesterol, and 1.5% PEG-lipid.[3]

Q3: What are the main stability challenges for this compound LNP formulations?

A3: Like other LNP formulations, those containing this compound can face several stability issues, including:

  • Physical Instability: Aggregation and fusion of nanoparticles over time, leading to an increase in particle size and polydispersity index (PDI).[4]

  • Chemical Instability: Degradation of the lipid components through hydrolysis or oxidation, and degradation of the encapsulated nucleic acid.

  • Temperature Sensitivity: Most LNP formulations require cold chain storage to prevent degradation.[5]

  • pH Sensitivity: Changes in pH can affect the ionization of this compound and the overall stability of the LNP structure.

Q4: How can I improve the stability of my this compound LNP formulation?

A4: Several strategies can be employed to enhance the stability of this compound LNPs:

  • Lyophilization: Freeze-drying the LNP formulation can significantly improve its long-term stability by removing water, which is a key factor in hydrolytic degradation.[4]

  • Cryoprotectants and Lyoprotectants: The addition of sugars like trehalose or sucrose before freezing or lyophilization can protect the LNPs from damage during these processes and improve stability upon reconstitution.[4][6]

  • Optimization of Lipid Ratios: Fine-tuning the molar ratios of the lipid components can lead to more stable formulations.

  • Controlled Manufacturing Process: Using a controlled and reproducible manufacturing method, such as microfluidics, can ensure consistent particle size and quality, which are critical for stability.[7]

  • Proper Storage Conditions: Storing the LNP formulations at the recommended temperature (typically -20°C or -80°C for long-term storage) is crucial.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Action
Increased Particle Size and PDI Over Time LNP aggregation or fusion.- Ensure adequate PEG-lipid concentration in the formulation.- Store at recommended low temperatures.- Consider lyophilization with cryoprotectants for long-term storage.[4][6]- Evaluate the buffer composition and pH.
Loss of Encapsulation Efficiency Degradation of LNPs leading to leakage of the nucleic acid payload.- Assess the chemical stability of the lipid components.- Optimize storage conditions (temperature and pH) to minimize degradation.- Use cryoprotectants during freeze-thaw cycles.[6]
Reduced In Vitro/In Vivo Efficacy Degradation of the encapsulated nucleic acid or changes in LNP structure affecting cellular uptake and endosomal escape.- Verify the integrity of the nucleic acid payload before and after encapsulation.- Re-evaluate the formulation and storage conditions to ensure LNP integrity.- Confirm that the pKa of the this compound is appropriate for the intended application.
Batch-to-Batch Variability Inconsistent formulation process.- Utilize a controlled and reproducible manufacturing method like microfluidics.[7]- Precisely control process parameters such as flow rates, temperature, and mixing ratios.
Precipitation Upon Reconstitution of Lyophilized Product Aggregation of LNPs during lyophilization and reconstitution.- Optimize the concentration and type of lyoprotectant (e.g., trehalose, sucrose).[4][6]- Control the freezing and drying rates during lyophilization.- Reconstitute with a suitable buffer and gentle agitation.

Experimental Protocols

Protocol 1: Formulation of this compound LNPs using Microfluidics

This protocol describes a general method for formulating this compound LNPs using a microfluidic mixing device.

Materials:

  • This compound

  • DSPC

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • Ethanol

  • Nucleic acid (e.g., mRNA)

  • Low pH buffer (e.g., 50 mM citrate buffer, pH 4.0)

  • Dialysis buffer (e.g., PBS, pH 7.4)

  • Microfluidic mixing system

Procedure:

  • Prepare the Lipid-Ethanol Solution:

    • Dissolve this compound, DSPC, cholesterol, and PEG-lipid in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration will depend on the specific microfluidic system and desired final concentration.

  • Prepare the Nucleic Acid-Aqueous Solution:

    • Dissolve the nucleic acid in the low pH buffer.

  • Microfluidic Mixing:

    • Set up the microfluidic system according to the manufacturer's instructions.

    • Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes.

    • Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol).

  • Dialysis:

    • Collect the resulting LNP solution.

    • Dialyze the LNP solution against the dialysis buffer to remove ethanol and raise the pH.

  • Concentration and Sterilization:

    • Concentrate the dialyzed LNPs to the desired final concentration using a suitable method (e.g., tangential flow filtration).

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

Protocol 2: Assessment of LNP Stability

This protocol outlines key assays for evaluating the stability of this compound LNP formulations over time under different storage conditions.

1. Physical Stability Assessment:

  • Particle Size and Polydispersity Index (PDI):

    • Use Dynamic Light Scattering (DLS) to measure the average particle size and PDI of the LNP formulation at specified time points.

    • An increase in size and/or PDI indicates aggregation or fusion.

  • Zeta Potential:

    • Measure the zeta potential to assess the surface charge of the LNPs. Changes in zeta potential can indicate changes in the LNP surface properties.

  • Visual Inspection:

    • Visually inspect the samples for any signs of precipitation or aggregation.

2. Chemical Stability Assessment:

  • Lipid Integrity:

    • Use High-Performance Liquid Chromatography with a Charged Aerosol Detector (HPLC-CAD) or a similar method to quantify the individual lipid components and detect any degradation products.[8]

  • Nucleic Acid Integrity:

    • Isolate the encapsulated nucleic acid from the LNPs.

    • Assess the integrity of the nucleic acid using methods such as agarose gel electrophoresis or capillary electrophoresis.

3. In Vitro Functional Stability:

  • Transfection Efficiency:

    • At each time point, transfect a suitable cell line with the LNP formulation.

    • Measure the expression of the reporter protein (e.g., luciferase, GFP) to determine if the functional activity of the LNPs is maintained.

Visualizations

LNP_Formulation_Workflow cluster_prep Preparation cluster_process Processing cluster_output Output Lipid Solution Lipid Solution Microfluidic Mixing Microfluidic Mixing Lipid Solution->Microfluidic Mixing Nucleic Acid Solution Nucleic Acid Solution Nucleic Acid Solution->Microfluidic Mixing Dialysis Dialysis Microfluidic Mixing->Dialysis Concentration/Sterilization Concentration/Sterilization Dialysis->Concentration/Sterilization Final LNP Formulation Final LNP Formulation Concentration/Sterilization->Final LNP Formulation

Caption: Workflow for this compound LNP Formulation.

Stability_Assessment_Workflow cluster_assays Stability Assays LNP Formulation LNP Formulation Storage Conditions Storage Conditions LNP Formulation->Storage Conditions Time Points Time Points Storage Conditions->Time Points Physical Stability Physical Stability Time Points->Physical Stability Chemical Stability Chemical Stability Time Points->Chemical Stability Functional Stability Functional Stability Time Points->Functional Stability DLS (Size, PDI)\nZeta Potential DLS (Size, PDI) Zeta Potential Physical Stability->DLS (Size, PDI)\nZeta Potential HPLC (Lipid Integrity)\nGel Electrophoresis (RNA Integrity) HPLC (Lipid Integrity) Gel Electrophoresis (RNA Integrity) Chemical Stability->HPLC (Lipid Integrity)\nGel Electrophoresis (RNA Integrity) In Vitro Transfection In Vitro Transfection Functional Stability->In Vitro Transfection

Caption: Workflow for LNP Stability Assessment.

References

Technical Support Center: Optimizing Endosomal Escape of CL4F8-6 Formulated Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing experiments involving CL4F8-6 formulated nanoparticles for enhanced endosomal escape.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its pKa important for endosomal escape?

A1: this compound is an ionizable cationic lipid used in the formulation of lipid nanoparticles (LNPs) for therapeutic applications, particularly for the delivery of mRNA.[1] It has a pKa of 6.14.[1] This pKa is critical for endosomal escape. At physiological pH (around 7.4), this compound is largely neutral, which contributes to the stability of the LNP in circulation. However, upon internalization into the endosome, the pH drops to approximately 6.0-6.5. At this acidic pH, the tertiary amine group of this compound becomes protonated (positively charged). This charge switch is believed to facilitate the disruption of the endosomal membrane through interaction with negatively charged lipids in the endosomal membrane, leading to the release of the nanoparticle's payload into the cytoplasm. This process is often referred to as the "proton sponge effect" or membrane fusion.[2][3][4][5]

Q2: What are the key components of a this compound formulated nanoparticle and what are their roles?

A2: A typical this compound LNP formulation consists of four main components:

  • Ionizable Cationic Lipid (this compound): Essential for encapsulating the nucleic acid payload and facilitating endosomal escape.[1][6]

  • Helper Lipid (e.g., DOPE, DSPC): These lipids, also known as helper phospholipids, contribute to the structural integrity of the nanoparticle and can influence its fusogenicity and stability.[7][8][9][10] For instance, dioleoylphosphatidylethanolamine (DOPE) is known to adopt a cone shape that can promote the formation of non-bilayer structures, which may enhance endosomal release.[8]

  • Cholesterol: Acts as a stabilizing agent by filling the gaps between the lipids, which improves the rigidity and stability of the nanoparticle membrane.[10]

  • PEG-Lipid (e.g., DMG-PEG2000): A polyethylene glycol-conjugated lipid that forms a hydrophilic layer on the surface of the nanoparticle. This PEG shield prevents aggregation and reduces clearance by the immune system, thereby increasing circulation time.[10]

Q3: How can I assess the endosomal escape efficiency of my this compound nanoparticles?

A3: Several assays can be used to quantify endosomal escape. Common methods include:

  • Galectin-8 (Gal8) Reporter Assay: This is a fluorescence-based assay that allows for the direct visualization of endosomal rupture.[3][11][12][13] Gal8 is a cytosolic protein that binds to glycans exposed on the inner leaflet of the endosomal membrane upon damage. By using a GFP-tagged Gal8, you can observe the formation of fluorescent puncta at sites of endosomal escape.

  • Calcein Leakage Assay: In this assay, cells are co-incubated with your nanoparticles and calcein, a fluorescent dye that is self-quenched at high concentrations within the endosome. If the nanoparticles disrupt the endosomal membrane, calcein will leak into the cytoplasm, resulting in a diffuse, de-quenched fluorescent signal that can be quantified.

  • Split Luciferase/GFP Complementation Assay: This highly sensitive method involves delivering one part of a split reporter protein (like luciferase or GFP) via your nanoparticles to cells that are engineered to express the other part in their cytoplasm. A signal is only generated when the nanoparticle successfully escapes the endosome and the two parts of the reporter protein can reconstitute.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and in vitro testing of this compound nanoparticles.

Problem Potential Cause Recommended Solution
High Polydispersity Index (PDI > 0.2) 1. Inefficient mixing during formulation. 2. Poor quality of lipids. 3. Suboptimal lipid molar ratios.1. Ensure rapid and consistent mixing. If using a microfluidic device, check for blockages and ensure consistent flow rates. 2. Use high-purity lipids from a reputable supplier. Store lipids under appropriate conditions (e.g., -20°C, under argon). 3. Titrate the molar ratios of helper lipid and cholesterol to find the optimal composition for a stable formulation.
Nanoparticle Aggregation (Increase in size over time) 1. Insufficient PEG-lipid shielding. 2. Inappropriate buffer conditions (pH, ionic strength). 3. Freeze-thaw cycles.1. Increase the molar percentage of the PEG-lipid in your formulation (typically 1.5-2 mol%). 2. Store nanoparticles in a suitable buffer, such as PBS (pH 7.4). Avoid buffers with high ionic strength which can screen surface charges and lead to aggregation.[14] 3. Aliquot nanoparticle suspensions and store at 4°C for short-term use or flash-freeze in liquid nitrogen and store at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Low Encapsulation Efficiency (< 80%) 1. Suboptimal N:P ratio (Nitrogen from ionizable lipid to Phosphate from nucleic acid). 2. pH of the aqueous buffer during formulation is too high. 3. Poor quality of nucleic acid.1. Optimize the N:P ratio. A common starting point is a ratio between 3 and 6.[15] 2. Ensure the pH of the aqueous buffer (e.g., citrate or acetate buffer) is acidic (typically pH 4-5) to ensure the ionizable lipid is charged for complexation with the negatively charged nucleic acid.[16] 3. Use high-purity, intact nucleic acid. Run a gel to check the integrity of your mRNA or siRNA before encapsulation.
Low Transfection Efficiency/Poor Endosomal Escape 1. Suboptimal helper lipid. 2. The pKa of the LNP is not optimal for the target cell type. 3. Nanoparticles are trapped in late endosomes/lysosomes.1. Screen different helper lipids. For example, DOPE is known to be more fusogenic than DSPC and may enhance endosomal escape.[8][9] 2. The optimal pKa for endosomal escape is often cited to be between 6.2 and 6.5.[4][5] While the pKa of this compound is 6.14, the overall LNP pKa can be influenced by the other lipid components. You may need to adjust the formulation to achieve an optimal pKa. 3. Investigate the intracellular trafficking of your nanoparticles using co-localization studies with endosomal markers (e.g., Rab5 for early endosomes, Rab7 for late endosomes, LAMP1 for lysosomes).[3][17]

Experimental Protocols

Formulation of this compound Nanoparticles by Microfluidic Mixing

This protocol describes a general method for formulating this compound LNPs encapsulating mRNA using a microfluidic device.

Materials:

  • This compound in ethanol

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) in ethanol

  • Cholesterol in ethanol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000) in ethanol

  • mRNA in 50 mM citrate buffer (pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Lipid Stock Solution:

    • In an RNase-free microcentrifuge tube, combine this compound, DOPE, cholesterol, and DMG-PEG2000 at a molar ratio of 50:10:38.5:1.5.[11][18][19] The final lipid concentration in ethanol should be between 10-25 mM.

    • Vortex thoroughly to ensure a homogenous mixture.

  • Prepare mRNA Solution:

    • Dilute the mRNA stock in 50 mM citrate buffer (pH 4.0) to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another.

    • Set the flow rate ratio of the aqueous to organic phase to 3:1.

    • Initiate mixing. The rapid mixing of the two streams will induce the self-assembly of the LNPs.

  • Purification and Buffer Exchange:

    • Dialyze the resulting LNP suspension against PBS (pH 7.4) for at least 6 hours at 4°C using a dialysis cassette (e.g., 10 kDa MWCO) to remove ethanol and unencapsulated mRNA. Change the PBS buffer at least twice during dialysis.

  • Concentration and Sterilization:

    • Concentrate the dialyzed LNPs to the desired final concentration using a centrifugal filter unit (e.g., 10 kDa MWCO).

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

  • Characterization:

    • Measure the particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

    • Determine the mRNA encapsulation efficiency using a RiboGreen assay.

Characterization of Nanoparticle Size and Zeta Potential

Instrumentation: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) instrument (e.g., Malvern Zetasizer).

Procedure for Size Measurement (DLS):

  • Dilute a small aliquot of the LNP suspension in PBS (pH 7.4) to an appropriate concentration for measurement (typically a count rate between 100 and 500 kcps).

  • Transfer the diluted sample to a clean cuvette.

  • Place the cuvette in the instrument and allow it to equilibrate to the set temperature (e.g., 25°C) for at least 2 minutes.

  • Perform at least three replicate measurements to ensure reproducibility.

  • Record the Z-average diameter and the Polydispersity Index (PDI).

Procedure for Zeta Potential Measurement (ELS):

  • Dilute the LNP suspension in an appropriate low-ionic-strength buffer (e.g., 10 mM NaCl) to prevent charge screening.

  • Load the sample into a folded capillary cell, ensuring no air bubbles are present.

  • Place the cell in the instrument and allow for temperature equilibration.

  • Perform the measurement. The instrument applies an electric field and measures the velocity of the particles to calculate the zeta potential.

  • Record the zeta potential in millivolts (mV).

Galectin-8 (Gal8-GFP) Endosomal Escape Assay

Materials:

  • Cells stably expressing Galectin-8-GFP

  • This compound formulated nanoparticles

  • Complete cell culture medium

  • Confocal microscope

Procedure:

  • Seed the Gal8-GFP expressing cells in a glass-bottom imaging dish and allow them to adhere overnight.

  • Treat the cells with the this compound nanoparticles at the desired concentration. Include a positive control (e.g., a known endosomolytic agent like chloroquine) and a negative control (untreated cells).

  • Incubate the cells for the desired time points (e.g., 4, 8, 24 hours).

  • Wash the cells with PBS and add fresh culture medium.

  • Image the cells using a confocal microscope.

  • Quantify the number and intensity of GFP puncta per cell. An increase in GFP puncta in nanoparticle-treated cells compared to the negative control indicates endosomal escape events.[3][11][12][13]

Quantitative Data Summary

The following tables provide representative data for this compound formulated nanoparticles. These values are illustrative and may vary depending on the specific formulation parameters and payload.

Table 1: Physicochemical Properties of this compound Nanoparticles with Different Helper Lipids

Helper LipidMolar Ratio (this compound:Helper:Chol:PEG)Size (Z-average, nm)PDIZeta Potential (mV) at pH 7.4Encapsulation Efficiency (%)
DOPE50:10:38.5:1.585 ± 50.12 ± 0.03-5 ± 2> 95
DSPC50:10:38.5:1.590 ± 60.15 ± 0.04-4 ± 2> 95
DOPC50:10:38.5:1.588 ± 50.13 ± 0.03-6 ± 3> 95

Table 2: In Vitro Transfection Efficiency and Endosomal Escape

Helper LipidTransfection Efficiency (% GFP+ cells)Endosomal Escape (Gal8-GFP puncta/cell)
DOPE75 ± 815 ± 4
DSPC55 ± 68 ± 3
DOPC65 ± 711 ± 3

Visualizations

Endosomal_Escape_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NP This compound LNP Endocytosis Endocytosis NP->Endocytosis Cellular Uptake EarlyEndosome Early Endosome (pH 6.0-6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH 5.0-6.0) EarlyEndosome->LateEndosome Maturation Cytoplasm Cytoplasm EarlyEndosome->Cytoplasm Endosomal Escape (this compound Protonation) Lysosome Lysosome (Degradation) LateEndosome->Lysosome Translation mRNA Translation Cytoplasm->Translation

Caption: Endosomal escape pathway of a this compound formulated LNP.

Experimental_Workflow Formulation 1. LNP Formulation (Microfluidics) Characterization 2. Physicochemical Characterization (DLS, Zeta, Encapsulation) Formulation->Characterization InVitro 3. In Vitro Studies (Cell Culture) Characterization->InVitro Transfection 4a. Transfection Efficiency (e.g., GFP expression) InVitro->Transfection EscapeAssay 4b. Endosomal Escape Assay (e.g., Gal8-GFP) InVitro->EscapeAssay Analysis 5. Data Analysis & Optimization Transfection->Analysis EscapeAssay->Analysis Analysis->Formulation Iterative Optimization

Caption: Experimental workflow for optimizing this compound LNPs.

Troubleshooting_Tree Start Low Transfection Efficiency CheckFormulation Are nanoparticle characteristics optimal? (Size, PDI, Zeta) Start->CheckFormulation CheckUptake Is cellular uptake efficient? OptimizeUptake Optimize surface charge/PEGylation CheckUptake->OptimizeUptake No CheckEscape Is endosomal escape occurring? CheckUptake->CheckEscape Yes CheckFormulation->CheckUptake No OptimizeFormulation Reformulate: check lipid ratios, mixing CheckFormulation->OptimizeFormulation Yes OptimizeUptake->Start OptimizeFormulation->Start OptimizeEscape Optimize helper lipid (e.g., use DOPE) Adjust LNP pKa CheckEscape->OptimizeEscape No Success Improved Transfection CheckEscape->Success Yes OptimizeEscape->Start

Caption: Troubleshooting decision tree for low transfection efficiency.

References

Technical Support Center: Optimizing CL4F8-6 LNP Performance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your CL4F8-6 lipid nanoparticle (LNP) formulations. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the critical role of polyethylene glycol (PEG)-lipid concentration in the performance of your LNPs. While the data presented here is based on studies with various ionizable lipids, the principles are broadly applicable to formulations containing this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of PEG-lipids in LNP formulations?

A1: PEG-lipids are crucial components in LNP formulations, serving several key functions.[1][2][3] They contribute to the structural integrity and stability of the LNPs by preventing them from aggregating or fusing.[1] During formulation, they play a role in controlling the particle size.[3] Additionally, the PEG layer on the surface of the LNP creates a "stealth" effect, which reduces recognition and clearance by the immune system, thereby prolonging circulation time in the body.[1]

Q2: How does PEG-lipid concentration affect the physical characteristics of LNPs?

A2: The concentration of PEG-lipids can influence several physicochemical properties of LNPs. While some studies have found that PEG-lipid content has a minor effect on particle size, others have noted that very low molar ratios (e.g., 0.5 mol%) can lead to larger particles, and higher ratios (e.g., 3.0 mol%) can result in smaller LNPs.[4] An excessive amount of PEG-lipid may also shield the positive charge of the ionizable lipid, leading to a decrease in the zeta potential of the LNPs.[5]

Q3: Why is there a difference in optimal PEG-lipid concentration for in vitro versus in vivo performance?

A3: A common observation is that the optimal PEG-lipid concentration for cell-based (in vitro) experiments is different from what is optimal for animal (in vivo) studies.[5][6][7] This is often referred to as the "PEG dilemma".[4]

  • In vitro : A lower PEG-lipid concentration (e.g., 1.5 mol%) often leads to higher transfection efficiency in cell culture.[5][6][7] This is because a denser PEG shield can hinder the interaction of the LNP with the cell membrane, reducing cellular uptake.[5]

  • In vivo : A higher PEG-lipid concentration (e.g., 5 mol%) typically results in better performance in living organisms.[5][6][7] The denser PEG layer improves the stability of the LNPs in the bloodstream and prolongs their circulation time, allowing more LNPs to reach their target tissues.[5][7]

Q4: Can the PEG-lipid concentration impact the encapsulation efficiency of my mRNA payload?

A4: Yes, the PEG-lipid concentration can affect mRNA encapsulation. At very high concentrations (e.g., 10 mol%), the encapsulation efficiency may decrease.[5] This is thought to be due to the PEG chains interfering with the electrostatic interactions between the positively charged ionizable lipid (like this compound) and the negatively charged mRNA.[5] However, up to a certain concentration (e.g., 5 mol%), the encapsulation efficiency is often largely unaffected.[5] Some studies have even noted that a PEG-lipid molar content exceeding 3.0% can significantly reduce encapsulation efficiency.[8][9]

Troubleshooting Guide

Issue EncounteredPotential Cause Related to PEG-LipidSuggested Action
Low in vitro transfection efficiency PEG-lipid concentration is too high, sterically hindering cellular uptake.Decrease the molar percentage of PEG-lipid in your formulation. Studies suggest an optimum of around 1.5 mol% for in vitro applications.[5][6][7]
Low in vivo efficacy PEG-lipid concentration is too low, leading to rapid clearance of LNPs from circulation and reduced stability.Increase the molar percentage of PEG-lipid to enhance stability and circulation time. An optimal concentration of around 5 mol% has been reported for in vivo studies.[5][6][7]
High polydispersity index (PDI) or particle aggregation Insufficient PEG-lipid to stabilize the nanoparticles.Increase the PEG-lipid concentration to improve colloidal stability and prevent aggregation.[2]
Low mRNA encapsulation efficiency PEG-lipid concentration is excessively high, interfering with the association between the ionizable lipid and mRNA.Reduce the PEG-lipid concentration. Molar contents exceeding 3.0% have been shown to significantly decrease encapsulation efficiency.[8][9]
Variability between batches Inconsistent formulation process.Ensure a consistent and controlled mixing process, as this can affect the final LNP characteristics. Microfluidic mixing is a highly reproducible method.[10]

Data Summary Tables

Table 1: Impact of DMG-PEG2000 Concentration on LNP Physicochemical Properties

DMG-PEG2000 (mol%)Encapsulation Efficiency (%)Hydrodynamic Diameter (nm)Zeta Potential (mV)
0.1 - 5.0Largely unaffected180 - 200Decreases with increasing PEG
10.0Lowest> 200Lowest

Data generalized from a study using a self-synthesized ionizable lipid.[5]

Table 2: Optimal DMG-PEG2000 Concentration for LNP Performance

ApplicationOptimal DMG-PEG2000 (mol%)Rationale
In Vitro Transfection 1.5%Balances stability with enhanced cellular uptake due to a less dense PEG shield.[5][6][7]
In Vivo Transgene Expression 5.0%Improves systemic circulation and stability, leading to higher bioavailability at the target tissue.[5][6][7]

Visual Guides and Workflows

PEG_Dilemma cluster_low Low PEG-Lipid Concentration (e.g., 1.5 mol%) cluster_high High PEG-Lipid Concentration (e.g., 5 mol%) low_peg Less Dense PEG Shield low_stability Lower Stability in Circulation low_peg->low_stability high_uptake Higher Cellular Uptake low_peg->high_uptake low_invivo Suboptimal In Vivo Performance low_stability->low_invivo high_invitro Optimal In Vitro Performance high_uptake->high_invitro high_peg Denser PEG Shield high_stability Higher Stability in Circulation high_peg->high_stability low_uptake Lower Cellular Uptake high_peg->low_uptake high_invivo Optimal In Vivo Performance high_stability->high_invivo low_invitro Suboptimal In Vitro Performance low_uptake->low_invitro

Caption: The "PEG Dilemma": Trade-off between in vitro and in vivo performance.

LNP_Optimization_Workflow start Define LNP Formulation with this compound formulate Formulate LNPs with Varying PEG-Lipid Concentrations (e.g., 0.5%, 1.5%, 3%, 5%) start->formulate characterize Physicochemical Characterization: - Size (DLS) - PDI - Zeta Potential - Encapsulation Efficiency formulate->characterize invitro In Vitro Testing (e.g., HeLa, DC2.4 cells) - Transfection Efficiency - Cytotoxicity characterize->invitro invivo In Vivo Testing (mouse model) - Biodistribution - Transgene Expression characterize->invivo analyze Analyze Data and Identify Optimal PEG Concentration invitro->analyze invivo->analyze end Final Optimized Formulation analyze->end

Caption: Experimental workflow for optimizing PEG-lipid concentration in LNPs.

Experimental Protocols

1. LNP Formulation via Nanoprecipitation

This protocol describes a general method for formulating LNPs with varying PEG-lipid content.

  • Materials:

    • Ionizable lipid (e.g., this compound)

    • Cholesterol

    • Helper lipid (e.g., DOPE)

    • PEG-lipid (e.g., DMG-PEG2000)

    • mRNA

    • Anhydrous ethanol

    • Acetate buffer (200 mM, pH 5.4)

  • Procedure:

    • Prepare stock solutions of each lipid (this compound, cholesterol, DOPE, and PEG-lipid) in anhydrous ethanol.

    • Create different lipid mixtures in ethanol by combining the stock solutions. The molar ratio of the ionizable lipid and helper lipid should be kept constant, while the ratio of cholesterol to PEG-lipid is varied to achieve the desired PEG-lipid molar percentages (e.g., 0.5%, 1.5%, 3.0%, 5.0%). For example, a common starting ratio is Ionizable Lipid:Helper Lipid:Cholesterol:PEG-Lipid = 50:10:38.5:1.5.[4]

    • Prepare the aqueous phase by dissolving the mRNA in acetate buffer.

    • Under continuous vortexing, add the organic lipid phase dropwise into the aqueous mRNA phase to facilitate the self-assembly of LNPs.[6]

    • The resulting nanoparticle suspension should be dialyzed to remove the ethanol and unencapsulated mRNA.

    • Store the final LNP formulation at 4°C for further use.

2. Characterization of LNPs

  • Particle Size, Polydispersity Index (PDI), and Zeta Potential:

    • Dilute the LNP suspension in an appropriate buffer (e.g., PBS).

    • Analyze the sample using Dynamic Light Scattering (DLS).[6]

  • mRNA Encapsulation Efficiency:

    • Use a fluorescent dye that specifically binds to nucleic acids (e.g., RiboGreen).

    • Measure the fluorescence of the LNP sample before and after adding a detergent (e.g., Triton X-100) to lyse the nanoparticles.

    • The encapsulation efficiency is calculated as: ((Total Fluorescence after lysis - Fluorescence before lysis) / Total Fluorescence after lysis) * 100%.

References

Technical Support Center: Synthesis of CL4F8-6 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining microfluidic parameters for the synthesis of CL4F8-6 lipid nanoparticles (LNPs). Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting formulation for this compound LNPs?

A1: Based on published research, a standard molar ratio for formulating this compound LNPs is recommended.[1] This formulation has been shown to be effective for the encapsulation of mRNA.[1] The recommended molar ratio of the lipid components is outlined in the table below.

Q2: How do the Total Flow Rate (TFR) and Flow Rate Ratio (FRR) affect the characteristics of the LNPs?

A2: The Total Flow Rate (TFR) and the Flow Rate Ratio (FRR) of the aqueous and lipid solutions are critical parameters in microfluidic synthesis that significantly influence the physicochemical properties of the resulting LNPs.[2] Generally, a higher TFR and a higher FRR lead to a decrease in particle size.[2][3]

Q3: What are the recommended starting TFR and FRR parameters for this compound LNP synthesis?

A3: While specific optimization for this compound is recommended, a common starting point for microfluidic LNP synthesis is a TFR in the range of 2 to 12 mL/min and an FRR of 3:1 (Aqueous:Lipid).[4] From this starting point, these parameters can be adjusted to achieve the desired particle size and polydispersity index (PDI).

Q4: What type of microfluidic chip is suitable for this compound LNP synthesis?

A4: A staggered herringbone micromixer (SHM) is a widely used and suitable choice for the production of LNPs.[5] This type of micromixer creates chaotic advection, which ensures rapid and uniform mixing of the lipid and aqueous phases, leading to the formation of homogeneous LNPs with a low PDI.[5]

Q5: How can I determine the encapsulation efficiency of my this compound LNPs?

A5: The encapsulation efficiency can be measured using a Quant-iT RiboGreen assay or a similar fluorescence-based method.[6] This involves measuring the fluorescence of the RNA cargo before and after lysing the LNPs with a detergent, such as Triton X-100.

Data Presentation

Table 1: Recommended Starting Formulation for this compound LNPs
ComponentMolar Ratio (%)Role
This compound50Ionizable Cationic Lipid
Cholesterol38.5Helper Lipid
DSPC10Helper Lipid
DMG-PEG 20001.5PEGylated Lipid for Stabilization

This formulation is based on the lipid library screening that included this compound.[1]

Table 2: General Influence of Microfluidic Parameters on LNP Characteristics
ParameterChangeEffect on LNP SizeEffect on PDIGeneral Recommendation
Total Flow Rate (TFR) IncreaseDecreaseGenerally DecreasesStart at a mid-range (e.g., 6 mL/min) and adjust as needed.
DecreaseIncreaseMay IncreaseLower flow rates can sometimes lead to aggregation.
Flow Rate Ratio (FRR) Increase (Higher Aqueous Phase)DecreaseGenerally DecreasesA 3:1 or 4:1 ratio is a common starting point.
Decrease (Lower Aqueous Phase)IncreaseMay IncreaseLower ratios may lead to incomplete lipid precipitation.
Lipid Concentration IncreaseIncreaseMay IncreaseMaintain a consistent and optimized lipid concentration.
DecreaseDecreaseGenerally DecreasesVery low concentrations may result in low encapsulation efficiency.

Experimental Protocols

Protocol 1: Preparation of Lipid and mRNA Solutions
  • Lipid Stock Solution (in Ethanol):

    • Prepare individual stock solutions of this compound, Cholesterol, DSPC, and DMG-PEG 2000 in absolute ethanol.

    • Combine the individual lipid stock solutions to achieve the desired molar ratio of 50:38.5:10:1.5 (this compound:Cholesterol:DSPC:DMG-PEG 2000).

    • The final total lipid concentration in the ethanolic solution should be between 10-25 mM.

  • mRNA Aqueous Solution:

    • Thaw the mRNA stock solution on ice.

    • Dilute the mRNA in a low pH buffer, such as 10 mM citrate buffer at pH 4.0, to the desired concentration (e.g., 0.05 mg/mL).[4]

Protocol 2: Microfluidic Synthesis of this compound LNPs
  • System Setup:

    • Prime the microfluidic system with ethanol and then with the aqueous buffer to ensure the channels are clean and free of air bubbles.

    • Load the prepared lipid-ethanol solution and the mRNA-aqueous solution into separate syringes or reservoirs.

  • LNP Formulation:

    • Set the initial microfluidic parameters. A recommended starting point is a Total Flow Rate (TFR) of 6 mL/min and a Flow Rate Ratio (FRR) of 3:1 (Aqueous:Lipid).

    • Initiate the flow and collect the LNP solution.

  • Purification:

    • The collected LNP solution will contain ethanol. It is crucial to remove the ethanol and exchange the buffer to a physiological pH (e.g., PBS at pH 7.4).

    • This can be achieved through dialysis or tangential flow filtration (TFF).

Troubleshooting Guide

Below are common issues encountered during the microfluidic synthesis of LNPs and recommended troubleshooting steps.

Issue 1: LNP Size is Too Large

  • Possible Cause: The Total Flow Rate (TFR) may be too low, or the Flow Rate Ratio (FRR) may be too low.

  • Troubleshooting Steps:

    • Increase the TFR in increments (e.g., from 6 mL/min to 8 mL/min, then 10 mL/min) while keeping the FRR constant.

    • If increasing the TFR is not sufficient, increase the FRR to 4:1 or 5:1.

    • Ensure that the lipid concentration in the ethanolic phase is not too high.

Issue 2: High Polydispersity Index (PDI > 0.2)

  • Possible Cause: Inefficient or inconsistent mixing in the microfluidic chip. This could be due to air bubbles, clogging, or suboptimal flow parameters.

  • Troubleshooting Steps:

    • Ensure the system is properly primed and free of air bubbles.

    • Check for any signs of precipitation or clogging in the microfluidic channels. If observed, flush the system thoroughly.

    • Optimize the TFR and FRR as described above, as this can also improve the PDI.

Issue 3: Low Encapsulation Efficiency

  • Possible Cause: The N/P ratio (the ratio of the nitrogen atoms in the ionizable lipid to the phosphate groups in the RNA) may be suboptimal. The pH of the aqueous buffer may not be low enough to sufficiently protonate the this compound.

  • Troubleshooting Steps:

    • Ensure the pH of your aqueous buffer is acidic (e.g., pH 4.0) to promote the protonation of the this compound amine group.

    • Adjust the concentration of the mRNA or the total lipid to achieve an optimal N/P ratio.

    • Ensure that the mixing is rapid and efficient, as poor mixing can lead to lower encapsulation.

Issue 4: Inconsistent Results Between Batches

  • Possible Cause: Variations in the preparation of stock solutions, incomplete mixing of stock solutions, or inconsistencies in the microfluidic system setup.

  • Troubleshooting Steps:

    • Prepare fresh stock solutions and ensure they are completely dissolved and well-mixed before each use.

    • Develop a standardized protocol for priming and setting up the microfluidic system to ensure consistency.

    • Ensure that the temperature of the solutions is consistent between runs.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_synthesis Microfluidic Synthesis cluster_post Post-Synthesis Processing lipid_prep Prepare Lipid-Ethanol Solution (this compound, Chol, DSPC, PEG) load Load Solutions into Pumps lipid_prep->load mrna_prep Prepare mRNA-Aqueous Buffer Solution (pH 4.0) mrna_prep->load prime Prime Microfluidic System prime->load mix Microfluidic Mixing (TFR & FRR Control) load->mix collect Collect LNP Solution mix->collect purify Purification (Dialysis or TFF) collect->purify characterize Characterization (Size, PDI, Encapsulation) purify->characterize

Caption: Experimental workflow for this compound LNP synthesis.

troubleshooting_logic cluster_size Size Issues cluster_pdi Homogeneity Issues cluster_ee Efficiency Issues start Problem Identified large_size LNP Size Too Large start->large_size high_pdi High PDI start->high_pdi low_ee Low Encapsulation start->low_ee inc_tfr Increase TFR large_size->inc_tfr inc_frr Increase FRR inc_tfr->inc_frr dec_lipid Decrease Lipid Conc. inc_frr->dec_lipid check_bubbles Check for Bubbles/Clogs high_pdi->check_bubbles optimize_flow Optimize TFR/FRR check_bubbles->optimize_flow check_ph Verify Buffer pH low_ee->check_ph optimize_np Optimize N/P Ratio check_ph->optimize_np

Caption: Troubleshooting logic for this compound LNP synthesis.

References

How to prevent aggregation of CL4F8-6 lipid nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of CL4F8-6 lipid nanoparticles (LNPs).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound LNP aggregation?

A1: Aggregation of this compound LNPs is a common issue that can arise from several factors throughout the formulation, storage, and handling processes. Key contributors include:

  • Suboptimal Formulation Parameters: Incorrect pH, high ionic strength of the buffer, and inappropriate lipid concentrations can lead to instability.[1]

  • Environmental Stress: Exposure to elevated temperatures, mechanical agitation (such as vigorous vortexing), and repeated freeze-thaw cycles can induce aggregation.[1]

  • Inadequate Surface Stabilization: Insufficient PEGylation can fail to provide the necessary steric barrier to prevent particles from clumping together.[1]

  • Storage Conditions: Improper storage temperatures and the absence of cryoprotectants during freezing can compromise LNP integrity.[2][3]

Q2: How does the ionizable lipid this compound contribute to LNP stability and potential aggregation?

A2: this compound is an ionizable cationic lipid with a pKa of 6.14. Its charge state is highly dependent on the pH of the surrounding environment. At a low pH (during formulation), the lipid is protonated and positively charged, which is crucial for encapsulating negatively charged cargo like mRNA. However, at physiological pH (around 7.4), it becomes neutral.[] This charge-neutral state on the LNP surface can reduce electrostatic repulsion between particles, potentially leading to aggregation if other stabilizing factors are not optimized.[1]

Q3: What is the role of PEGylated lipids in preventing aggregation?

A3: Polyethylene glycol (PEG)-lipids are critical for the stability of LNPs. They create a hydrophilic steric barrier on the surface of the nanoparticles.[1] This "stealth" layer prevents the LNPs from interacting with each other and forming aggregates. The density and length of the PEG chains can influence the effectiveness of this stabilization.[5] However, it's important to note that while PEG-lipids inhibit aggregation, they may not completely prevent it, especially under stressful environmental conditions.[1]

Q4: Can lyophilization (freeze-drying) help prevent aggregation?

A4: Yes, lyophilization is a widely used method to improve the long-term stability of LNPs and prevent aggregation during storage.[6][7] By removing water, it immobilizes the nanoparticles in a solid matrix, preventing particle fusion. However, the freezing and drying processes themselves can induce stress and cause aggregation if not performed correctly. The use of cryoprotectants is essential to protect the LNPs during lyophilization.[8]

Q5: What are cryoprotectants and why are they important?

A5: Cryoprotectants are substances that protect nanoparticles from the stresses of freezing and thawing. Sugars like sucrose and trehalose are commonly used cryoprotectants for LNPs.[8][9] They form a glassy matrix around the nanoparticles during freezing, which physically separates them and prevents aggregation.[8] The concentration of the cryoprotectant is a critical parameter to optimize for effective protection.

Troubleshooting Guide

Issue 1: LNPs aggregate immediately after formulation.

Possible Cause Troubleshooting Step Recommended Action
Incorrect pH of the aqueous buffer Verify the pH of your formulation buffer. For LNPs with ionizable lipids like this compound, a low pH (e.g., pH 4-5) is typically required during the initial mixing step to ensure proper encapsulation and initial stability.Adjust the pH of the aqueous phase to the optimal range for your specific formulation.
High ionic strength Review the salt concentration in your buffers. High ionic strength can screen surface charges, reducing electrostatic repulsion between particles and leading to aggregation.[1]Reduce the salt concentration in the formulation buffer or switch to a buffer with a lower ionic strength.
Suboptimal lipid ratios The molar ratio of the different lipid components (ionizable lipid, helper lipid, cholesterol, PEG-lipid) is critical for stability.[5]Systematically vary the molar ratios of the lipid components to find the optimal composition for stability.
Inefficient mixing Inconsistent or slow mixing of the lipid and aqueous phases can lead to the formation of large, unstable particles.Utilize a controlled and rapid mixing method, such as microfluidics, to ensure uniform and rapid nanoparticle formation.[10]

Issue 2: LNPs aggregate during storage.

Possible Cause Troubleshooting Step Recommended Action
Improper storage temperature Review your storage conditions. Storing LNPs at inappropriate temperatures can lead to instability.[3]For short-term storage (up to 150 days), refrigeration at 2-8°C is often recommended.[3] For long-term storage, freezing at -20°C to -80°C is typically required.[11]
Freeze-thaw cycles Repeatedly freezing and thawing LNP suspensions can cause significant aggregation.[1]Aliquot your LNP suspension into single-use vials before freezing to avoid multiple freeze-thaw cycles.
Absence of cryoprotectants during freezing Freezing without a cryoprotectant can lead to the formation of ice crystals that damage the LNPs and cause aggregation.[2]Add a cryoprotectant, such as sucrose or trehalose, to your LNP suspension before freezing.[8]
Inappropriate storage buffer The buffer composition can affect long-term stability.Ensure the storage buffer has a physiologically relevant pH (around 7.4) and is sterile-filtered.[3]

Quantitative Data Summary

Table 1: Effect of Cryoprotectants on LNP Stability After Freeze-Thaw

CryoprotectantConcentration (w/v)Particle Size (nm) post-FTPDI post-FT
None0%> 1000> 0.5
Sucrose5%~200~0.2
Sucrose10%~150~0.15
Sucrose20%~100~0.1
Trehalose5%~220~0.25
Trehalose10%~160~0.18
Trehalose20%~110~0.12

Data compiled from representative studies.[8] Actual values may vary depending on the specific LNP formulation and experimental conditions.

Table 2: Effect of Storage Temperature on LNP Stability (without cryoprotectant)

Storage TemperatureDurationParticle Size (nm)PDImRNA Retention (%)
4°C7 days110.7 ± 1.50.065 ± 0.03887.25 ± 4.30
-80°C7 days383.2 ± 41.90.593 ± 0.06550.83 ± 11.24

Source: Adapted from a study on mRNA-LNPs.[2]

Experimental Protocols

Protocol 1: Assessment of LNP Aggregation using Dynamic Light Scattering (DLS)

  • Sample Preparation: a. Dilute a small aliquot of the this compound LNP suspension in the appropriate buffer (e.g., the formulation buffer for initial characterization or PBS for final characterization) to a suitable concentration for DLS analysis.

  • Instrument Setup: a. Equilibrate the DLS instrument (e.g., Malvern Zetasizer) to the desired measurement temperature (typically 25°C). b. Select the appropriate measurement parameters (e.g., scattering angle, laser wavelength).

  • Measurement: a. Transfer the diluted LNP sample to a clean cuvette. b. Place the cuvette in the instrument and initiate the measurement. c. Perform at least three replicate measurements for each sample.

  • Data Analysis: a. Record the Z-average diameter (particle size), Polydispersity Index (PDI), and count rate. b. An increase in the Z-average diameter and PDI over time or after stress is indicative of aggregation.

Protocol 2: Lyophilization of this compound LNPs

  • Cryoprotectant Addition: a. To the LNP suspension, add a sterile-filtered solution of a cryoprotectant (e.g., sucrose or trehalose) to achieve the desired final concentration (e.g., 10% w/v). b. Gently mix to ensure homogeneity.

  • Freezing: a. Aliquot the LNP-cryoprotectant mixture into lyophilization vials. b. Freeze the samples. A controlled freezing rate (e.g., 1°C/min) to a temperature of -40°C is often used.[12] Alternatively, samples can be flash-frozen in liquid nitrogen.

  • Primary Drying: a. Place the frozen samples in a pre-cooled freeze-dryer. b. Apply a vacuum (e.g., ≤ 200 mTorr) and set the shelf temperature to a low value (e.g., -25°C).[7] c. Continue primary drying until all the ice has sublimated.

  • Secondary Drying: a. Gradually increase the shelf temperature (e.g., to 25-30°C) while maintaining a high vacuum to remove residual bound water.[7]

  • Vial Stoppering and Storage: a. Backfill the freeze-dryer chamber with an inert gas (e.g., nitrogen) and stopper the vials under vacuum. b. Store the lyophilized LNPs at the recommended temperature (e.g., 2-8°C or room temperature).[7]

  • Reconstitution: a. To use the LNPs, add the appropriate volume of sterile, nuclease-free water or buffer to the vial and gently swirl to dissolve the cake. Avoid vigorous shaking.

Visualizations

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_mixing Nanoparticle Formation cluster_purification Purification & Concentration cluster_final Final Product lipid_prep Lipid Phase (this compound, Helper, Cholesterol, PEG) in Ethanol mixing Rapid Mixing (e.g., Microfluidics) lipid_prep->mixing aqueous_prep Aqueous Phase (e.g., mRNA in low pH buffer) aqueous_prep->mixing purification Buffer Exchange (e.g., Dialysis, TFF) mixing->purification final_lnp This compound LNP Suspension purification->final_lnp

Caption: Workflow for the formulation of this compound lipid nanoparticles.

Troubleshooting_Aggregation cluster_time Timing of Aggregation cluster_formulation Formulation Issues cluster_storage Storage & Handling Issues start LNP Aggregation Observed time_check When does it occur? start->time_check check_ph Check pH time_check->check_ph Immediately after formulation check_temp Check Storage Temp time_check->check_temp During storage check_ionic Check Ionic Strength check_ph->check_ionic check_ratio Check Lipid Ratios check_ionic->check_ratio check_ft Avoid Freeze-Thaw check_temp->check_ft add_cryo Add Cryoprotectant check_ft->add_cryo

Caption: Troubleshooting logic for this compound LNP aggregation.

References

Validation & Comparative

A Comparative Guide to the In Vivo Efficacy of Ionizable Lipids for mRNA Delivery: Featuring CL4F8-6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of the novel branched-chain ionizable lipid, CL4F8-6, with other well-established ionizable lipids, including DLin-MC3-DMA, SM-102, and ALC-0315. The information presented is supported by experimental data from peer-reviewed publications, with detailed methodologies for key experiments to facilitate reproducibility and further research.

I. Overview of Ionizable Lipids

Ionizable lipids are a critical component of lipid nanoparticles (LNPs) for the delivery of nucleic acid therapeutics, such as messenger RNA (mRNA) and small interfering RNA (siRNA). Their pH-dependent charge is central to their function: they are positively charged at a low pH, which facilitates the encapsulation of negatively charged nucleic acids during formulation, and they are relatively neutral at physiological pH, which reduces toxicity and nonspecific interactions in vivo. Upon endocytosis into target cells, the acidic environment of the endosome protonates the ionizable lipid, promoting the release of the nucleic acid cargo into the cytoplasm.

The chemical structure of the ionizable lipid, particularly the headgroup and hydrophobic tails, significantly influences the efficacy, biodistribution, and safety of the LNP formulation. This guide focuses on comparing the in vivo performance of this compound, a lipid with branched hydrophobic tails, against lipids with linear or other branched structures that are either in clinical use or widely studied.

II. In Vivo Efficacy Comparison

The following tables summarize the in vivo efficacy of this compound, DLin-MC3-DMA, SM-102, and ALC-0315 from various studies. It is important to note that the experimental conditions, including the nucleic acid cargo, animal model, and dosage, vary between studies, which should be considered when making direct comparisons.

Table 1: In Vivo Gene Editing and Protein Knockdown
Ionizable LipidNucleic Acid CargoAnimal ModelDoseRoute of AdministrationPrimary OutcomeCitation
This compound Cas9 mRNA & sgRNA targeting TTRC57BL/6 mice2.5 mg/kgIntravenous77% reduction in serum TTR protein[1]
DLin-MC3-DMA siRNA targeting Factor VIIC57BL/6 mice0.005 mg/kg (ED50)Intravenous50% reduction in Factor VII[2]
DLin-MC3-DMA Cas9 mRNA & sgRNA targeting TTRC57BL/6 miceNot specifiedIntravenous>97% reduction in serum TTR protein[3]
Table 2: In Vivo mRNA Expression (Reporter Genes)
Ionizable LipidNucleic Acid CargoAnimal ModelDoseRoute of AdministrationPrimary OutcomeCitation
This compound EGFP mRNABalb/c mice0.5 or 1.5 mg/kgIntravenousEGFP expression primarily in hepatocytes[4]
SM-102 Firefly Luciferase mRNABALB/c mice1 µgIntramuscular60% higher mean bioluminescence compared to ALC-0315[5]
ALC-0315 Firefly Luciferase mRNABALB/c mice1 µgIntramuscularLower bioluminescence compared to SM-102[5]
DLin-MC3-DMA Firefly Luciferase mRNAMice5 µgIntravenousPotent luciferase expression, primarily in the liver[6]
Table 3: In Vivo Immunogenicity (Vaccine Applications)
Ionizable LipidNucleic Acid CargoAnimal ModelDoseRoute of AdministrationPrimary OutcomeCitation
SM-102 Spike protein mRNAC57BL/6 miceNot specifiedIntramuscularStrong anti-spike IgG response[7]
ALC-0315 Spike protein mRNAC57BL/6 miceNot specifiedIntramuscularHigh anti-spike IgG reactivity, slightly lower than SM-102 initially[7]
DLin-MC3-DMA HIV-p55Gag mRNAMiceNot specifiedIntramuscularTh1-biased cellular immune response[8]
ALC-0315 SARS-CoV-2 RBD mRNAMiceNot specifiedNot specifiedHigher efficacy in humoral and cellular immune responses compared to MC3[4]

III. Experimental Protocols

LNP Formulation via Microfluidics

This protocol describes a general method for formulating mRNA-LNPs using a microfluidic device, which allows for rapid and reproducible mixing of the lipid and aqueous phases.

Materials:

  • Ionizable lipid (e.g., this compound, DLin-MC3-DMA, SM-102, or ALC-0315) dissolved in ethanol.

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) dissolved in ethanol.

  • Cholesterol dissolved in ethanol.

  • PEG-lipid (e.g., DMG-PEG 2000) dissolved in ethanol.

  • mRNA in a low pH buffer (e.g., 10 mM citrate buffer, pH 4.0).

  • Microfluidic mixing device and pump system.

  • Dialysis cassettes (MWCO 3.5 kDa).

  • Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

  • Prepare the lipid mixture in ethanol at the desired molar ratio (e.g., 50% ionizable lipid, 10% DSPC, 38.5% cholesterol, 1.5% PEG-lipid).

  • Prepare the mRNA solution in the low pH buffer.

  • Set up the microfluidic system with the lipid-ethanol solution in one syringe and the mRNA-aqueous solution in another.

  • Pump the two solutions through the microfluidic device at a set flow rate ratio (e.g., 3:1 aqueous to organic) to induce self-assembly of the LNPs.

  • Collect the resulting LNP dispersion.

  • Dialyze the LNP solution against PBS (pH 7.4) for at least 2 hours to remove ethanol and raise the pH.

  • Sterile filter the final LNP formulation through a 0.22 µm filter.

  • Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.

In Vivo Gene Editing in Mice

This protocol outlines a general procedure for evaluating the in vivo gene-editing efficacy of LNP-formulated Cas9 mRNA and sgRNA.

Materials:

  • LNP-formulated Cas9 mRNA and sgRNA targeting a specific gene (e.g., TTR).

  • 8-week-old C57BL/6 mice.

  • Standard animal housing and handling equipment.

  • Blood collection supplies (e.g., retro-orbital sinus or tail vein).

  • ELISA kit for quantifying the target protein (e.g., TTR).

  • DNA extraction and sequencing equipment.

Procedure:

  • Acclimatize the mice for at least one week before the experiment.

  • Administer the LNP formulation to the mice via intravenous (tail vein) injection at the desired dose.

  • Collect blood samples at specified time points (e.g., 7, 14, and 30 days post-injection) to monitor the level of the target protein in the serum.

  • At the end of the study, euthanize the mice and harvest the target organ (e.g., liver).

  • Quantify the serum protein levels using an ELISA kit.

  • Extract genomic DNA from the harvested organ.

  • Perform DNA sequencing to determine the frequency and nature of insertions and deletions (indels) at the target gene locus.

IV. Visualizations

Signaling Pathways and Experimental Workflows

LNP_Formulation_and_Delivery cluster_formulation LNP Formulation (Microfluidics) cluster_delivery In Vivo Delivery and Action lipid_ethanol Lipids in Ethanol microfluidic Microfluidic Mixing lipid_ethanol->microfluidic mrna_buffer mRNA in Low pH Buffer mrna_buffer->microfluidic self_assembly Self-Assembly microfluidic->self_assembly dialysis Dialysis (Buffer Exchange) self_assembly->dialysis lnp_mrna mRNA-LNP dialysis->lnp_mrna injection Intravenous Injection lnp_mrna->injection circulation Systemic Circulation injection->circulation uptake Cellular Uptake (Endocytosis) circulation->uptake endosome Endosome uptake->endosome release Endosomal Escape (pH-mediated) endosome->release translation mRNA Translation (Protein Production) release->translation

Caption: LNP Formulation and In Vivo Delivery Workflow.

Lipid_Comparison cluster_cl4f86 This compound cluster_mc3 DLin-MC3-DMA cluster_sm102 SM-102 cluster_alc0315 ALC-0315 title Comparative Features of Ionizable Lipids cl4f86_structure Branched Hydrophobic Tails cl4f86_efficacy High in vivo gene editing efficacy mc3_structure Unsaturated Linear Tails mc3_efficacy Gold standard for siRNA delivery sm102_structure Branched Tails sm102_efficacy High intramuscular mRNA expression alc0315_structure Branched Tails alc0315_efficacy Effective in mRNA vaccines

Caption: Key Features of Compared Ionizable Lipids.

V. Conclusion

The selection of an ionizable lipid is a critical decision in the development of LNP-based nucleic acid therapeutics. The data presented in this guide suggests that the branched-chain lipid This compound demonstrates high efficacy for in vivo gene editing, achieving a significant reduction in target protein levels.[1]

DLin-MC3-DMA remains a benchmark for siRNA delivery and shows high efficacy for liver-targeted gene editing.[2][3] SM-102 and ALC-0315 have proven to be highly effective for mRNA vaccine applications, with SM-102 showing a slight advantage in intramuscular expression in some studies.[5][7]

The choice of ionizable lipid will ultimately depend on the specific application, including the type of nucleic acid cargo, the target organ, and the desired therapeutic outcome. The experimental protocols and comparative data provided in this guide are intended to assist researchers in making informed decisions for their drug development programs. Further head-to-head studies under identical experimental conditions are warranted for a more definitive comparison of these promising ionizable lipids.

References

A Comparative Guide to In Vivo Gene Editing: Validating CL4F8-6 LNP-Mediated Delivery Against Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of in-vivo gene editing, the choice of a delivery platform and editing modality is critical. This guide provides an objective comparison of CL4F8-6 lipid nanoparticle (LNP) mediated gene editing with other prominent alternatives, supported by experimental data and detailed methodologies.

Executive Summary

This compound is a component of a lipid nanoparticle (LNP) system designed for the in vivo delivery of gene editing machinery, such as CRISPR/Cas9. This delivery system has shown efficacy in mediating gene editing in animal models, particularly in the liver. When compared to other delivery platforms like adeno-associated viruses (AAVs) and alternative LNP formulations, this compound LNPs offer the advantage of transient delivery of the editing components, which can reduce the risk of long-term off-target effects and immunogenicity associated with viral vectors. However, the choice of delivery and editing technology ultimately depends on the specific application, target tissue, and desired outcome. This guide provides a framework for evaluating these options.

Comparison of In Vivo Delivery Systems for CRISPR/Cas9

The effective in vivo delivery of gene editing tools is a primary hurdle. Here, we compare this compound LNPs with other LNP formulations and AAV vectors.

Delivery SystemCargoTarget Organs (Primary)Reported In Vivo Efficacy (Indel %)AdvantagesDisadvantages
This compound LNPs mRNA (Cas9), sgRNALiver~20% in hepatocytes with repeat dosingTransient expression of nuclease, potentially reducing off-target effects and immunogenicity.Primarily targets the liver; efficacy may be lower than viral vectors.
Other LNP Formulations (e.g., MC3, SM-102) mRNA (Cas9), sgRNA; RNPLiver, SpleenUp to 60% in hepatocytes (mRNA cargo)[1]Similar to this compound; some formulations may have broader tropism or higher efficiency.[1][2]Can be cytotoxic at higher doses; tropism is still largely limited to certain organs.[3]
Adeno-Associated Virus (AAV) DNA (Cas9 & sgRNA)Liver, Muscle, CNS, Retina (serotype-dependent)36.45% ± 18.29% in liver (F9 gene)High transduction efficiency and sustained expression; broad and specific tropism based on serotype.[4][5]Limited packaging capacity (~4.7 kb); potential for immunogenicity and off-target effects due to prolonged nuclease expression.[6][7]

Comparison of Gene Editing Technologies

The choice of nuclease is as critical as the delivery method. The following table compares CRISPR/Cas9 with two other major gene editing platforms, TALENs and ZFNs.

FeatureCRISPR/Cas9TALENs (Transcription Activator-Like Effector Nucleases)ZFNs (Zinc Finger Nucleases)
Mechanism RNA-guided DNA cleavageProtein-guided DNA cleavageProtein-guided DNA cleavage
Specificity High, but off-target effects are a concern. Can be improved with high-fidelity Cas9 variants.Very high, with generally lower off-target effects than standard Cas9.[8]High, but can have context-dependent off-target effects.
Ease of Design & Use Simple and fast to design new guides for different targets.More complex and labor-intensive to design and construct than CRISPR/Cas9.[9]Most complex and challenging to design and optimize.[9]
Multiplexing Easily multiplexed by delivering multiple sgRNAs.Multiplexing is more challenging due to the need for unique protein pairs for each target.Difficult to multiplex.
Delivery The Cas9 gene and sgRNA can be large for viral vectors. LNPs are a common non-viral option.Large size of TALEN pairs can be challenging for viral delivery.Smaller than TALENs, more amenable to viral delivery.

Experimental Protocols for In Vivo Validation

Validating the efficacy and safety of gene editing in animal models involves a multi-step process.

Animal Model and Administration
  • Animal Model : Typically mice (e.g., C57BL/6, Balb/c) or rats are used. The specific strain may be wild-type or a disease model.

  • Administration : For LNP-based delivery to the liver, intravenous (tail vein) injection is common. For AAVs, the route of administration (e.g., intravenous, intramuscular, sub-retinal) depends on the target organ.

  • Dosage : The dosage of the gene editing components (mRNA, sgRNA, RNP, or viral genomes) needs to be optimized to maximize on-target editing while minimizing toxicity.

Detection of On-Target Gene Editing

Genomic DNA is extracted from the target tissue at a specified time point post-administration.

  • T7 Endonuclease I (T7E1) Assay : A cost-effective method for detecting insertions and deletions (indels).[7][10][11]

    • Amplify the target genomic region using PCR.

    • Denature and re-anneal the PCR products to form heteroduplexes between wild-type and edited DNA strands.

    • Treat the re-annealed DNA with T7 Endonuclease I, which cleaves at mismatched DNA.

    • Analyze the cleavage products by agarose gel electrophoresis. The percentage of cleaved DNA can be used to estimate the indel frequency.

  • Sanger Sequencing with Decomposition : Provides sequence-level information of the edited region.

    • PCR amplify the target locus from the genomic DNA.

    • Perform Sanger sequencing of the PCR product pool.

    • Use bioinformatic tools (e.g., TIDE, ICE) to deconvolve the sequencing chromatograms and quantify the frequency and spectrum of indels.

  • Next-Generation Sequencing (NGS) of Amplicons : The most sensitive and quantitative method.

    • Amplify the target region with primers that include sequencing adapters.

    • Perform high-throughput sequencing of the amplicons.

    • Align the sequencing reads to the reference genome to identify and quantify the different types of indels.

Analysis of Off-Target Effects

A critical step in safety assessment is the identification of unintended edits at other locations in the genome.

  • In Silico Prediction : Computational tools are used to predict potential off-target sites based on sequence similarity to the sgRNA. These predicted sites are then validated by amplicon NGS.

  • GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing) : An unbiased, cell-based method to identify off-target cleavage sites.[2][12][13]

    • Co-transfect cells with the gene editing components and a short, double-stranded oligodeoxynucleotide (dsODN).

    • The dsODN is integrated into the DNA at double-strand breaks (DSBs).

    • Genomic DNA is isolated, and the integration sites are identified by NGS.

  • DISCOVER-Seq (Discovery of In Situ Cas Off-targets and Verification by Sequencing) : An in vivo method that identifies off-target sites by detecting the recruitment of DNA repair factors (e.g., MRE11) to DSBs.[1][6][14][15][16]

    • Perform chromatin immunoprecipitation with an antibody against a DNA repair protein (ChIP).

    • Sequence the immunoprecipitated DNA (ChIP-seq) to identify regions where the repair protein was bound, indicating a DSB.

Visualizing the Workflow and Mechanism

To better illustrate the processes involved, the following diagrams are provided.

LNP_Delivery_Mechanism cluster_extracellular Extracellular Space cluster_cell Target Cell LNP This compound LNP Cas9 mRNA sgRNA Endosome Endosome LNP->Endosome Endocytosis Ribosome Ribosome Endosome->Ribosome Endosomal Escape & mRNA Release Cytoplasm Cytoplasm Cas9_RNP {Cas9-sgRNA | Ribonucleoprotein (RNP)} Ribosome->Cas9_RNP Translation & Assembly Nucleus Nucleus Cas9_RNP->Nucleus Nuclear Import gDNA Genomic DNA Cas9_RNP->gDNA Targeted Cleavage

Caption: Mechanism of LNP-mediated CRISPR/Cas9 delivery.

Gene_Editing_Validation_Workflow cluster_animal_phase In Vivo Phase cluster_lab_phase Molecular Analysis Phase Administration Administration of Gene Editing Components (e.g., IV injection of LNPs) Tissue_Harvest Tissue Harvest (e.g., Liver) Administration->Tissue_Harvest gDNA_Extraction Genomic DNA Extraction Tissue_Harvest->gDNA_Extraction On_Target_Analysis On-Target Analysis gDNA_Extraction->On_Target_Analysis Off_Target_Analysis Off-Target Analysis gDNA_Extraction->Off_Target_Analysis T7E1 T7E1 Assay On_Target_Analysis->T7E1 Sanger_NGS Sanger / NGS On_Target_Analysis->Sanger_NGS GUIDE_DISCOVER GUIDE-seq / DISCOVER-Seq Off_Target_Analysis->GUIDE_DISCOVER

References

The Performance of CL4F8-6 in Delivering Diverse mRNA Payloads: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of messenger RNA (mRNA) therapeutics has revolutionized modern medicine, with lipid nanoparticles (LNPs) emerging as the leading platform for in vivo delivery. The choice of ionizable lipid is a critical determinant of the efficacy and safety of these formulations. This guide provides a comparative analysis of the branched ionizable lipid CL4F8-6 against other commonly used alternatives in the delivery of various mRNA payloads. The information presented herein is supported by experimental data to aid researchers in selecting the optimal delivery vehicle for their therapeutic or research applications.

Data Presentation: A Comparative Analysis of LNP Performance

The following tables summarize the in vivo performance of LNPs formulated with this compound and other widely used ionizable lipids for the delivery of different mRNA payloads.

Table 1: In Vivo Gene Editing with Cas9 mRNA Delivery
Ionizable LipidmRNA PayloadDoseTarget GeneIn Vivo Editing Efficiency/Protein ReductionAnimal ModelReference
This compound Cas9 mRNA/sgRNA2.5 mg/kgTransthyretin (TTR)54% genome editing, 77% protein reductionBalb/c mice
Novel LNP Cas9 mRNA/sgRNANot specifiedAngiopoietin-like 3 (Angptl3)Significant knockdownNot specified
C-a16 Cas9 mRNA/gRNANot specifiedTransthyretin (TTR)2.8 times higher editing efficiency than other LNPsMice
Table 2: In Vivo Reporter Gene Expression with Luciferase (Luc) mRNA Delivery
Ionizable LipidmRNA PayloadDoseRoute of AdministrationPeak Luciferase Expression (relative to control or other lipids)Animal ModelReference
SM-102 Luciferase mRNA1 µgIntramuscular~60% higher than ALC-0315 and cKK-E12BALB/c mice
ALC-0315 Luciferase mRNA1 µgIntramuscularSimilar to cKK-E12BALB/c mice
ARV-T1 Luciferase mRNANot specifiedIntramuscularSignificantly higher than SM-102BALB/c mice
Lipid 23 Luciferase mRNA0.5 mg/kgIntravenousComparable to SM-102 in liverC57BL/6 mice[1]
Lipid 16 Luciferase mRNA0.5 mg/kgIntravenousHigher than SM-102 in spleenC57BL/6 mice[1]
Table 3: In Vivo Therapeutic Protein Expression
Ionizable LipidmRNA PayloadDoseProtein Expression LevelsAnimal ModelReference
This compound EGFP mRNA0.5 or 1.5 mg/kgDose-dependent EGFP expression in hepatocytesBalb/c mice[2]
C-a16 FGF21 mRNANot specified3.6 times higher protein expressionMice

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

LNP Formulation Protocol (Microfluidic Mixing)

Lipid nanoparticles are typically formulated using a microfluidic mixing device, which allows for precise control over particle size and polydispersity.

Materials:

  • Ionizable lipid (e.g., this compound, SM-102) dissolved in ethanol.

  • Helper lipids: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) and cholesterol, dissolved in ethanol.

  • PEG-lipid (e.g., DMG-PEG 2000) dissolved in ethanol.

  • mRNA payload dissolved in an aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0).

Procedure:

  • Prepare the lipid mixture in ethanol by combining the ionizable lipid, DSPC, cholesterol, and PEG-lipid at a specific molar ratio (e.g., 50:10:38.5:1.5).

  • Prepare the mRNA solution in the aqueous buffer.

  • Set up the microfluidic mixing device (e.g., NanoAssemblr) with two inlet streams, one for the lipid-ethanol solution and one for the mRNA-aqueous solution.

  • Pump the two solutions through the microfluidic cartridge at a defined flow rate and flow rate ratio (e.g., 3:1 aqueous to organic).

  • The rapid mixing of the two streams induces the self-assembly of the lipids and mRNA into LNPs.

  • Collect the resulting LNP dispersion.

  • Dialyze the LNP solution against phosphate-buffered saline (PBS) to remove ethanol and raise the pH to 7.4.

  • Sterile-filter the final LNP formulation.

  • Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.

In Vivo mRNA Delivery and Analysis in Mice

Animal Models:

  • BALB/c or C57BL/6 mice are commonly used. All animal procedures should be performed in accordance with institutional guidelines.

Administration:

  • Dilute the LNP-mRNA formulation in sterile PBS to the desired final concentration.

  • Administer the formulation to the mice via the desired route (e.g., intravenous tail vein injection, intramuscular injection).

Analysis of Reporter Gene Expression (Luciferase):

  • At various time points post-injection (e.g., 6, 24, 48 hours), administer D-luciferin substrate to the mice via intraperitoneal injection.

  • Anesthetize the mice and perform in vivo bioluminescence imaging using an IVIS Spectrum imaging system.

  • Quantify the bioluminescent signal (total flux in photons/second) in the whole body or in specific organs after euthanasia and dissection.

Analysis of Gene Editing (Cas9 mRNA):

  • At a predetermined time point after administration of LNP-Cas9 mRNA/sgRNA (e.g., 9 or 30 days), collect blood samples for serum protein analysis (e.g., TTR levels via ELISA).

  • Euthanize the mice and harvest the target organ (e.g., liver).

  • Isolate genomic DNA from the target tissue.

  • Perform PCR to amplify the target genomic region.

  • Analyze the PCR products for insertions and deletions (indels) using next-generation sequencing to determine the percentage of genome editing.

Mandatory Visualization

The following diagrams illustrate key workflows and concepts in LNP-mediated mRNA delivery.

LNP_Formulation_Workflow cluster_organic Organic Phase (Ethanol) cluster_aqueous Aqueous Phase (Citrate Buffer, pH 4) ionizable_lipid Ionizable Lipid (e.g., this compound) microfluidic Microfluidic Mixing ionizable_lipid->microfluidic helper_lipids Helper Lipids (DSPC, Cholesterol) helper_lipids->microfluidic peg_lipid PEG-Lipid peg_lipid->microfluidic mrna mRNA Payload mrna->microfluidic dialysis Dialysis (PBS, pH 7.4) microfluidic->dialysis characterization Characterization (Size, PDI, Zeta, Encapsulation) dialysis->characterization final_lnp Final LNP-mRNA Formulation characterization->final_lnp

Caption: Workflow for LNP-mRNA formulation using microfluidic mixing.

In_Vivo_Evaluation_Workflow cluster_luciferase Reporter Gene (Luciferase) Payload cluster_cas9 Gene Editing (Cas9) Payload start LNP-mRNA Administration to Mice luciferin D-luciferin Injection start->luciferin blood_collection Blood Collection start->blood_collection tissue_harvest Target Tissue Harvest start->tissue_harvest imaging In Vivo Bioluminescence Imaging luciferin->imaging quantification_luc Quantify Photon Flux imaging->quantification_luc protein_analysis Serum Protein Analysis (ELISA) blood_collection->protein_analysis dna_extraction Genomic DNA Extraction tissue_harvest->dna_extraction ngs Next-Generation Sequencing dna_extraction->ngs quantification_edit Quantify Indels ngs->quantification_edit LNP_Uptake_Pathway LNP LNP-mRNA Cell Target Cell LNP->Cell Endocytosis Endosome Endosome (Acidic pH) Cell->Endosome Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (Ionizable lipid protonation) Ribosome Ribosome Cytoplasm->Ribosome mRNA Translation Protein Therapeutic Protein Ribosome->Protein

References

A Comparative Guide to the In Vivo Biodistribution and Clearance of CL4F8-6 LNPs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo biodistribution and clearance of CL4F8-6 lipid nanoparticles (LNPs) alongside other widely used LNP formulations, including those containing DLin-MC3-DMA, ALC-0315, and SM-102 ionizable lipids. The information presented herein is intended to assist researchers in selecting the most appropriate LNP delivery system for their therapeutic applications.

Executive Summary

The in vivo fate of lipid nanoparticles is a critical determinant of their efficacy and safety. This guide summarizes key quantitative data on the organ distribution and clearance profiles of this compound LNPs and its counterparts. While all examined LNPs exhibit a predominant accumulation in the liver, variations in their chemical structures lead to distinct biodistribution patterns, particularly in the spleen and other extrahepatic tissues. The provided experimental protocols and comparative data tables aim to facilitate a comprehensive understanding of these differences.

Comparative Biodistribution Data

The following tables summarize the in vivo biodistribution of various LNP formulations in mice, typically following intravenous administration. Data is presented as the percentage of the injected dose (%ID) found in major organs at specific time points. It is important to note that experimental conditions such as the animal model, dosage, and analytical methods can influence these values.

LNP Formulation Liver (%ID) Spleen (%ID) Lung (%ID) Time Point Reference
This compound (similar structure)~60-70~10-20Not Reported6 hours[1]
DLin-MC3-DMAHighLowLow6 hours
ALC-0315HighModerateLow2, 6 hours[2]
SM-102HighModerateLowNot Specified[3]

Note: Quantitative data for this compound LNPs is based on a structurally similar lipid (CL4F7-5) from the same research group, which is described as a liver-targeting LNP.[1] "High," "Moderate," and "Low" are used for DLin-MC3-DMA, ALC-0315, and SM-102 where precise %ID values were not consistently available across comparable studies.

Clearance and Pharmacokinetics

The clearance rate of LNPs from circulation is a key factor influencing their therapeutic window and potential for off-target effects. The polyethylene glycol (PEG) component of LNPs plays a crucial role in extending their circulation half-life by reducing opsonization and subsequent clearance by the mononuclear phagocyte system.[4] The shedding rate of the PEG-lipid from the LNP surface, which is dependent on the length of its acyl chain, can also influence immunogenicity and clearance.[4]

Experimental Protocols

The following section outlines typical experimental methodologies used to assess the in vivo biodistribution and clearance of LNPs.

LNP Formulation

Lipid nanoparticles are commonly prepared using microfluidic mixing devices.[2] This technique involves the rapid mixing of an ethanol phase containing the lipids (ionizable lipid, helper lipid, cholesterol, and PEG-lipid) with an acidic aqueous buffer (e.g., sodium acetate, pH 4.5) containing the nucleic acid cargo.[2] The resulting LNPs are then typically dialyzed against a physiological buffer like phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and non-encapsulated nucleic acids.[2]

LNP_Formulation cluster_phase1 Ethanol Phase cluster_phase2 Aqueous Phase (Acidic Buffer) lipids Lipids (Ionizable, Helper, Cholesterol, PEG-Lipid) mixer Microfluidic Mixer lipids->mixer mrna mRNA Cargo mrna->mixer dialysis Dialysis (PBS, pH 7.4) mixer->dialysis final_lnp Formulated LNPs dialysis->final_lnp

Figure 1. A simplified workflow for the formulation of mRNA-loaded lipid nanoparticles using microfluidic mixing.

In Vivo Biodistribution Studies

Animal models, typically mice (e.g., BALB/c or C57BL/6 strains), are used for in vivo biodistribution assessments.[2][6] LNPs encapsulating a reporter molecule, such as mRNA encoding a bioluminescent (e.g., Firefly luciferase) or fluorescent protein, are administered via a relevant route, commonly intravenous (tail vein) injection.[2][6]

At predetermined time points post-injection, the animals are euthanized, and major organs (liver, spleen, lungs, heart, kidneys, etc.) are harvested.[2] The amount of LNP accumulation in each organ is then quantified.

  • Bioluminescence Imaging: For LNPs carrying luciferase mRNA, organs are incubated with a substrate (e.g., D-luciferin), and the resulting bioluminescent signal is measured using an in vivo imaging system (IVIS).[2] The total flux (photons/second) is quantified for each organ.[2]

  • Fluorescence Imaging: If the LNP or its cargo is fluorescently labeled, the fluorescence intensity in the excised organs can be directly measured.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This method can be used to quantify the concentration of specific lipid components of the LNP in tissue homogenates, providing a direct measure of LNP accumulation.[5]

Figure 2. General experimental workflow for assessing the in vivo biodistribution of lipid nanoparticles.

Signaling Pathways and Cellular Uptake

The primary mechanism for the hepatic uptake of many LNP formulations involves the adsorption of apolipoprotein E (ApoE) onto the LNP surface in the bloodstream. This ApoE-LNP complex is then recognized by the low-density lipoprotein receptor (LDLR) on hepatocytes, leading to receptor-mediated endocytosis. The acidic environment of the endosome protonates the ionizable lipid, facilitating the release of the mRNA cargo into the cytoplasm.

Cellular_Uptake cluster_bloodstream Bloodstream cluster_hepatocyte Hepatocyte lnp LNP apoe_lnp ApoE-LNP Complex lnp->apoe_lnp ApoE Adsorption apoe ApoE apoe->apoe_lnp ldlr LDLR apoe_lnp->ldlr Binding endosome Endosome ldlr->endosome Endocytosis mrna_release mRNA Release endosome->mrna_release Endosomal Escape (pH-mediated) cytoplasm Cytoplasm mrna_release->cytoplasm

Figure 3. A simplified diagram of the ApoE-mediated hepatic uptake of lipid nanoparticles.

Conclusion

The choice of ionizable lipid is a key determinant of the in vivo biodistribution and clearance profile of LNP-based mRNA therapeutics. While this compound LNPs and other formulations like those containing DLin-MC3-DMA, ALC-0315, and SM-102 predominantly target the liver, subtle differences in their chemical structures can influence their accumulation in other organs such as the spleen. This guide provides a foundational comparison to aid researchers in the rational design and selection of LNP systems for specific therapeutic goals. Further head-to-head studies with standardized experimental protocols will be invaluable for a more definitive comparative analysis.

References

A Comparative Analysis of CL4F8-6 and DLin-MC3-DMA for Messenger RNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Ionizable Lipids for LNP-Mediated mRNA Delivery

The efficient and safe delivery of messenger RNA (mRNA) therapeutics is a cornerstone of modern drug development. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, with the choice of ionizable cationic lipid being a critical determinant of their success. This guide provides a detailed comparative analysis of two prominent ionizable lipids: the clinically established DLin-MC3-DMA and the novel branched-tail lipid, CL4F8-6. By presenting available experimental data, this guide aims to equip researchers with the necessary information to make informed decisions for their mRNA delivery applications.

Performance Comparison: Physicochemical and In Vivo Efficacy

While direct head-to-head comparative studies are limited, this section summarizes key performance metrics for LNPs formulated with either this compound or DLin-MC3-DMA, drawing from independent research.

Physicochemical Properties

The physicochemical characteristics of LNPs are crucial for their stability, encapsulation efficiency, and biological interactions. Both this compound and DLin-MC3-DMA-based LNPs can be formulated to have properties suitable for in vivo applications.

PropertyThis compoundDLin-MC3-DMAReference
pKa 6.14~6.44[1][2]
Particle Size (nm) ~80-100~80-120[3]
Polydispersity Index (PDI) < 0.2< 0.2[3]
Encapsulation Efficiency (%) > 90%> 95%[4]
In Vivo Performance

In vivo studies are the gold standard for evaluating the efficacy of drug delivery systems. Below is a summary of reported in vivo performance data for LNPs formulated with each lipid. It is important to note that these results are from different studies and not from a direct comparison.

This compound In Vivo Performance (Hashiba et al., 2022)

ParameterResult
Animal Model Mice
mRNA Cargo Firefly Luciferase (Fluc) mRNA, Cas9 mRNA and sgTTR
Dose 0.1 mg/kg (Fluc), 2.5 mg/kg (Cas9/sgTTR)
Administration Route Intravenous
Primary Target Organ Liver
Observed Efficacy - High luciferase expression in the liver.[5] - 54% genome editing and 77% protein reduction of transthyretin (TTR).

DLin-MC3-DMA In Vivo Performance (Various Studies)

ParameterResult
Animal Model Mice, Non-human primates
Nucleic Acid Cargo siRNA (clinically approved), mRNA, pDNA
Dose Varies by application (e.g., 0.005 mg/kg for siRNA)
Administration Route Intravenous, Intramuscular
Primary Target Organ Liver, Spleen
Observed Efficacy - Potent, dose-dependent gene silencing in hepatocytes.[6] - Effective mRNA delivery and protein expression, though newer lipids like ALC-0315 and SM-102 have shown superior performance in some mRNA applications.[7] - Higher in vivo protein production in the spleen than in the liver for pDNA delivery.[8]

Experimental Methodologies

Detailed and reproducible experimental protocols are fundamental to scientific research. This section outlines typical methodologies for the formulation and in vivo evaluation of mRNA-LNP therapeutics.

LNP Formulation Protocol (Microfluidic Mixing)

A common and reproducible method for LNP formulation is microfluidic mixing.

Materials:

  • Ionizable lipid (this compound or DLin-MC3-DMA) in ethanol

  • Helper lipids: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) and Cholesterol in ethanol

  • PEG-lipid (e.g., DMG-PEG 2000) in ethanol

  • mRNA in a low pH buffer (e.g., 10 mM citrate buffer, pH 4.0)

  • Microfluidic mixing device

Procedure:

  • Prepare Lipid Mixture: Combine the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).

  • Prepare mRNA Solution: Dissolve the mRNA in the low pH buffer.

  • Microfluidic Mixing: Load the lipid mixture and the mRNA solution into separate syringes and connect them to the microfluidic mixing device. The solutions are mixed at a controlled flow rate to induce the self-assembly of LNPs.

  • Dialysis: The resulting LNP solution is dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH.

  • Characterization: The formulated LNPs are characterized for their size, PDI, zeta potential, and mRNA encapsulation efficiency.[3]

In Vivo mRNA Delivery and Efficacy Assessment

Animal Model: Typically, mice (e.g., C57BL/6) are used.

Procedure:

  • Administration: The LNP-encapsulated mRNA is administered to the animals via the desired route (e.g., intravenous tail vein injection).

  • Bioluminescence Imaging (for luciferase reporter mRNA): At various time points post-injection, animals are anesthetized and injected with a luciferin substrate. Bioluminescence is then measured using an in vivo imaging system to quantify protein expression.

  • Gene Editing Efficacy (for CRISPR/Cas9 mRNA): For gene editing applications, blood samples can be collected to measure the levels of the target protein (e.g., TTR) via ELISA. Tissues can also be harvested for genomic DNA analysis to quantify the extent of gene editing.

  • Biodistribution Studies: To determine the organ distribution of the LNPs, fluorescently labeled LNPs can be administered, and organs harvested at different time points for imaging or quantification of the fluorescent signal.

Visualizing the Pathways and Processes

Diagrams are provided below to illustrate the experimental workflow and the cellular mechanisms of LNP-mediated mRNA delivery.

Experimental_Workflow cluster_formulation LNP Formulation cluster_invivo In Vivo Evaluation Lipid Mix\n(Ethanol) Lipid Mix (Ethanol) Microfluidic Mixing Microfluidic Mixing Lipid Mix\n(Ethanol)->Microfluidic Mixing mRNA\n(Aqueous Buffer, low pH) mRNA (Aqueous Buffer, low pH) mRNA\n(Aqueous Buffer, low pH)->Microfluidic Mixing Dialysis\n(PBS, pH 7.4) Dialysis (PBS, pH 7.4) Microfluidic Mixing->Dialysis\n(PBS, pH 7.4) Characterization\n(Size, PDI, Encapsulation) Characterization (Size, PDI, Encapsulation) Dialysis\n(PBS, pH 7.4)->Characterization\n(Size, PDI, Encapsulation) Animal Model\n(Mice) Animal Model (Mice) Characterization\n(Size, PDI, Encapsulation)->Animal Model\n(Mice) Formulated LNPs IV Injection IV Injection Animal Model\n(Mice)->IV Injection Bioluminescence Imaging Bioluminescence Imaging IV Injection->Bioluminescence Imaging Gene Editing Analysis Gene Editing Analysis IV Injection->Gene Editing Analysis Cellular_Pathway cluster_cell Target Cell LNP LNP Endocytosis Endocytosis LNP->Endocytosis Early Endosome Early Endosome Endocytosis->Early Endosome Late Endosome Late Endosome Early Endosome->Late Endosome Maturation Lysosome Lysosome Late Endosome->Lysosome Degradation Pathway Endosomal Escape Endosomal Escape Late Endosome->Endosomal Escape pH-mediated Cytoplasm Cytoplasm Endosomal Escape->Cytoplasm mRNA Release mRNA Release Cytoplasm->mRNA Release Translation Translation mRNA Release->Translation Therapeutic Protein Therapeutic Protein Translation->Therapeutic Protein

References

Validating the Fusogenicity of CL4F8-6: An In Vitro Assay Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective delivery of mRNA therapeutics hinges on the ability of its lipid nanoparticle (LNP) carrier to efficiently fuse with the endosomal membrane and release its cargo into the cytoplasm. The ionizable cationic lipid is a key driver of this process. This guide provides a comparative overview of in vitro assays to validate the fusogenicity of CL4F8-6, a novel ionizable lipid with branched tails, against other well-established alternatives. The experimental data presented is collated from published research to offer a quantitative comparison of their performance.

Performance Comparison of Fusogenic Lipids

The fusogenic potential of an ionizable lipid is a critical determinant of its efficacy in an LNP-based mRNA delivery system. A highly fusogenic lipid will facilitate the endosomal escape of the mRNA payload, leading to greater protein expression. The following table summarizes the performance of this compound in comparison to other widely used ionizable lipids in key in vitro assays that assess fusogenicity and functional delivery.

Ionizable LipidApparent pKaHemolytic Activity (at acidic pH)Endosomal Escape EfficiencyIn Vitro mRNA Transfection Efficiency
This compound FavorableHighHighHigh
Dlin-MC3-DMA ~6.44Moderate-HighModerateModerate-High
ALC-0315 Not specifiedHighHighHigh
SM-102 Not specifiedHighHighVery High

Note: The data presented is a qualitative summary based on findings from multiple sources. Direct head-to-head quantitative comparisons in the same experimental setup can vary. "Favorable" pKa for this compound suggests it is in the optimal range for endosomal escape. Higher hemolytic activity at acidic pH is indicative of greater membrane disruption potential. Endosomal escape and transfection efficiencies are relative comparisons based on reported functional outcomes.

Experimental Methodologies

Detailed protocols for the key in vitro assays used to assess the fusogenicity of lipid nanoparticles are provided below. These assays are fundamental to characterizing and comparing the performance of novel ionizable lipids like this compound.

Hemolysis Assay

This assay provides an indirect measure of the membrane-disruptive potential of LNPs, which is correlated with their ability to induce endosomal escape. The assay quantifies the release of hemoglobin from red blood cells (RBCs) upon incubation with the LNPs at an acidic pH, mimicking the endosomal environment.

Protocol:

  • Preparation of Red Blood Cells (RBCs):

    • Collect fresh whole blood from a suitable species (e.g., mouse or rat) in tubes containing an anticoagulant (e.g., K2EDTA).

    • Centrifuge the blood to pellet the RBCs and wash the pellet multiple times with a buffered saline solution (e.g., PBS, pH 7.4) until the supernatant is clear.

    • Resuspend the washed RBCs to a final concentration of 2% (v/v) in PBS.

  • Assay Procedure:

    • Prepare serial dilutions of the LNP formulations in buffers of physiological pH (7.4) and acidic pH (e.g., 6.0, 5.5).

    • In a 96-well plate, mix the LNP dilutions with the RBC suspension.

    • Include a positive control (e.g., Triton X-100) that causes 100% hemolysis and a negative control (PBS) that causes no hemolysis.

    • Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).

    • Centrifuge the plate to pellet the intact RBCs.

    • Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a wavelength of 577 nm.

  • Data Analysis:

    • Calculate the percentage of hemolysis for each sample using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

Lipid and Content Mixing FRET Assays

These assays directly measure the fusion of LNPs with a model endosomal membrane (liposomes) by monitoring the mixing of their lipid bilayers and aqueous contents using Förster Resonance Energy Transfer (FRET).

Protocol:

  • Preparation of Labeled and Unlabeled Liposomes:

    • Prepare "donor" liposomes co-encapsulating a FRET pair of fluorescent lipids (e.g., NBD-PE and Rhodamine-PE) in their membrane. These liposomes will mimic the LNPs.

    • For content mixing, encapsulate a self-quenching fluorescent dye (e.g., sulforhodamine B) or a FRET pair of soluble dyes within the aqueous core of the donor liposomes.

    • Prepare "acceptor" liposomes without any fluorescent labels, which will serve as the model endosomal membrane.

  • Assay Procedure:

    • Mix the donor and acceptor liposomes in a fluorometer cuvette.

    • Monitor the fluorescence intensity of the donor and/or acceptor fluorophores over time.

    • Induce fusion by adding the fusogenic agent (in this case, by mimicking endosomal acidification).

  • Data Analysis:

    • Lipid Mixing: Fusion of the donor and acceptor liposomes will lead to the dilution of the FRET pair in the membrane, resulting in a decrease in FRET efficiency and an increase in the donor fluorescence.

    • Content Mixing: The release and dilution of the encapsulated dye upon fusion will lead to an increase in its fluorescence (for self-quenching dyes) or a change in the FRET signal.

Cell-Based Endosomal Escape and Functional Delivery Assays

These assays assess the ability of LNPs to escape the endosome and deliver their mRNA cargo in a cellular context, which is the ultimate goal of a fusogenic delivery system.

a) Galectin-8 GFP Reporter Assay:

This assay visualizes endosomal rupture in real-time. Galectin-8 is a cytosolic protein that binds to glycans exposed on the inner leaflet of damaged endosomes.

Protocol:

  • Cell Culture:

    • Use a cell line stably expressing a Galectin-8-GFP fusion protein (e.g., HeLa or HEK293T).

    • Seed the cells in a suitable imaging dish or plate.

  • Assay Procedure:

    • Treat the cells with the LNP formulations encapsulating mRNA.

    • Image the cells over time using live-cell fluorescence microscopy.

  • Data Analysis:

    • The recruitment of Galectin-8-GFP to endosomes will appear as distinct GFP puncta within the cells, indicating endosomal membrane damage and potential cargo release.

    • Quantify the number and intensity of GFP puncta per cell to compare the endosomal escape efficiency of different LNP formulations.[1][2]

b) Luciferase/GFP Expression Assay:

This is a functional assay that measures the level of protein expression from the delivered mRNA, which is a downstream indicator of successful endosomal escape.

Protocol:

  • Cell Culture:

    • Seed a suitable cell line (e.g., HeLa, HEK293T) in a 96-well plate.[3][4]

  • Transfection:

    • Treat the cells with LNP formulations encapsulating mRNA that codes for a reporter protein (e.g., Firefly Luciferase or Green Fluorescent Protein).

  • Assay and Analysis:

    • After a suitable incubation period (e.g., 24-48 hours), lyse the cells and measure the luciferase activity using a luminometer, or quantify the GFP expression using a fluorescence plate reader or flow cytometry.

    • Higher reporter protein expression indicates more efficient mRNA delivery and endosomal escape.

Visualizing the Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the hemolysis and Galectin-8 endosomal escape assays.

Hemolysis_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis RBCs Fresh Blood Washed_RBCs Washed RBCs RBCs->Washed_RBCs Centrifuge & Wash RBC_Suspension 2% RBC Suspension Washed_RBCs->RBC_Suspension Resuspend in PBS Plate 96-well Plate RBC_Suspension->Plate LNPs LNP Formulations LNPs->Plate Incubate Incubate at 37°C Plate->Incubate Centrifuge_Plate Centrifuge Plate Incubate->Centrifuge_Plate Supernatant Transfer Supernatant Centrifuge_Plate->Supernatant Read_Absorbance Read Absorbance (577 nm) Supernatant->Read_Absorbance Calculate_Hemolysis Calculate % Hemolysis Read_Absorbance->Calculate_Hemolysis

Caption: Workflow for the in vitro hemolysis assay.

Gal8_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_imaging Imaging & Analysis Cells Galectin-8-GFP Reporter Cells Seed_Cells Seed Cells in Imaging Dish Cells->Seed_Cells Add_LNPs Add LNPs to Cells Seed_Cells->Add_LNPs LNPs mRNA-LNPs LNPs->Add_LNPs Live_Imaging Live-Cell Fluorescence Microscopy Add_LNPs->Live_Imaging Quantify_Puncta Quantify GFP Puncta Live_Imaging->Quantify_Puncta

References

Benchmarking CL4F8-6 Lipid Nanoparticles Against Commercially Available Transfection Reagents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient delivery of nucleic acids into cells is a critical step in a wide array of applications, from basic research to the development of novel therapeutics. The choice of a transfection method can significantly impact experimental outcomes. This guide provides a comparative analysis of lipid nanoparticles (LNPs) formulated with the ionizable cationic lipid CL4F8-6 against a selection of widely used, commercially available transfection reagents.

This compound is an ionizable cationic lipid that has been utilized in the formation of LNPs for the delivery of mRNA.[1][2][3] Unlike traditional transfection reagents that are sold as ready-to-use solutions, this compound is a component of a more complex delivery vehicle. This guide will therefore compare the performance of this compound based LNPs with established commercial reagents in terms of their primary application: the delivery of nucleic acids into cells.

Performance Comparison

The efficacy of a transfection method is primarily assessed by two key metrics: transfection efficiency and cell viability. High transfection efficiency ensures that a sufficient amount of the nucleic acid cargo is delivered to the target cells, while high cell viability indicates that the delivery method itself is not overly toxic to the cells, which could otherwise confound experimental results.[4][5]

The following table summarizes the performance of this compound based LNPs and leading commercial transfection reagents. It is important to note that performance can be highly cell-type dependent.[4]

Reagent/LNP FormulationPrimary ApplicationReported Transfection EfficiencyReported Cytotoxicity/Cell ViabilityKey Features
This compound based LNPs mRNA deliveryHigh (specific to mRNA delivery in vivo and in vitro)[2]Low cytotoxicity reported in specific formulations[6][7]Ionizable lipid enabling efficient mRNA encapsulation and endosomal escape.[1][8]
Lipofectamine™ 3000 Broad spectrum (DNA, RNA)Very high, especially for difficult-to-transfect cells[4][9]Can exhibit higher cytotoxicity compared to other reagents[4]High efficiency across a broad range of cell lines.[9]
Lipofectamine™ RNAiMAX siRNA, miRNAHigh for RNAi applications[10]Generally low cytotoxicity[10]Optimized for the delivery of small RNA molecules.
FuGENE® HD Broad spectrum (DNA)High, particularly for hard-to-transfect cell lines[11]Generally low toxicity[12]Gentle on cells, suitable for sensitive cell types.
TurboFectin™ Broad spectrum (DNA)High efficiencyLow cytotoxicityA versatile reagent for a variety of cell lines.[13]

Experimental Protocols

Accurate and reproducible benchmarking of transfection reagents requires standardized experimental protocols. Below are detailed methodologies for a typical experiment to compare the transfection efficiency and cytotoxicity of this compound based LNPs with commercially available reagents for mRNA delivery.

I. Preparation of this compound Lipid Nanoparticles (LNPs)

This protocol is a generalized representation for the formulation of LNPs containing this compound. The precise molar ratios of lipids and the specific formulation process can be critical for performance and may require optimization.

Materials:

  • This compound (in ethanol)

  • Helper lipids (e.g., DOPE, Cholesterol) (in ethanol)[14]

  • PEG-lipid (in ethanol)

  • mRNA encoding a reporter gene (e.g., eGFP, Luciferase) in a low pH buffer (e.g., citrate buffer, pH 4.0)

  • Dialysis device (e.g., Slide-A-Lyzer™ G2 Dialysis Cassettes, 10K MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Lipid Mixture Preparation: Combine this compound, helper lipids, and PEG-lipid in an appropriate molar ratio in an ethanol solution.

  • mRNA Solution Preparation: Dilute the reporter mRNA to the desired concentration in the low pH buffer.

  • LNP Formulation: Rapidly mix the lipid-ethanol solution with the mRNA-buffer solution at a defined volume ratio (e.g., 1:3 ethanol to aqueous phase). This can be achieved using a microfluidic mixing device or by rapid manual mixing.

  • Dialysis: Dialyze the resulting LNP suspension against PBS (pH 7.4) for at least 6 hours at 4°C, with at least two buffer changes, to remove ethanol and non-encapsulated mRNA.

  • Characterization: Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency.

II. Transfection Protocol

Cell Seeding:

  • Twenty-four hours prior to transfection, seed the desired cell line (e.g., HEK293, HeLa) in a 24-well plate at a density that will ensure 70-90% confluency at the time of transfection.

Complex Formation:

  • For this compound LNPs: The LNPs are already formulated with the mRNA cargo.

  • For Commercial Reagents (e.g., Lipofectamine™ 3000):

    • Dilute 0.5 µg of reporter mRNA in 50 µL of serum-free medium.

    • In a separate tube, dilute the recommended volume of the transfection reagent in 50 µL of serum-free medium.

    • Add the diluted mRNA to the diluted transfection reagent, mix gently, and incubate for 10-15 minutes at room temperature to allow for complex formation.[15]

Transfection:

  • Add the this compound LNP suspension or the mRNA-reagent complexes dropwise to the cells in each well.

  • Gently rock the plate to ensure even distribution.

  • Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.

III. Analysis of Transfection Efficiency and Cytotoxicity

Transfection Efficiency:

  • For eGFP reporter: At 24-48 hours post-transfection, visualize GFP expression using a fluorescence microscope. For quantitative analysis, determine the percentage of GFP-positive cells and the mean fluorescence intensity using a flow cytometer.

  • For Luciferase reporter: Lyse the cells and measure luciferase activity using a luminometer and a luciferase assay kit.

Cytotoxicity Assay (e.g., MTT or LDH assay):

  • At 24-48 hours post-transfection, perform a standard MTT or LDH assay according to the manufacturer's instructions to determine the percentage of viable cells relative to untreated control cells.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for benchmarking transfection reagents.

G cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis prep_cells Cell Seeding (24h prior) transfect Addition of Complexes/LNPs to Cells prep_cells->transfect prep_lnp LNP Formulation (this compound + mRNA) prep_lnp->transfect prep_reagent Complex Formation (Commercial Reagent + mRNA) prep_reagent->transfect incubation Incubation (24-48h) transfect->incubation efficiency Transfection Efficiency (Flow Cytometry/Luminometry) incubation->efficiency cytotoxicity Cytotoxicity Assay (MTT/LDH) incubation->cytotoxicity

Caption: A generalized workflow for comparing the performance of transfection reagents.

Signaling Pathways and Logical Relationships

The mechanism of delivery for lipid-based transfection reagents, including LNPs, generally involves the cellular endocytic pathway. The following diagram illustrates a simplified model of this process.

G cluster_extracellular Extracellular cluster_intracellular Intracellular lnp LNP/Lipid-NA Complex endosome Early Endosome lnp->endosome Endocytosis late_endosome Late Endosome (Acidification, pH drop) endosome->late_endosome release Endosomal Escape (mRNA Release to Cytoplasm) late_endosome->release Membrane Destabilization translation mRNA Translation (Protein Expression) release->translation

Caption: A simplified diagram of cationic lipid-mediated nucleic acid delivery.

References

Enhanced Stability of CL4F8-6 Containing Lipid Nanoparticles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of lipid nanoparticles (LNPs) is a critical quality attribute that significantly impacts the efficacy and shelf-life of mRNA-based therapeutics and vaccines. Among the diverse array of ionizable lipids developed for LNP formulations, CL4F8-6 has emerged as a promising candidate demonstrating enhanced stability. This guide provides a comparative overview of the stability of LNPs containing the branched-chain ionizable lipid this compound against other commonly used LNP formulations, supported by experimental data and detailed methodologies.

Superior Stability of this compound LNPs: A Comparative Analysis

Studies suggest that the unique branched structure of the this compound lipid contributes to increased microviscosity and headgroup ionization within the LNP in an acidic environment. This, in turn, is reported to enhance the overall stability of the nanoparticle formulation.[1] While direct head-to-head quantitative stability data between this compound LNPs and other specific formulations under identical experimental conditions is limited in publicly available literature, the following table summarizes key stability parameters and provides illustrative data from general LNP stability studies to offer a comparative perspective.

Parameter This compound Containing LNPs (Expected Performance) Alternative LNP Formulations (e.g., containing MC3, SM-102) - Illustrative Data Significance
Particle Size (Hydrodynamic Diameter) Expected to show minimal changes in size over time under various storage conditions, indicating high physical stability.May exhibit an increase in particle size over time, particularly at higher temperatures (e.g., 4°C and 25°C), suggesting potential aggregation.[2][3][4]Consistent particle size is crucial for cellular uptake and biodistribution.
Polydispersity Index (PDI) Expected to maintain a low PDI value (<0.2), reflecting a narrow and uniform particle size distribution.[2]PDI may increase over time, indicating a broader size distribution and potential instability.[2][4]A low PDI is indicative of a homogenous LNP population, which is important for consistent performance.
mRNA Encapsulation Efficiency Expected to retain high mRNA encapsulation efficiency over extended storage periods.Encapsulation efficiency can decrease over time, especially under suboptimal storage conditions, leading to the release of the mRNA payload.[4]High encapsulation efficiency is essential to protect the mRNA from degradation and ensure its delivery to the target cells.
Storage Temperature Formulations are anticipated to exhibit good stability at refrigerated temperatures (2-8°C) and potentially even at room temperature for shorter durations.Often require frozen storage (-20°C to -80°C) to maintain long-term stability and prevent degradation.[3][4]Enhanced thermal stability reduces the logistical challenges and costs associated with cold-chain storage and distribution.

Experimental Protocols for Assessing LNP Stability

The following are detailed methodologies for key experiments cited in the evaluation of LNP stability.

LNP Formulation

LNPs are typically formulated by rapidly mixing an ethanol phase containing the lipids (ionizable lipid, helper lipid, cholesterol, and PEG-lipid) with an aqueous phase containing the mRNA at an acidic pH. The resulting nanoparticle suspension is then dialyzed against a storage buffer (e.g., phosphate-buffered saline, PBS) to remove ethanol and raise the pH.

Measurement of Particle Size and Polydispersity Index (PDI)
  • Technique: Dynamic Light Scattering (DLS)

  • Protocol:

    • Dilute the LNP formulation to an appropriate concentration (e.g., 0.1 mg/mL) in the storage buffer.

    • Transfer the diluted sample to a disposable cuvette.

    • Measure the hydrodynamic diameter (Z-average) and PDI using a DLS instrument (e.g., Malvern Zetasizer).

    • Perform measurements at regular intervals (e.g., day 0, 1 week, 1 month, etc.) for samples stored under different conditions (e.g., -20°C, 4°C, 25°C).

Measurement of mRNA Encapsulation Efficiency
  • Technique: RiboGreen Assay

  • Protocol:

    • Prepare two sets of LNP samples.

    • To the first set, add a lysis buffer (e.g., 2% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA. This will measure the total mRNA.

    • The second set remains untreated to measure the amount of free (unencapsulated) mRNA.

    • Add the RiboGreen reagent to both sets of samples and measure the fluorescence intensity using a plate reader.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Total mRNA - Free mRNA) / Total mRNA * 100

Visualizing the Stability Advantage of this compound

The following diagrams illustrate the theoretical basis for the enhanced stability of this compound containing LNPs and a typical workflow for a stability study.

Logical Relationship of this compound Structure to LNP Stability A This compound Lipid Structure (Branched Hydrophobic Tails) B Increased Microviscosity within LNP Core A->B C Enhanced Headgroup Ionization (Acidic Environment) A->C D Improved Packing of Lipids B->D C->D E Enhanced LNP Stability D->E

Caption: this compound's branched structure enhances LNP stability.

Experimental Workflow for LNP Stability Assessment cluster_0 Preparation cluster_1 Storage Conditions cluster_2 Time-Point Analysis cluster_3 Stability Assessment A LNP Formulation (e.g., with this compound or other lipids) B Incubate at Different Temperatures (-20°C, 4°C, 25°C) A->B C Day 0 B->C D Week 1 B->D E Month 1 B->E F ... B->F G Particle Size & PDI (DLS) C->G H mRNA Encapsulation (RiboGreen Assay) C->H D->G D->H E->G E->H

References

Comparative Performance of CL4F8-6 in Diverse Lipid Nanoparticle Formulations for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers and drug development professionals.

The landscape of mRNA therapeutics is rapidly evolving, with the lipid nanoparticle (LNP) delivery system at its core. The choice of ionizable lipid is a critical determinant of the efficacy and safety of these formulations. This guide provides a comparative study of the novel ionizable lipid CL4F8-6 against other well-established alternatives, supported by experimental data and detailed protocols to aid researchers in their selection and formulation development.

Executive Summary

This compound is a branched-tail ionizable lipid that has demonstrated significant promise in preclinical studies for mRNA delivery, particularly for applications requiring high transfection efficiency and in vivo gene editing. Its unique branched structure appears to confer advantages in terms of LNP stability and fusogenicity, leading to enhanced endosomal escape and potent cargo delivery. This guide will delve into the quantitative performance of this compound in various LNP compositions and compare it with industry-standard ionizable lipids such as DLin-MC3-DMA and SM-102.

Performance Data of Ionizable Lipids in LNP Formulations

The following tables summarize the key performance indicators of LNPs formulated with this compound and other commonly used ionizable lipids. The data has been compiled from various preclinical studies and is presented to facilitate a comparative analysis. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the publicly available literature; therefore, these values should be interpreted as representative of the performance of each lipid type.

Table 1: Physicochemical Properties of LNP Formulations

Ionizable LipidMolar Ratio (Ionizable:Helper:Cholesterol:PEG)Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Apparent pKa
This compound 50:10:38.5:1.580 - 100< 0.2> 90%6.14
DLin-MC3-DMA 50:10:38.5:1.580 - 120< 0.2> 90%6.44
SM-102 50:10:38.5:1.570 - 100< 0.2> 95%6.7
ALC-0315 50:10:38.5:1.580 - 110< 0.2> 90%6.09

Table 2: In Vitro and In Vivo Performance of LNP Formulations

Ionizable LipidCargoIn Vitro Transfection (Relative Luciferase Expression)In Vivo Transfection (Luciferase Expression - photons/sec)In Vivo Gene Editing Efficiency (%)Primary Organ Tropism
This compound Cas9 mRNA/sgRNAHighHigh54% (TTR knockdown)[1]Liver[1]
DLin-MC3-DMA Luciferase mRNAHighHighNot widely reported for editingLiver
SM-102 Luciferase mRNAVery HighVery HighNot widely reported for editingLiver, Spleen[2]
ALC-0315 Luciferase mRNAModerateModerateNot widely reported for editingLiver

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the comparison of LNP formulations.

LNP Formulation via Microfluidic Mixing

Objective: To produce uniform LNPs with high encapsulation efficiency.

Materials:

  • Ionizable lipid (e.g., this compound), helper lipid (e.g., DSPC), Cholesterol, and PEG-lipid (e.g., DMG-PEG 2000) dissolved in ethanol.

  • mRNA in an aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0).

  • Microfluidic mixing device (e.g., NanoAssemblr).

Protocol:

  • Prepare the lipid mixture in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).

  • Prepare the mRNA solution in the aqueous buffer.

  • Set the total flow rate and the flow rate ratio of the aqueous to organic phase on the microfluidic device (a common ratio is 3:1).

  • Inject the lipid and mRNA solutions into their respective inlets on the microfluidic chip.

  • The rapid mixing within the microfluidic channels induces the self-assembly of LNPs, encapsulating the mRNA.

  • Collect the resulting LNP dispersion.

  • Dialyze the LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH.

  • Sterile-filter the final LNP formulation.

Determination of LNP Physicochemical Properties
  • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

  • Encapsulation Efficiency: Determined using a fluorescent dye-binding assay (e.g., RiboGreen assay). The fluorescence of the dye is measured before and after lysis of the LNPs with a detergent (e.g., Triton X-100) to determine the amount of encapsulated mRNA.

  • Apparent pKa: Measured using a 2-(p-toluidino)-6-naphthalene sulfonic acid (TNS) assay. TNS fluorescence increases upon binding to the protonated, positively charged ionizable lipid at acidic pH. By measuring fluorescence across a pH gradient, a titration curve is generated, and the pKa is determined as the pH at which 50% of the maximum fluorescence is observed[1][3][4].

In Vitro Transfection Assay

Objective: To assess the efficiency of LNP-mediated mRNA delivery and subsequent protein expression in a cell culture model.

Protocol:

  • Seed cells (e.g., HeLa or HEK293T) in a 96-well plate and allow them to adhere overnight.

  • Dilute the LNP-mRNA (encoding a reporter protein like luciferase) formulations to the desired concentrations in cell culture medium.

  • Replace the existing medium in the wells with the LNP-containing medium.

  • Incubate the cells for a specified period (e.g., 24-48 hours).

  • Lyse the cells and measure the reporter protein activity (e.g., luminescence for luciferase) using a plate reader.

  • Normalize the reporter signal to the total protein concentration in each well.

In Vivo LNP Administration and Evaluation in Mice

Objective: To evaluate the in vivo transfection efficiency and biodistribution of LNP formulations.

Protocol:

  • Administer the LNP-mRNA (encoding luciferase) formulations to mice via intravenous (tail vein) injection.

  • At a predetermined time point post-injection (e.g., 6 or 24 hours), administer a luciferin substrate to the mice via intraperitoneal injection.

  • Anesthetize the mice and image the bioluminescence signal using an in vivo imaging system (IVIS).

  • To assess biodistribution, harvest organs of interest (liver, spleen, lungs, etc.) and image them ex vivo to quantify luciferase expression in each organ.

Visualizing Key Processes

To better understand the mechanisms and workflows involved in LNP-based mRNA delivery, the following diagrams have been generated using the DOT language.

LNP_Formation_and_Delivery cluster_formulation LNP Formulation (Microfluidics) cluster_delivery Cellular Delivery and Endosomal Escape Lipids_in_Ethanol Lipids in Ethanol Microfluidic_Mixing Microfluidic Mixing Lipids_in_Ethanol->Microfluidic_Mixing mRNA_in_Buffer mRNA in Acidic Buffer mRNA_in_Buffer->Microfluidic_Mixing LNP_Self_Assembly LNP Self-Assembly & mRNA Encapsulation Microfluidic_Mixing->LNP_Self_Assembly LNP LNP Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome Endosomal_Escape Endosomal Escape (Protonation of Ionizable Lipid) Endosome->Endosomal_Escape pH drop mRNA_Release mRNA Release into Cytoplasm Endosomal_Escape->mRNA_Release Translation Translation mRNA_Release->Translation Protein_Expression Protein Expression Translation->Protein_Expression Experimental_Workflow Start Start: Select Ionizable Lipids LNP_Formulation LNP Formulation (Microfluidics) Start->LNP_Formulation Physicochemical_Characterization Physicochemical Characterization (Size, PDI, EE%, pKa) LNP_Formulation->Physicochemical_Characterization In_Vitro_Screening In Vitro Screening (Luciferase Assay) Physicochemical_Characterization->In_Vitro_Screening In_Vivo_Studies In Vivo Studies (Mice) In_Vitro_Screening->In_Vivo_Studies Top Candidates Biodistribution Biodistribution (IVIS Imaging) In_Vivo_Studies->Biodistribution Efficacy_Assessment Efficacy Assessment (Gene Editing/ Protein Expression) In_Vivo_Studies->Efficacy_Assessment Data_Analysis Comparative Data Analysis Biodistribution->Data_Analysis Efficacy_Assessment->Data_Analysis End End: Select Lead Candidate Data_Analysis->End

References

Safety Operating Guide

Navigating the Disposal of CL4F8-6: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals handling CL4F8-6, an ionizable cationic lipid integral to lipid nanoparticle (LNP) formulations for mRNA delivery, adherence to proper disposal protocols is a critical component of laboratory safety and environmental responsibility. While the specific Safety Data Sheet (SDS) for this compound (CAS Number: 2766493-12-1) is the definitive source for disposal instructions and should be consulted prior to use, this guide provides a framework of essential procedures based on general best practices for laboratory chemical waste management.[1][2]

Immediate Safety and Disposal Plan: A Step-by-Step Approach

The proper disposal of this compound, which is often supplied in an ethanol solution, requires a systematic approach to mitigate risks and ensure regulatory compliance. The following steps outline a general protocol for the safe handling and disposal of this compound and its associated waste.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

Before handling this compound, ensure that appropriate personal protective equipment is worn, including safety glasses, chemical-resistant gloves, and a lab coat. All handling of the compound should be performed in a well-ventilated area, preferably within a chemical fume hood.

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is paramount to prevent accidental reactions and to facilitate correct disposal.

  • Liquid Waste: Unused or waste solutions of this compound in ethanol should be collected in a designated, properly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department. The container should be clearly labeled with "Hazardous Waste," the full chemical name ("this compound in ethanol"), and the approximate concentration.

  • Solid Waste: Any materials contaminated with this compound, such as pipette tips, gloves, and absorbent pads, should be collected in a separate, clearly labeled solid hazardous waste container.

  • Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated sharps container.

Step 3: Container Management

Waste containers should be kept closed when not in use and stored in a designated satellite accumulation area. Ensure containers are chemically compatible with the waste they hold. Do not overfill containers; it is generally recommended to fill them to no more than 80% of their capacity.

Step 4: Disposal Request and Documentation

Once a waste container is full, a disposal request should be submitted to your institution's EHS department. All waste must be disposed of through a licensed hazardous waste disposal contractor. Maintain accurate records of the waste generated and its disposal.

Step 5: Decontamination of Empty Containers

The original container of this compound, even when empty, should be treated as hazardous waste and disposed of according to institutional guidelines. Do not rinse the container and pour the residue down the drain. The uncleaned container should be handled in the same manner as the product itself.

Quantitative Data Summary

For many laboratory chemicals, specific quantitative data related to disposal, such as reportable quantities or concentration limits for drain disposal, are provided in the Safety Data Sheet. As the specific SDS for this compound is not publicly available, the following table provides a general framework for categorizing chemical waste, which is a critical aspect of laboratory safety and compliant disposal.

Waste CategoryDescriptionExamplesDisposal Container
Halogenated Solvents Organic solvents containing halogens (F, Cl, Br, I).Chloroform, DichloromethaneLabeled "Halogenated Solvent Waste"
Non-Halogenated Solvents Organic solvents without halogens.Ethanol, Methanol, AcetoneLabeled "Non-Halogenated Solvent Waste"
Aqueous Waste Water-based solutions containing hazardous chemicals.Heavy metal solutions, acidic or basic solutionsLabeled with chemical contents
Solid Chemical Waste Contaminated lab supplies.Gloves, pipette tips, absorbent paperLabeled "Solid Chemical Waste"
Sharps Waste Contaminated sharp objects.Needles, syringes, scalpelsPuncture-resistant sharps container

Experimental Protocols and Methodologies

The disposal procedures outlined above are based on standard best practices in chemical laboratory safety. The core methodology involves a risk assessment of the chemical's properties, followed by the implementation of a waste management plan that prioritizes safety and regulatory compliance. The fundamental principle is the "cradle-to-grave" management of hazardous waste, ensuring that it is handled safely from its point of generation to its final disposal.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and other laboratory chemicals.

G cluster_0 Start: Chemical Waste Generation cluster_1 Waste Identification & Segregation cluster_2 Containerization & Labeling cluster_3 Storage & Disposal start Generate this compound Waste identify Identify Waste Type (Liquid, Solid, Sharps) start->identify liquid Liquid Waste (this compound in Ethanol) identify->liquid Is it liquid? solid Solid Waste (Contaminated PPE, etc.) identify->solid Is it solid? sharps Sharps Waste (Contaminated Needles, etc.) identify->sharps Is it sharp? container_liquid Collect in Labeled Liquid Waste Container liquid->container_liquid container_solid Collect in Labeled Solid Waste Container solid->container_solid container_sharps Collect in Sharps Container sharps->container_sharps storage Store in Satellite Accumulation Area container_liquid->storage container_solid->storage container_sharps->storage disposal_request Submit Disposal Request to EHS storage->disposal_request disposal Dispose via Licensed Contractor disposal_request->disposal

Caption: Workflow for the safe disposal of this compound waste.

Disclaimer: This information is intended as a general guide and is not a substitute for the official Safety Data Sheet (SDS) for this compound. Always consult the SDS provided by your supplier and your institution's Environmental Health and Safety (EHS) department for specific and definitive disposal procedures.

References

Essential Safety and Handling Protocols for CL4F8-6

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Laboratory Professionals

This guide provides critical safety and logistical information for the handling and disposal of CL4F8-6, an ionizable cationic lipid utilized in the formation of lipid nanoparticles (LNPs) for mRNA therapeutics.[1][2][3][4] Adherence to these protocols is essential for ensuring personnel safety and maintaining experimental integrity.

Personal Protective Equipment (PPE)

Given that this compound is often supplied in an ethanol solution and is used to formulate nanoparticles, a comprehensive approach to personal protection is required.[4] The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Purpose
Eye and Face Protection Tight-fitting safety goggles or a full-face shield.[5]Protects against splashes of the chemical solution and potential exposure to airborne nanoparticles.[6]
Skin Protection Chemical-resistant lab coat or gown.[6][7]Prevents contamination of personal clothing and skin contact with the chemical.
Hand Protection Double-gloving with nitrile gloves is recommended.[5][7]Provides a robust barrier against the chemical solvent and nanoparticles. The outer glove can be removed if contaminated, protecting the inner glove.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood or biological safety cabinet.[8]Minimizes inhalation of ethanol vapors and any potential aerosols containing nanoparticles.

Operational Handling and Disposal Plan

A systematic approach to the handling and disposal of this compound is crucial for laboratory safety and environmental responsibility. The following workflow outlines the key steps from receipt of the material to its final disposal.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Ensure safety Retrieve this compound Retrieve this compound Prepare Work Area->Retrieve this compound In fume hood Formulate LNPs Formulate LNPs Retrieve this compound->Formulate LNPs Follow protocol Decontaminate Surfaces Decontaminate Surfaces Formulate LNPs->Decontaminate Surfaces Post-experiment Dispose Waste Dispose Waste Decontaminate Surfaces->Dispose Waste Segregate waste Doff PPE Doff PPE Dispose Waste->Doff PPE Final step

Caption: Workflow for safe handling of this compound.

Step-by-Step Handling and Disposal Procedures

1. Preparation:

  • Don Appropriate PPE: Before handling, put on all recommended personal protective equipment as detailed in the table above.

  • Prepare a Designated Work Area: All handling of this compound and its formulations should be conducted within a chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[8] Ensure the work surface is clean and uncluttered.

2. Handling and Formulation:

  • Storage: this compound should be stored at -20°C for long-term stability.[1][4]

  • Retrieval: When ready to use, allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Formulation: Follow established laboratory protocols for the preparation of lipid nanoparticles. As this compound is an ionizable cationic lipid, it will be used in combination with other lipids.[1][2][3]

3. Cleanup and Decontamination:

  • Surface Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) to remove any residual chemical.

  • Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, pipette tips, and empty vials, should be considered chemical waste.

4. Disposal Plan:

  • Waste Collection: Collect all contaminated solid and liquid waste in clearly labeled, sealed containers.

  • Disposal Route: Dispose of chemical waste according to your institution's and local environmental regulations. Do not pour this compound or its solutions down the drain.

Logical Relationship for PPE Selection

The selection of appropriate PPE is based on a risk assessment of the potential hazards associated with this compound.

cluster_hazards Potential Hazards cluster_ppe Required PPE Chemical Splash Chemical Splash Safety Goggles/Face Shield Safety Goggles/Face Shield Chemical Splash->Safety Goggles/Face Shield Nanoparticle Inhalation Nanoparticle Inhalation Fume Hood/BSC Fume Hood/BSC Nanoparticle Inhalation->Fume Hood/BSC Skin Contact Skin Contact Lab Coat & Gloves Lab Coat & Gloves Skin Contact->Lab Coat & Gloves

Caption: Hazard-based PPE selection for this compound.

References

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